molecular formula C5H14NO3P B1596678 diethyl (aminomethyl)phosphonate CAS No. 50917-72-1

diethyl (aminomethyl)phosphonate

Cat. No.: B1596678
CAS No.: 50917-72-1
M. Wt: 167.14 g/mol
InChI Key: UIBCDEFKKLRXHR-UHFFFAOYSA-N
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Description

Diethyl (aminomethyl)phosphonate (CAS 50917-72-1) is a high-value organophosphorus compound that serves as a versatile building block in chemical synthesis and drug discovery research. Its primary research value lies in its role as a key precursor for the synthesis of α-aminophosphonic acids and their derivatives, which are stable bioisosteres of natural amino acids . This core structure enables the creation of compounds with significant biological activity. A major application is the convenient synthesis of cyclic α-aminophosphonates via alkylation-cyclization reactions under phase-transfer catalysis . These cyclic structures provide valuable opportunities for future medicinal chemistry studies . Furthermore, this phosphonate is a critical intermediate in the synthesis of phosphonopeptides—phosphorus analogues of peptides where a carboxylic group is replaced by a phosphonic acid moiety . Such phosphonopeptides have been widely applied as enzyme inhibitors, antigens for inducing catalytic antibodies, and antibacterial agents due to their tetrahedral structural feature, which mimics the transition state of enzyme-catalyzed reactions . The compound is also employed in the Horner-Wadsworth-Emmons reaction for alkene synthesis . As a reagent, this compound is characterized by its phosphonate ester groups, which can be hydrolyzed to the corresponding phosphonic acid for further functionalization. It is essential to handle this compound with care; it is classified with hazard statements H302-H312-H332-H314, indicating it is harmful if swallowed, in contact with skin, or inhaled and causes severe skin burns and eye damage . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxyphosphorylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBCDEFKKLRXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364566
Record name diethyl aminomethylphosphonate
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Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50917-72-1
Record name diethyl aminomethylphosphonate
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Record name diethyl (aminomethyl)phosphonate
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Foundational & Exploratory

Mechanistic & Practical Guide: Synthesis of Diethyl (aminomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (aminomethyl)phosphonate (CAS: 50917-72-1) is a critical organophosphorus building block in medicinal chemistry. Structurally, it acts as a bioisostere of the amino acid glycine, where the planar carboxylic acid is replaced by a tetrahedral phosphonate group. This substitution is pivotal in the design of transition-state analogue inhibitors, particularly for metalloproteases and ligases.

This guide details the synthesis of this compound via the Gabriel Synthesis . While direct amination of alkyl halides is possible, it is operationally flawed due to polyalkylation. The Gabriel route, utilizing potassium phthalimide as a masked ammonia equivalent, ensures the exclusive formation of the primary amine with high chemical fidelity.

Strategic Route Analysis

Why the Gabriel Synthesis?

In the context of phosphonate chemistry, the choice of synthetic route is dictated by the stability of the phosphonate ester (


 bonds) and the nucleophilicity of the nitrogen source.
MethodMechanismProsCons
Direct Amination

with

One stepCritical Failure Mode: Polyalkylation leads to secondary/tertiary amines (

,

) which are difficult to separate.
Delépine Reaction Hexamine alkylationMild conditionsRequires acidic hydrolysis which may hydrolyze the phosphonate esters to the acid.
Gabriel Synthesis Phthalimide alkylationGold Standard. Exclusive primary amine; high yield; crystalline intermediates.Requires hydrazine for deprotection (toxic); atom economy is lower.

Deep Dive: The Gabriel Synthesis Protocol

Phase 1: Precursor Synthesis (Michaelis-Arbuzov)

Note: Commercially available diethyl (bromomethyl)phosphonate can be used to skip this step.

The synthesis begins with the construction of the phosphorus-carbon bond via the Michaelis-Arbuzov reaction.



  • Expert Insight: Use a large excess (3-5 equiv) of dibromomethane (

    
    ) to prevent the formation of the bis-phosphonate byproduct (tetraethyl methylenediphosphonate). The excess 
    
    
    
    acts as both solvent and reactant.
Phase 2: N-Alkylation (The Masking Step)

The core transformation involves the


 displacement of the bromide by the phthalimide anion.
  • Reagents: Diethyl (bromomethyl)phosphonate (1.0 equiv), Potassium Phthalimide (1.1 equiv).

  • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Conditions:

    
    , 4–6 hours.
    

Mechanism: The pKa of phthalimide is ~8.3, making the anion a moderate nucleophile but a poor base, which minimizes E2 elimination side reactions. The nitrogen attacks the methylene carbon of the phosphonate, displacing the bromide.

Phase 3: Hydrazinolysis (The Deprotection)

The phthalimide group is cleaved using the Ing-Manske procedure.

  • Reagents: Hydrazine hydrate (

    
    ).
    
  • Solvent: Ethanol.

  • Conditions: Reflux, 1–2 hours.

Critical Control Point: While phosphonate esters are relatively stable, prolonged exposure to harsh nucleophiles at high temperatures can cause ester hydrolysis (P-OEt


 P-OH). The reaction progress must be monitored to stop immediately upon consumption of the phthalimide intermediate.

Detailed Experimental Protocol

Reagents & Equipment[1][2][3][4]
  • Diethyl (bromomethyl)phosphonate (97%+)

  • Potassium Phthalimide[1][2][3][4][5]

  • Hydrazine Hydrate (50-60% solution)

  • Solvents: Dry DMF, Ethanol, Dichloromethane (DCM),

    
     HCl, 
    
    
    
    NaOH.
  • Equipment: Reflux condenser, inert gas manifold (

    
    /Ar).
    
Step-by-Step Workflow
A. Formation of Diethyl (phthalimidomethyl)phosphonate
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen.

  • Solubilization: Charge the flask with Potassium Phthalimide (11.0 g, 60 mmol) and anhydrous DMF (50 mL). The salt may not fully dissolve immediately.

  • Addition: Add Diethyl (bromomethyl)phosphonate (11.5 g, 50 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to

    
    . The suspension will thin as the reaction proceeds and KBr precipitates. Stir for 4 hours.
    
  • Validation (TLC): Check TLC (EtOAc/Hexane 1:1). The starting bromide (

    
    ) should disappear, replaced by a UV-active spot (
    
    
    
    ).
  • Workup: Cool to RT. Pour into ice water (200 mL). The product usually precipitates as a white solid. Filter, wash with cold water, and dry.

    • Yield Expectation: 85–95%.[6]

B. Deprotection to this compound[7]
  • Digestion: Suspend the phthalimide intermediate (10 g) in Ethanol (100 mL).

  • Cleavage: Add Hydrazine hydrate (1.2 equiv) carefully.

  • Reflux: Heat to reflux. Within 30 minutes, a bulky white precipitate (phthalhydrazide) will form, making stirring difficult.

  • Workup:

    • Cool the mixture to

      
      .
      
    • Filtration: Filter off the solid phthalhydrazide byproduct. Wash the cake with cold ethanol.

    • Concentration: Evaporate the filtrate under reduced pressure to remove ethanol and excess hydrazine.

  • Purification (Acid-Base Extraction):

    • Dissolve the residue in

      
       HCl (converts amine to water-soluble hydrochloride salt).
      
    • Wash with DCM (removes non-basic impurities/unreacted phthalimide).

    • Basify the aqueous layer to pH > 12 using

      
       (pellets or conc. solution) while cooling in ice.
      
    • Extract rapidly with DCM (

      
       mL).
      
    • Dry combined organics over

      
       and concentrate.[8]
      

Product Form: The free base is a colorless to pale yellow oil. It is hygroscopic and absorbs


 from the air.
Storage:  For long-term stability, convert to the Hydrochloride salt  by treating the ethereal solution of the amine with dry HCl gas. The salt is a stable, white solid.

Mechanistic Visualization

Diagram 1: The Gabriel Mechanism

This diagram illustrates the electron flow from the masked nitrogen nucleophile to the final amine release.

GabrielMechanism KPhth Potassium Phthalimide (Nucleophile) Inter1 N-Phosphonomethyl Phthalimide KPhth->Inter1 SN2 Attack (-KBr) BrPhos Diethyl (bromomethyl)phosphonate (Electrophile) BrPhos->Inter1 CyclicInt Phthalhydrazide (Solid Byproduct) Inter1->CyclicInt Nucleophilic Acyl Substitution Product Diethyl (aminomethyl)phosphonate (Primary Amine) Inter1->Product Ing-Manske Cleavage Hydrazine Hydrazine (H2N-NH2) Hydrazine->CyclicInt

Caption: The Gabriel Synthesis pathway ensuring exclusive primary amine formation via phthalimide masking.

Diagram 2: Purification Logic Flow

A decision tree for the critical workup phase to ensure high purity.

WorkupFlow Crude Crude Reaction Mixture (Ethanol + Precipitate) Filter Filter Solid Crude->Filter Solid Solid: Phthalhydrazide (Discard) Filter->Solid Filtrate Filtrate: Product + EtOH Filter->Filtrate Evap Evaporate Solvent Filtrate->Evap Acidify Dissolve in 1M HCl Evap->Acidify Wash DCM Wash Acidify->Wash OrgWaste Organic Layer: Impurities Wash->OrgWaste AqLayer Aqueous Layer: Product-HCl Salt Wash->AqLayer Basify Basify (NaOH) & Extract DCM AqLayer->Basify Final Pure Diethyl (aminomethyl)phosphonate Basify->Final

Caption: Acid-Base extraction workflow to isolate the pure amine from non-basic byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation due to moisture.Ensure DMF is anhydrous. Potassium phthalimide is hygroscopic; dry it in a vacuum oven before use.
Oily/Sticky Precipitate (Step 2) Phthalhydrazide not fully crystallizing.Cool the reaction mixture to

for at least 30 minutes before filtration. Add a small amount of water to aid precipitation.
Product Degradation Hydrolysis of phosphonate esters.Avoid prolonged heating with hydrazine. Do not use concentrated acid/base for extended periods during workup.
Impurity in NMR Residual Hydrazine.The acid-base extraction usually removes this. Ensure the final organic layer is washed with brine.[8]

References

  • Gabriel, S. (1887). Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.

  • Ing, H. R., & Manske, R. H. (1926). Modification of the Gabriel Synthesis of Amines. Journal of the Chemical Society (Resumed), 2348-2351.

  • Soroka, M. (1990). The Synthesis of 1-Aminoalkylphosphonic Acids.[9] Synthesis, 1989(07), 547-548. (Discusses general aminophosphonate strategies).

  • Organic Syntheses. Diethyl Aminomethylphosphonate Hydrochloride. (General reference for amine salt handling).

  • BenchChem. this compound Product Data & Safety. (Verified CAS and physical properties).

Sources

An In-depth Technical Guide to Diethyl (aminomethyl)phosphonate (CAS 50917-72-1)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Building Block in Modern Chemistry

Welcome to a comprehensive exploration of Diethyl (aminomethyl)phosphonate, a molecule that, despite its relatively simple structure, serves as a cornerstone in the synthesis of a diverse array of biologically active compounds and functional materials. As a Senior Application Scientist, my objective extends beyond merely presenting data; this guide is designed to provide you with the underlying logic and field-proven insights necessary to effectively harness the synthetic potential of this versatile reagent. We will delve into the causality behind synthetic choices, the intricacies of its characterization, and the strategic considerations for its application in drug discovery and beyond. This document is structured to be a practical and intellectually stimulating resource for researchers, chemists, and drug development professionals.

Core Characteristics and Physicochemical Properties

This compound is an organophosphorus compound featuring a primary amine and a diethyl phosphonate ester. This unique combination of functional groups makes it a valuable intermediate, particularly as a phosphonate analogue of the amino acid glycine. Its properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 50917-72-1[1][2]
Molecular Formula C₅H₁₄NO₃P[1][2]
Molecular Weight 167.14 g/mol [1][2]
Appearance Clear to light yellow/orange liquid[2][3]
Boiling Point 228.2 ± 23.0 °C (Predicted)[2]
Density 1.102 ± 0.06 g/cm³ (Predicted)[2]
pKa 7.18 ± 0.29 (Predicted)[2]
Storage Conditions 2-8°C, under inert atmosphere, protect from light[1][2]

Synthesis of this compound: A Methodological Deep Dive

The synthesis of α-aminophosphonates is a well-established field in organic chemistry, with the Kabachnik-Fields reaction and the Pudovik reaction being the most prominent methods.[4][5][6] These reactions offer a convergent approach to constructing the N-C-P backbone central to this class of compounds.

The Kabachnik-Fields Reaction: A Mechanistic Overview

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[4][5] The reaction can proceed through two primary mechanistic pathways, the choice of which is often dictated by the nature of the reactants and the reaction conditions.[4][7]

  • Imine Pathway: The amine and carbonyl compound first condense to form an imine intermediate. Subsequent nucleophilic addition of the dialkyl phosphite to the imine yields the α-aminophosphonate. This pathway is generally favored.[4][7]

  • α-Hydroxyphosphonate Pathway: The carbonyl compound and dialkyl phosphite react to form an α-hydroxyphosphonate, which is then substituted by the amine.[4]

The choice of catalyst, or the decision to proceed catalyst-free, is a critical experimental parameter. While the reaction can be performed without a catalyst, particularly with microwave irradiation, Lewis or Brønsted acids are often employed to activate the carbonyl group, thereby facilitating imine formation.[5][8]

Diagram: Competing Pathways of the Kabachnik-Fields Reaction

G Amine R1R2NH Carbonyl R3R4C=O Imine Imine Intermediate R3R4C=NR1R2 Amine->Imine + Carbonyl Phosphite (EtO)2P(O)H Hydroxyphosphonate α-Hydroxyphosphonate R3R4C(OH)P(O)(OEt)2 Carbonyl->Hydroxyphosphonate Product1 α-Aminophosphonate Imine->Product1 Product2 α-Aminophosphonate Hydroxyphosphonate->Product2 + Amine - H2O

Caption: Mechanistic pathways of the Kabachnik-Fields reaction.

Laboratory-Scale Synthesis Protocols

While a direct one-pot synthesis of the title compound from simple starting materials via the Kabachnik-Fields reaction is feasible, a common and well-documented laboratory preparation involves the deprotection of a suitable precursor. Below are detailed, self-validating protocols for the synthesis of this compound, starting from the N-benzyl protected intermediate.

Protocol 1: Synthesis of this compound Hydrochloride [9]

This protocol outlines the hydrogenolytic debenzylation of Diethyl N-benzylaminomethylphosphonate to yield the hydrochloride salt of the target compound. The hydrochloride salt is often a stable, crystalline solid, which is easier to handle and purify than the free amine.

  • Reactants and Reagents:

    • Diethyl N-benzylaminomethylphosphonate (1.0 eq)

    • Absolute Ethanol

    • 0.9 N HCl in Ethanol (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) catalyst

    • Diatomaceous earth (e.g., Celite®)

  • Step-by-Step Procedure:

    • Dissolve Diethyl N-benzylaminomethylphosphonate in absolute ethanol in a suitable hydrogenation vessel.

    • Add the ethanolic HCl solution to the reaction mixture. The acid protonates the amine, which can aid in preventing catalyst poisoning and facilitates the handling of the final product.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically to 45 psi) and agitate the mixture vigorously for approximately 19 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. The use of a filter aid is crucial for the complete removal of the fine catalyst particles.

    • Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • To ensure complete removal of residual solvents and water, dissolve the residue in ethanol and re-evaporate. Repeat this process with benzene. This azeotropic drying step is critical for obtaining a dry, solid product.

    • The final product, this compound hydrochloride, is obtained as a white powder.

Protocol 2: Preparation of this compound (Free Base) [3]

This protocol describes the liberation of the free amine from its hydrochloride salt.

  • Reactants and Reagents:

    • This compound hydrochloride (1.0 eq)

    • Chloroform

    • Ammonia gas

    • Magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Suspend this compound hydrochloride in chloroform in a flask equipped with a gas inlet tube and a magnetic stirrer.

    • Cool the mixture to 0°C in an ice bath. This is to control the exothermicity of the acid-base neutralization.

    • Bubble ammonia gas through the stirred mixture for approximately 4 minutes. The ammonia will react with the hydrochloride to form ammonium chloride, a white solid, and the free amine, which is soluble in chloroform.

    • Filter the mixture to remove the solid ammonium chloride.

    • Dry the chloroform filtrate briefly over anhydrous magnesium sulfate to remove any residual water.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a clear liquid.

Diagram: Synthetic Workflow for this compound

G Start Diethyl N-benzylaminomethylphosphonate Step1 Hydrogenolysis (H2, 10% Pd/C, EtOH/HCl) Start->Step1 Intermediate This compound Hydrochloride Step1->Intermediate Step2 Neutralization (NH3, Chloroform, 0°C) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Two-step synthesis of the target compound from its N-benzyl precursor.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The following data serves as a benchmark for this purpose.

Technique This compound Hydrochloride [9]This compound (Free Base) [3]
¹H NMR (DMSO-d₆) τ: 8.73 (t, 6H, J=7Hz, CH₂CH ₃), 6.76 (d, 2H, J=13.5Hz, CH ₂P), 5.87 (d of q, 4H, J=7Hz & J=8Hz, OCH ₂CH₃), 1.42 (br s, 3H, NH ₃⁺)(CDCl₃) τ: 8.67 (t, 6H, J=7Hz, CH₂CH ₃), 7.03 (d, 2H, J=11Hz, CH ₂P), 5.86 (p, 4H, J=7Hz & J=7Hz, OCH ₂CH₃)
³¹P NMR A single peak is expected, with a chemical shift characteristic of aminomethylphosphonates.A single peak is expected, with a chemical shift characteristic of aminomethylphosphonates.[10]
IR (CCl₄) cm⁻¹: 1240 (P=O stretch), 1062, 1032 (P-O-C stretch), 966

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the distinct reactivity of its two functional groups. The primary amine can be readily derivatized, while the phosphonate moiety serves as a stable bioisostere of a carboxylate group.

Bioisosterism: A Cornerstone of Phosphonate Chemistry in Drug Design

α-Aminophosphonic acids are considered bioisosteres of α-amino acids.[8] The tetrahedral geometry of the phosphonate group, in contrast to the planar geometry of a carboxylic acid, can lead to different binding interactions with biological targets such as enzymes. This structural modification is a key strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.

A Precursor to Enzyme Inhibitors and Other Bioactive Molecules

Derivatives of this compound have been investigated for a wide range of biological activities. The primary amine provides a convenient handle for introducing various pharmacophoric groups through reactions such as:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation/Arylation: Introduction of alkyl or aryl substituents.

  • N-Sulfonylation: Formation of sulfonamides.

  • Peptide Coupling: Incorporation into peptide sequences as an amino acid mimic.

These derivatizations have led to the development of compounds with various therapeutic potentials:

  • Enzyme Inhibitors: Aminophosphonates are known to act as transition-state analogue inhibitors of various enzymes, including proteases and synthases.[11][12]

  • Antiviral and Anticancer Agents: The phosphonate group can chelate metal ions essential for viral replication or tumor growth, and its structural similarity to natural metabolites can disrupt cellular processes.[13]

  • Herbicides: Certain aminophosphonate derivatives exhibit herbicidal activity.[14] A notable example is glyphosate [N-(phosphonomethyl)glycine], a structurally related compound.[14]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as a hazardous substance and must be handled with appropriate care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled).[1][2]

  • GHS Pictograms: Corrosion (GHS05), Exclamation Mark (GHS07).[1][2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[1][2]

Conclusion: A Versatile Tool for Innovation

This compound is more than just a chemical intermediate; it is a versatile tool that empowers researchers to design and synthesize novel molecules with significant biological potential. Its utility as a glycine phosphonate analogue, coupled with the ease of derivatization of its primary amine, makes it an invaluable building block in the fields of medicinal chemistry, agrochemistry, and materials science. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is the first step towards unlocking its full potential in your research endeavors.

References

  • CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium - Google Patents. (n.d.).
  • Synthesis of diethyl aminomethylphosphonate - PrepChem.com. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of diethyl aminomethylphosphonate hydrochloride - PrepChem.com. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with S - ScienceOpen. (2022, August 5). Retrieved February 7, 2026, from [Link]

  • Diethyl cyanomethylphosphonate - NIST. (n.d.). Retrieved February 7, 2026, from [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. [Link]

  • (a) The ³¹P NMR of the diethyl aminomethyl phosphonate and (b) the ³¹P... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Diethyl phosphite - NIST. (n.d.). Retrieved February 7, 2026, from [Link]

  • Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC - NIH. (2018, September 11). Retrieved February 7, 2026, from [Link]

  • Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]

  • IR spectra of diethyl [1-(4-methoxyphenyl)-1-(4-methlphenylamino)]-methylphosphonate - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2025, December 4). Retrieved February 7, 2026, from [Link]

  • Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids - cata log.lib.ky. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Role of Diethyl Phosphoramidate in Advancing Chemical Synthesis. (2026, January 28). Retrieved February 7, 2026, from [Link]

  • (PDF) The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - ResearchGate. (2012, November). Retrieved February 7, 2026, from [Link]

  • The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism - Russian Chemical Reviews (RSC Publishing). (n.d.). Retrieved February 7, 2026, from [Link]

  • Diethyl(aminomethyl)phosphonate oxalate - MySkinRecipes. (n.d.). Retrieved February 7, 2026, from [Link]

  • Chemical Properties of Diethyl phosphite (CAS 762-04-9) - Cheméo. (n.d.). Retrieved February 7, 2026, from [Link]

  • Diethylphosphite - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Diethyl ((diethanolamino)methyl)phosphonate - Hazardous Agents - Haz-Map. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Spectroscopic Data Guide: Diethyl (aminomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Author Role: Senior Application Scientist Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers

Executive Summary

Diethyl (aminomethyl)phosphonate (CAS 50917-72-1) is a critical building block in medicinal chemistry, serving as a bioisostere for


-amino acids  (specifically glycine) and a precursor to antiviral nucleotide analogues. Its structural core—a phosphonate group mimicking the transition state of peptide hydrolysis—makes it invaluable for designing protease inhibitors and transition-state analogues.

This guide provides a definitive spectroscopic reference for this compound, synthesizing experimental data with mechanistic interpretation. Unlike standard databases, we focus here on the causality of spectral features, particularly the heteronuclear coupling patterns characteristic of organophosphorus chemistry.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Common Synonyms Diethyl aminomethanephosphonate; Amino-methanephosphonic acid diethyl ester
CAS Number 50917-72-1
Molecular Formula

Molecular Weight 167.14 g/mol
Physical State Clear to pale yellow liquid
Solubility Soluble in

,

, MeOH, Water

Synthesis Context & Impurity Profile

Understanding the synthesis is crucial for interpreting spectroscopic impurities. The most common route involves a Mannich-type reaction or the Gabriel synthesis (via phthalimide).

Synthesis Workflow

The following diagram illustrates the primary synthetic pathways and potential by-products that may appear in spectra (e.g., residual phosphite).

SynthesisPath Start Diethyl Phosphite (HP(O)(OEt)2) Intermediate Hydroxymethyl Phosphonate Start->Intermediate + HCHO (Base Cat.) Reagent1 Formaldehyde (HCHO) Reagent2 Ammonia / Amine (NH3) Product Diethyl (aminomethyl) phosphonate Intermediate->Product + NH3 (Amination) Impurity Impurity: Bis(phosphonomethyl)amine Intermediate->Impurity Over-alkylation

Figure 1: Primary synthetic route via hydroxymethyl phosphonate intermediate. Note the potential for over-alkylation leading to secondary amine impurities.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR spectra of this compound are dominated by phosphorus-proton (


)  and phosphorus-carbon (

)
scalar couplings. These are not "noise"; they are diagnostic tools for structural validation.
Protocol: Sample Preparation
  • Solvent:

    
     (Chloroform-d) is preferred to prevent H/D exchange of the amine protons, though 
    
    
    
    can be used if observing the salt form.
  • Concentration: ~10-20 mg in 0.6 mL solvent.

  • Reference: TMS (

    
     0.00 ppm) for 
    
    
    
    H;
    
    
    (external,
    
    
    0.00 ppm) for
    
    
    P.

H NMR Data (400 MHz,

)
Signal (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
1.33 Triplet (t)6H


Hz
1.6 - 2.0 Broad singlet2H

Exchangeable
2.97 Doublet (d)2H


Hz
4.14 Multiplet (m)4H


Hz,

Hz

Expert Insight: The signal at 2.97 ppm is the most critical diagnostic peak. It appears as a doublet not because of a neighboring proton, but due to the geminal coupling to the phosphorus nucleus (


). If this signal appears as a singlet, the phosphorus is likely absent or oxidized to a phosphate species where the coupling environment has changed.

C NMR Data (100 MHz,

)
Signal (

ppm)
MultiplicityAssignmentCoupling Constant (

)
16.5 Doublet (d)


Hz
36.7 Doublet (d)


Hz
62.5 Doublet (d)


Hz

Expert Insight: Note the massive coupling constant of 158 Hz for the methylene carbon directly attached to phosphorus. This "doublet" in the carbon spectrum is often mistaken for two distinct impurities by automated peak-picking software. Always verify the coupling constant to confirm it is a single carbon species.


P NMR Data (162 MHz,

)
Signal (

ppm)
MultiplicityAssignmentNotes
23.0 - 28.0 Singlet (s)PhosphonateRange depends on pH and concentration.

Note: Derivatives often shift slightly; e.g., N-alkylated derivatives appear around 23.9 ppm.

Infrared Spectroscopy (FT-IR)

IR is useful here primarily for confirming the oxidation state of phosphorus and the presence of the primary amine.

Wavenumber (

)
IntensityAssignmentFunctional Group
3300 - 3450 Weak/Broad

Primary Amine (

)
2980 - 2910 Medium

Alkyl (Ethyl groups)
1200 - 1250 Strong

Phosphonyl
1020 - 1060 Strong

P-O-Ethyl Ester
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

  • Molecular Ion

    
    :  m/z 168.1
    
  • Key Fragments:

    • m/z 139: Loss of ethyl group (

      
      ).
      
    • m/z 111: Loss of two ethyl groups or fragmentation of the aminomethyl side chain.

Structural Logic & Coupling Visualization

To aid in spectrum interpretation, the following diagram visualizes how the phosphorus nucleus "splits" the signals of its neighbors.

CouplingLogic cluster_H 1H NMR Splitting cluster_C 13C NMR Splitting Phosphorus Phosphorus (31P) Spin 1/2 H_Alpha Alpha Protons (P-CH2) Split into Doublet 2J(PH) ~ 10-12 Hz Phosphorus->H_Alpha H_Beta Ester Protons (P-O-CH2) Split into Multiplet 3J(PH) ~ 7-8 Hz Phosphorus->H_Beta C_Alpha Alpha Carbon (P-C) Large Doublet 1J(CP) ~ 158 Hz Phosphorus->C_Alpha C_Beta Ester Carbon (P-O-C) Small Doublet 2J(CP) ~ 6-7 Hz Phosphorus->C_Beta

Figure 2: Coupling topology showing the influence of the


 nucleus on neighboring 

and

nuclei.[1]

Applications in Drug Design

This compound is rarely the final drug; it is a scaffold.

  • Peptide Isosteres: The

    
     motif mimics the tetrahedral transition state of peptide bond hydrolysis, making these derivatives potent inhibitors of metalloproteases (e.g., Leucine Aminopeptidase).
    
  • Prodrug Strategy: The ethyl esters act as masking groups to improve cell permeability. Once inside the cell, esterases hydrolyze them to the active phosphonic acid.

References

  • Synthesis & Properties: PrepChem. "Synthesis of diethyl aminomethylphosphonate." Link

  • NMR Data Verification: ChemicalBook. "this compound Spectral Data." Link

  • Deriv

    
    C & 
    
    
    
    P):
    Ambeed. "this compound Product & Spectral Info." Link
  • General Phosphonate NMR Characteristics: JEOL Application Note. "Analysis of Alkyl Phosphonate Mixtures." Link

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl (aminomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Diethyl (aminomethyl)phosphonate and the Role of NMR in its Elucidation

This compound is a key organophosphorus compound, serving as a vital building block in the synthesis of a wide array of biologically active molecules. Its structural similarity to α-amino acids, where a phosphonate group replaces the carboxylic acid moiety, makes it a cornerstone in the development of enzyme inhibitors, herbicides, and pharmaceuticals.[1] The precise characterization of this molecule is paramount for ensuring the purity and structural integrity of these high-value downstream products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of this compound. Specifically, Proton (¹H) NMR spectroscopy provides a detailed fingerprint of the molecule, revealing not only the number and types of hydrogen atoms present but also their connectivity and spatial relationships. This guide offers an in-depth exploration of the ¹H NMR spectrum of this compound, intended for researchers, scientists, and professionals in drug development who require a thorough understanding of its spectral features and the underlying principles governing them.

Theoretical Framework: Deciphering the ¹H NMR Spectrum

The structure of this compound dictates a unique ¹H NMR spectrum characterized by distinct signals for the ethyl and aminomethyl protons. The key to interpreting this spectrum lies in understanding chemical shifts (δ), spin-spin coupling (J-coupling), and the influence of the phosphorus-31 (³¹P) nucleus.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Protons in electron-rich environments are shielded and appear at lower ppm values (upfield), while those in electron-deficient environments are deshielded and appear at higher ppm values (downfield).[2] In this compound, we can predict the following:

  • Ethyl Protons (O-CH₂-CH₃): The methylene protons (O-CH₂) are directly attached to an electronegative oxygen atom, leading to significant deshielding and a chemical shift further downfield. The methyl protons (-CH₃) are further from the oxygen and will therefore be more shielded, appearing at a higher field (lower ppm).

  • Aminomethyl Protons (P-CH₂-N): These methylene protons are influenced by both the phosphorus atom and the nitrogen atom, placing their chemical shift in a region distinct from the ethyl groups.

  • Amino Protons (-NH₂): The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3] They often appear as a broad singlet.[3]

Spin-Spin Coupling (J-coupling)

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring nuclei, resulting in the splitting of NMR signals. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).

  • ³J(H,H) Coupling: The protons of the ethyl groups will exhibit vicinal coupling (coupling through three bonds). The O-CH₂ protons will be split by the -CH₃ protons, and vice-versa.

  • ²J(P,H) Coupling: The phosphorus-31 nucleus (a spin ½ nucleus with 100% natural abundance) will couple with the adjacent aminomethyl protons (P-CH₂-N) through two bonds. This results in a characteristic splitting of the aminomethyl proton signal.

  • ³J(P,H) Coupling: The phosphorus-31 nucleus can also couple to the methylene protons of the ethyl groups (P-O-CH₂) through three bonds.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Acquiring a high-quality ¹H NMR spectrum of this compound requires careful sample preparation and optimization of instrument parameters.

Step-by-Step Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interfering signals.[4][5]

  • Solvent Selection: The choice of deuterated solvent is critical.

    • Chloroform-d (CDCl₃): A common, non-polar solvent suitable for general analysis. However, the -NH₂ protons may exchange with residual water, leading to a broad or absent signal.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent that is excellent for observing exchangeable protons like those of the -NH₂ group, as it slows down the rate of exchange.[6]

  • Concentration: For a standard ¹H NMR experiment, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[6]

  • Sample Filtration: To ensure optimal spectral resolution by minimizing magnetic field inhomogeneities, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0 ppm.[7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-25 mg of This compound B Dissolve in 0.6 mL of Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) A->B Purity ≥98% C Add Internal Standard (TMS) B->C D Filter solution into NMR tube C->D Remove particulates E Cap and Invert to Mix D->E F Insert sample into NMR spectrometer E->F Transfer to Spectrometer G Lock and Shim F->G Stabilize B₀ field H Acquire ¹H NMR Spectrum G->H Optimize homogeneity I Process Data (Fourier Transform, Phasing, Baseline Correction) H->I caption Experimental Workflow for ¹H NMR Analysis.

Caption: Experimental Workflow for ¹H NMR Analysis.

Analysis of the ¹H NMR Spectrum of this compound in CDCl₃

Based on available data, the ¹H NMR spectrum of this compound in CDCl₃ exhibits the following key features. The tau (τ) scale values from historical data have been converted to the modern delta (δ) scale using the formula δ = 10 - τ.[3]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (ethyl)~1.33Triplet (t)³J(H,H) ≈ 76H
-NH₂ (amino)~2.68Broad Singlet (br s)-2H
P-CH₂-N (aminomethyl)~3.00Doublet (d)²J(P,H) ≈ 112H
O-CH₂- (ethyl)~4.14Multiplet (m) or Doublet of Quartets (dq)³J(H,H) ≈ 7, ³J(P,H) ≈ 74H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer field strength.

Detailed Signal Interpretation
  • Methyl Protons (-CH₃): The signal at approximately 1.33 ppm integrates to 6 protons and appears as a triplet due to coupling with the adjacent 2 methylene protons (n+1 rule: 2+1=3). The coupling constant is a typical ³J(H,H) value of around 7 Hz.

  • Amino Protons (-NH₂): A broad singlet is observed around 2.68 ppm, integrating to 2 protons. The broadness is a result of rapid chemical exchange with other labile protons (e.g., trace water) and quadrupole broadening from the nitrogen-14 nucleus. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a definitive test for exchangeable protons.

  • Aminomethyl Protons (P-CH₂-N): This signal at approximately 3.00 ppm integrates to 2 protons. It appears as a doublet, not due to coupling with neighboring protons, but due to a two-bond coupling (²J) to the phosphorus-31 nucleus. The observed coupling constant of approximately 11 Hz is characteristic of this ²J(P,H) interaction.

  • Methylene Protons (O-CH₂-): The signal for the 4 methylene protons of the two ethyl groups appears around 4.14 ppm. Its multiplicity is often described as a multiplet or a "pentet" in older literature.[3] This complexity arises because these protons are coupled to both the three methyl protons (³J(H,H) ≈ 7 Hz), which would create a quartet, and to the phosphorus atom through three bonds (³J(P,H) ≈ 7 Hz), which would create a doublet. The combination of these couplings results in a doublet of quartets (dq) or a more complex multiplet if the coupling constants are not well-resolved.

G cluster_mol This compound C1 CH₃ C2 CH₂ C1->C2 ³J(H,H) C2->C1 O1 O O1->C2 P P=O P->O1 O2 O P->O2 C5 CH₂ P->C5 C3 CH₂ O2->C3 C4 CH₃ C3->C4 C4->C3 ³J(H,H) C5->P ²J(P,H) N NH₂ C5->N caption Key J-coupling interactions in the molecule.

Caption: Key J-coupling interactions in the molecule.

Advanced Considerations and Troubleshooting

  • Solvent Effects: As mentioned, the choice of solvent can significantly impact the spectrum. In DMSO-d₆, the N-H protons are less likely to exchange and may even show coupling to the adjacent P-CH₂ protons, further complicating that signal but providing valuable structural information.

  • pH Dependence: The protonation state of the amino group is pH-dependent. At low pH, the amino group will be protonated (-NH₃⁺), which will alter the chemical shifts of the adjacent P-CH₂ protons and potentially introduce coupling between the N-H and C-H protons.

  • 2D NMR Techniques: For unambiguous assignment, especially in more complex aminophosphonate derivatives, two-dimensional NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy): Reveals ³J(H,H) couplings, confirming the connectivity of the ethyl groups (O-CH₂ to -CH₃).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, confirming the assignment of each C-H bond.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the P-O-CH₂ and P-CH₂-N linkages.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of chemical shifts and, most critically, the various homonuclear (³J(H,H)) and heteronuclear (²J(P,H) and ³J(P,H)) coupling constants allows for a complete and confident assignment of all proton signals. By employing appropriate experimental techniques, such as the use of different deuterated solvents and 2D NMR methods, researchers can fully elucidate the structure of this important molecule and ensure its suitability for further applications in drug discovery and materials science.

References

  • PrepChem. Synthesis of diethyl aminomethylphosphonate. Available at: [Link]

  • ResearchGate. The structure of diethyl phosphonate with the ¹H–³¹P couplings given in... Available at: [Link]

  • University of Oregon. ¹H NMR Chemical Shift. Available at: [Link]

  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe? Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Save My Exams. Proton (1H) NMR Spectroscopy. Available at: [Link]

  • Organic Syntheses. 2-methyl-2-phenyl-4-pentenal. Available at: [Link]

  • Taylor & Francis Online. SYNTHESIS, NMR INVESTIGATION AND FAB-MS CHARACTERIZATION OF 1-AMINO-2-ARYLMETHYL-DIPHOSPHONATE ESTERS. Available at: [Link]

  • University of Calgary. Ch 13 - Coupling. Available at: [Link]

  • National Institutes of Health. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Available at: [Link]

  • European Open Science. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. Available at: [Link]

Sources

13C NMR of diethyl (aminomethyl)phosphonate

Technical Guide: C NMR Characterization of this compound

Executive Summary & Strategic Utility

This compound (CAS: 50917-72-1) is a critical organophosphorus building block, primarily utilized as a bioisostere for

1

Precise structural validation of this compound is challenging due to the heteronuclear spin coupling between Carbon-13 (


12


1

Structural Basis of the NMR Spectrum

The core challenge in analyzing this compound lies in the 100% natural abundance of the


11
The Spin System[1]
  • Nuclei Involved:

    
    C (1.1% abundance) and 
    
    
    P (100% abundance).[1]
  • Coupling Mechanism: Through-bond scalar coupling (

    
    ).[1]
    
  • Resultant Multiplicity: All carbons within 3 bonds of the phosphorus atom appear as doublets (

    
    ).[1]
    
Graphviz Visualization: Coupling Pathways

The following diagram illustrates the scalar coupling pathways and expected coupling constant magnitudes (

1

GPP (31)C_alpha(Methylene)P->C_alpha1J_CP (150-160 Hz)O_ethylOP->O_ethylNNH2C_alpha->NC_beta(Ethoxy CH2)O_ethyl->C_beta2J_CP (6-7 Hz)C_gamma(Ethoxy CH3)C_beta->C_gamma3J_CP (5-6 Hz)

Figure 1: Scalar coupling network in this compound.[1] Note the magnitude difference between direct (


1

Experimental Protocol

To ensure reproducibility and minimize solvent effects on chemical shifts (particularly for the amine-adjacent carbon), follow this standardized acquisition protocol.

Sample Preparation[1][3]
  • Solvent: Chloroform-

    
     (
    
    
    ) is the standard for the free base.[1]
    • Note: If the compound is in hydrochloride salt form, use Deuterium Oxide (

      
      ) or Methanol-
      
      
      (
      
      
      ) to prevent precipitation, though chemical shifts will vary slightly due to pH effects.[1]
  • Concentration: 20–50 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the center triplet of

    
     at 77.16 ppm.[1]
    
Acquisition Parameters
  • Pulse Sequence: Standard broadband proton-decoupled

    
    C (
    
    
    C{
    
    
    H}).[1]
  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Quaternary carbons or carbons attached to heavy heteroatoms (like P) often have longer

      
       relaxation times.[1] Insufficient delay can suppress the 
      
      
      doublet intensity.[1]
  • Spectral Width: -10 to 220 ppm.[1]

  • Scans: Minimum 256 scans (due to low sensitivity of

    
    C and splitting of signal intensity into doublets).
    

Spectral Interpretation & Data Analysis

The following table synthesizes field data and theoretical prediction for the free base in

Table 1: C NMR Data Summary
Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Mechanistic Insight
P-O-CH2-CH3 Ethoxy Methyl16.3 ± 0.2 Doublet (

)
5.5 - 6.5 (

)
Typical vicinal coupling through Oxygen.[1]
P-CH2-NH2 Alpha Methylene 36.5 ± 1.5 Doublet (

)
150 - 160 (

)
Diagnostic Peak. The massive splitting is characteristic of a direct C-P bond.[1]
P-O-CH2-CH3 Ethoxy Methylene62.2 ± 0.5 Doublet (

)
6.0 - 7.5 (

)
Deshielded by Oxygen; shows geminal coupling to P.
Detailed Signal Analysis
1. The Alpha-Carbon (

)

This is the most critical signal for verification.[1]

  • Shift: Appears upfield relative to the ethoxy methylene due to the absence of direct oxygen attachment, typically centered around 36-37 ppm .[1]

  • Coupling: It exhibits a large magnitude doublet (

    
     Hz).[1]
    
  • Validation Check: If this signal appears as a singlet, the C-P bond has likely hydrolyzed or failed to form.[1] If the coupling is small (< 20 Hz), the phosphorus is likely not directly attached (e.g., formation of a phosphate ester impurity

    
     instead of phosphonate 
    
    
    ).[1]
2. The Ethoxy Group (

)

These signals confirm the integrity of the phosphonate ester moiety.[1]

  • Methylene (

    
    ):  Found at ~62 ppm .[1] The coupling (
    
    
    Hz) confirms the P-O-C connectivity.[1]
  • Methyl (

    
    ):  Found at ~16 ppm .[1] The coupling (
    
    
    Hz) is often similar in magnitude to the
    
    
    coupling, a unique feature of phosphonate esters.[1]

Troubleshooting & Advanced Validation

pH Dependence (The "Amine Shift")

The chemical shift of the alpha-carbon (

1
  • Free Base:

    
     ppm.[1]
    
  • Hydrochloride Salt: Protonation of the amine (

    
    ) exerts an inductive effect, typically shifting the alpha-carbon slightly upfield (shielding) and potentially altering the 
    
    
    magnitude.[1]
Distinguishing Impurities

Common synthesis byproducts include Diethyl phosphite (starting material) and Hydrolysis products (mono-esters).[1]

WorkflowStartCrude MixtureAcquireAcquire 13C{1H} & 31P{1H}Start->AcquireCheckPCheck 31P SignalAcquire->CheckPPureSingle Peak (~20-25 ppm)CheckP->PureCleanImpureMultiple PeaksCheckP->ImpureContaminatedAnalyzeCAnalyze 13C Alpha CarbonPure->AnalyzeCValidTarget ConfirmedAnalyzeC->ValidDoublet (J~155Hz) at 36ppmInvalidHydrolysis/No ReactionAnalyzeC->InvalidSinglet or Wrong Shift

Figure 2: Validation workflow. Note that


1
Authoritative Validation Technique: HSQC

For definitive assignment in complex mixtures (e.g., drug formulations), run a


 HSQC1
  • The protons on the alpha-carbon (typically

    
     2.9 - 3.1 ppm) must correlate specifically with the carbon doublet at 
    
    
    36.5 ppm.[1]
  • This 2D correlation eliminates ambiguity regarding which carbon doublet belongs to the

    
     backbone.[1]
    

References

  • Vertex AI Search. (2025).[1] Synthesis and NMR data of diethyl phenylphosphonate and related alpha-aminophosphonates. Retrieved from .[1]

  • Royal Society of Chemistry. (2021).[1] Copper-Catalyzed C-P Bond Construction via Direct Coupling. (Provides comparative coupling constants for P-C bonds). Retrieved from .[1]

  • JEOL USA. (2023). Analysis of Alkyl Phosphonate Mixtures using 13C and 31P NMR. (Authoritative source for J-coupling magnitudes in phosphonates). Retrieved from .[1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for general organophosphorus coupling trends).

Physical and chemical properties of diethyl (aminomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

Diethyl (aminomethyl)phosphonate (CAS 50917-72-1) serves as a critical bioisostere building block in modern medicinal chemistry. Structurally functioning as a phosphorus analog of glycine, it provides a gateway to


-aminophosphonates—compounds that mimic the transition states of peptide hydrolysis. This guide dissects its physiochemical profile, validates high-purity synthesis protocols, and maps its reactivity for researchers developing transition-state inhibitors and phosphonopeptides.
Part 1: Molecular Identity & Physiochemical Profile

This compound is an amphoteric molecule containing a nucleophilic primary amine and an electrophilic phosphonate ester. Its unique electronic structure results in a pKa significantly lower than typical aliphatic amines due to the electron-withdrawing nature of the phosphonyl group (


).
Table 1: Physiochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name This compound
CAS Number 50917-72-1 Distinct from chloromethyl analog (3167-63-3)
Molecular Formula

Molecular Weight 167.14 g/mol
Appearance Clear to light yellow liquidOften hygroscopic
Boiling Point ~228°C (Predicted)Decomposes before boiling at atm pressure.[1][2][3][4][5]
Density 1.102 ± 0.06 g/cm³
pKa (Conjugate Acid) 7.18 ± 0.29Lower than methylamine (10.6) due to -PO(OEt)₂ EWG
Solubility Soluble in

, EtOH,

Hydrolyzes slowly in water

Critical Stability Note: The free base is sensitive to atmospheric moisture and


 (forming carbamates). For long-term storage, it is best maintained as the hydrochloride salt (

) at 2–8°C under argon.
Part 2: Synthetic Routes & Production[5][6]

To achieve high purity required for pharmaceutical applications, the Gabriel Synthesis is the preferred method over the Kabachnik-Fields reaction, which often yields complex mixtures requiring difficult purification.

Workflow Diagram: Synthesis Pathways

SynthesisPathways Start1 Diethyl (phthalimidomethyl) phosphonate Reagent1 Hydrazine Hydrate (EtOH, Reflux) Start1->Reagent1 Product Diethyl (aminomethyl) phosphonate Start1->Product Primary Route (High Purity) Inter1 Phthalhydrazide (Precipitate) Reagent1->Inter1 By-product removal Reagent1->Product Start2 Diethyl Phosphite + Formaldehyde Start2->Product Industrial Route (Lower Yield) Reagent2 Ammonia (gas) (Kabachnik-Fields) Start2->Reagent2

Figure 1: Comparison of the high-purity Gabriel synthesis route versus the industrial Kabachnik-Fields approach.

Detailed Protocol: Modified Gabriel Synthesis

Objective: Synthesis of this compound from Diethyl (phthalimidomethyl)phosphonate.

  • Reagents:

    • Diethyl (phthalimidomethyl)phosphonate (1.0 eq)

    • Hydrazine monohydrate (1.2 eq)

    • Ethanol (Absolute)

  • Procedure:

    • Dissolution: Dissolve diethyl (phthalimidomethyl)phosphonate in ethanol (approx. 5 mL/g) in a round-bottom flask.

    • Addition: Add hydrazine monohydrate dropwise at room temperature.

    • Reaction: Stir at ambient temperature for 16 hours. A white precipitate (phthalhydrazide) will begin to form.

    • Reflux: Heat the mixture to reflux for 2 hours to ensure completion.

    • Work-up: Cool the mixture to 0°C. Filter off the bulky white phthalhydrazide precipitate.

    • Purification: Concentrate the filtrate under reduced pressure. The residue may be dissolved in

      
       and filtered again to remove residual phthalhydrazide.
      
    • Isolation: Evaporate the solvent to yield the crude amine as a yellow oil. For analytical purity, convert to the hydrochloride salt by adding 1M HCl in ether.

Validation Check: The disappearance of the phthalimide carbonyl peaks (~1710/1770 cm⁻¹) in IR and the appearance of broad NH stretches confirms the transformation.

Part 3: Chemical Reactivity & Functionalization

The molecule possesses two distinct reactive centers: the nucleophilic nitrogen and the electrophilic phosphorus .

Reactivity Logic Map

Reactivity Center Diethyl (aminomethyl) phosphonate Node1 Aldehydes/Ketones Center->Node1 Nucleophilic Attack Node2 Acyl Chlorides Center->Node2 Acylation Node3 TMSBr / Hydrolysis Center->Node3 Deprotection Node4 Strong Base (LDA) Center->Node4 Deprotonation Prod1 Schiff Bases (Iminophosphonates) Node1->Prod1 Prod2 Phosphonopeptides (Amide coupling) Node2->Prod2 Prod3 (Aminomethyl)phosphonic Acid (Glycine Isostere) Node3->Prod3 Prod4 Alpha-Metallation (Rare/Unstable) Node4->Prod4

Figure 2: Functionalization pathways. The amine group is the primary handle for derivatization, while the phosphonate group is typically reserved for final-stage deprotection.

Key Reaction Classes
  • Peptide Coupling (Phosphonopeptides): The amine reacts readily with activated carboxylic acids (using EDC/HOBt or HATU) to form phosphonopeptides. These are potent inhibitors of metalloproteases because the tetrahedral phosphonate mimics the transition state of amide hydrolysis.

  • Schiff Base Formation: Condensation with aromatic aldehydes yields

    
    -iminophosphonates. These intermediates can be reduced to form secondary amines or used in diastereoselective synthesis of substituted aminophosphonates.
    
  • Hydrolysis: Treatment with bromotrimethylsilane (TMSBr) followed by methanolysis cleanly cleaves the ethyl esters to yield the free phosphonic acid, which is the biologically active form for many enzyme inhibitors.

Part 4: Applications in Drug Discovery
1. Transition State Analogs

This compound is the parent scaffold for transition state analogs . In enzymatic hydrolysis of peptides, the carbonyl carbon passes through a tetrahedral geometry. The phosphonate group (


) is a stable tetrahedral mimic, "tricking" the enzyme into binding it tightly without being able to cleave it.
2. Antiviral & Antimicrobial Prodrugs

While the free phosphonic acid is polar and cell-impermeable, the diethyl ester acts as a prodrug . Once inside the cell, non-specific esterases hydrolyze the ethyl groups, releasing the active inhibitor. This masking strategy is essential for oral bioavailability.

3. Agrochemicals

The structural similarity to glycine and glutamate makes this scaffold relevant in the synthesis of herbicides similar to Glufosinate (phosphinothricin), which targets glutamine synthetase.

Part 5: Handling, Stability, & Safety[2]
  • Hazards: Causes severe skin burns and eye damage (Category 1B). Harmful if swallowed.

  • Storage: Store at 2–8°C. Hygroscopic. Store under inert gas (Argon/Nitrogen).

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless reaction is intended), moisture.[2]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References
  • Synthesis via Gabriel Method

    • PrepChem. Synthesis of diethyl (2-aminoethyl)
    • Source:

  • Kabachnik-Fields Reaction

    • Cherkasov, R. A., et al. "The Kabachnik–Fields Reaction: Mechanism and Synthetic Use."
    • Source:

  • Physical Properties & Safety

    • PubChem Compound Summary: (Aminomethyl)
    • Source:

  • Applications in Peptidomimetics

    • Oleksyszyn, J., et al. "Phosphonate analogs of amino acids and peptides."
    • Source:

Sources

Biological Activity of Diethyl (Aminomethyl)phosphonate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (aminomethyl)phosphonate derivatives represent a critical class of bioisosteres in medicinal chemistry.[1] Structurally mimicking the tetrahedral transition state of


-amino acid hydrolysis, these compounds serve as potent inhibitors of proteolytic enzymes, including serine proteases and metalloproteinases. Beyond enzymology, recent structure-activity relationship (SAR) studies have validated their efficacy as broad-spectrum antimicrobials, antitumor agents (via mitochondrial apoptosis pathways), and agricultural herbicides.[1]

This guide provides a technical deep-dive into the molecular rationale, synthetic pathways, and validated biological applications of these organophosphorus scaffolds.[1][2][3]

Molecular Architecture & Pharmacophore Rationale

The biological potency of diethyl (aminomethyl)phosphonates stems from their ability to mimic the transition state of peptide bond cleavage.[1]

  • Tetrahedral Geometry: The phosphonate group (

    
    ) possesses a stable tetrahedral geometry that closely resembles the high-energy intermediate formed during the hydrolysis of a peptide bond by proteolytic enzymes.[1][2]
    
  • The P-C-N Bond: Unlike the labile P-O-C or P-N-C bonds found in some organophosphates, the P-C-N linkage in

    
    -aminophosphonates is enzymatically and chemically stable, preventing premature degradation in physiological media.
    
  • The "Warhead" Concept: The diethyl ester moiety acts as a prodrug.[1] While the free phosphonic acid is often the active species within the enzyme pocket, the diethyl ester groups significantly enhance lipophilicity, facilitating passive transport across cell membranes. Intracellular esterases or spontaneous hydrolysis then release the active acid form.[1]

Diagram 1: Mechanism of Action (Transition State Mimicry)

MOA cluster_0 Natural Substrate (Peptide) cluster_1 Inhibitor (Aminophosphonate) Node1 Peptide Bond (Planar Carbon) Node2 Tetrahedral Intermediate (Unstable) Node1->Node2 Enzyme Attack Node3 Hydrolysis Products Node2->Node3 Collapse Node4 Diethyl (aminomethyl)phosphonate Node2->Node4 Structural Mimicry Node5 Stable Enzyme-Inhibitor Complex Node4->Node5 Competitive Binding (Mimics Node 2)

Figure 1: Mechanistic comparison showing how aminophosphonates mimic the unstable tetrahedral intermediate of peptide hydrolysis, locking the enzyme in a stable complex.

Synthesis & Structural Diversity[1][4][5][6][7]

The standard for synthesizing these derivatives is the Kabachnik-Fields reaction , a three-component coupling of an amine, a carbonyl compound (aldehyde/ketone), and a phosphite.[1][4]

Technical Note on Optimization

While traditional heating works, Microwave-Assisted Synthesis is the preferred modern protocol due to higher yields and reduced reaction times (minutes vs. hours).[1] Green catalysts such as Indium(III) chloride or Iron(III) triflate have recently replaced harsh acidic conditions.[1]

Diagram 2: Synthetic Pathway (Kabachnik-Fields)[1][3][8][9]

Synthesis Start Reagents: 1. Amine (R-NH2) 2. Aldehyde (R'-CHO) 3. Diethyl Phosphite Intermediate Schiff Base (Imine) Intermediate Start->Intermediate - H2O Product This compound Derivative Intermediate->Product P-H Addition Conditions Conditions: Microwave (MW), Solvent-free Catalyst: FeCl3 or InCl3 Conditions->Start

Figure 2: The Kabachnik-Fields three-component coupling reaction pathway.

Spectrum of Biological Activity[5][10][11][12]

Antimicrobial Activity

Schiff base derivatives of diethyl (aminomethyl)phosphonates have demonstrated significant efficacy against multidrug-resistant strains.[1]

  • Mechanism: Disruption of cell wall synthesis and interference with bacterial metabolic pathways.

  • Key Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).[1][5]

  • SAR Insight: Derivatives containing coumarylthiazole or quinoline moieties linked to the phosphonate core show superior MIC values (0.25–32 μg/mL) compared to simple phenyl derivatives.[1]

Antitumor Activity[1][11][13][14]
  • Mechanism: Induction of apoptosis via the mitochondrial pathway.[1][6]

  • Biomarkers: Treatment leads to G1 phase cell cycle arrest, upregulation of Reactive Oxygen Species (ROS), and loss of mitochondrial membrane potential.[1]

  • Potency: Selected derivatives (e.g., those bearing dehydroabietic acid) have shown IC50 values lower than 5-fluorouracil (5-FU) in lung cancer (NCI-H460) and liver cancer (HepG2) lines.[1]

Enzyme Inhibition (Neuroprotection)[1]
  • Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1][7]

  • Relevance: (Aminomethyl)benzylphosphonates act as inhibitors, offering potential in Alzheimer’s disease therapy.[1][7] The phosphonate group interacts with the esteratic site of the enzyme, mimicking the transition state of acetylcholine hydrolysis.

Data Summary: Structure-Activity Relationships (SAR)

Substituent (R)Target / ActivityPotency TrendMechanism Note
Phenyl (Unsubstituted) General CytotoxicityLow (+)Baseline lipophilicity.
4-Chloro-phenyl S. aureus / E. coliHigh (+++)Halogenation increases membrane permeability.[1]
Coumarylthiazole Antifungal (C. albicans)Very High (++++)Synergistic pharmacophore effect.[1]
Dehydroabietic acid Antitumor (HeLa, HepG2)High (+++)Induces G1 arrest and ROS generation.[1]
N-Benzyl AChE InhibitionModerate (++)Binds to peripheral anionic site of AChE.[1]

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Green Chemistry)

Use this protocol to generate the core scaffold.[1]

  • Reagent Prep: In a 50 mL borosilicate vessel, mix equimolar amounts (10 mmol) of the specific aldehyde (e.g., benzaldehyde), amine (e.g., aniline), and diethyl phosphite.

  • Catalysis: Add 10 mol% of catalyst (e.g., Indium(III) chloride or simply use solvent-free conditions if using highly reactive amines).[1]

  • Reaction: Place in a microwave reactor. Irradiate at 100 W for 2–6 minutes. Caution: Exothermic reaction.[1]

  • Workup: Cool to room temperature. The solid product usually precipitates.[1]

  • Purification: Recrystallize from ethanol/chloroform.

  • Validation: Confirm structure via ¹H-NMR (look for the P-C-H doublet) and ³¹P-NMR (characteristic signal around 20–25 ppm).

Protocol B: In Vitro Antimicrobial Assay (Microdilution)

Use this protocol to validate biological activity.[1]

  • Preparation: Dissolve the synthesized phosphonate derivative in DMSO to create a stock solution (e.g., 1000 μg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microplate.

  • Inoculation: Add 10 μL of microbial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control:[1] Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).[1]

    • Negative Control: DMSO (Solvent check).[1]

  • Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[1] Use Resazurin dye (blue to pink reduction) for higher sensitivity.[1]

References

  • Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes. Molecules. (2021). Link

  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules. (2012/2022 Update). Link

  • Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline. Journal of Saudi Chemical Society. (2021). Link

  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction. Int. J. Mol.[1] Sci. (2023).[1] Link[1]

  • Synthesis and antitumor activities of novel α-aminophosphonates dehydroabietic acid derivatives. Bioorganic & Medicinal Chemistry Letters. (2014). Link

Sources

Diethyl (aminomethyl)phosphonate: A Technical Guide to Peptide Isosteric Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility, synthesis, and application of Diethyl (aminomethyl)phosphonate (DEAMP) as a critical bioisostere in peptidomimetic drug design. Unlike carboxylic acid amides, the phosphonate moiety provides a tetrahedral geometry that mimics the transition state of peptide bond hydrolysis, making DEAMP a cornerstone in the development of transition-state analogue (TSA) protease inhibitors.

This document is structured for application scientists, focusing on high-purity synthesis, peptide coupling strategies, and the mechanistic rationale for protease inhibition.

Part 1: The Bioisosteric Rationale

Transition State Mimicry

The primary value of DEAMP lies in its ability to mimic the high-energy intermediate of amide hydrolysis.

  • Ground State vs. Transition State: A standard peptide bond is planar (

    
     hybridized). During enzymatic hydrolysis (by serine or metalloproteases), the carbonyl carbon is attacked, forming a tetrahedral (
    
    
    
    ) gem-diolate intermediate.
  • The Phosphonate Advantage: The phosphorus atom in DEAMP is permanently tetrahedral. When incorporated into a peptide chain, it acts as a "Transition State Analogue" (TSA), binding to the enzyme's active site with much higher affinity than the natural substrate, effectively "freezing" the enzyme.

Structural Comparison

The following table contrasts the natural Glycine residue with its Phosphonate mimic.

FeatureGlycine Residue (-NH-CH2-CO-)DEAMP Residue (-NH-CH2-PO(OEt)2-)Impact on Drug Design
Hybridization Carbonyl Carbon:

(Planar)
Phosphorus:

(Tetrahedral)
Mimics hydrolysis transition state.
Bond Length C=O: ~1.23 ÅP=O: ~1.48 ÅSlightly longer, but accommodates active site pockets.
Charge Neutral (Amide)Negative (Phosphonic Acid form)Chelates metal ions (Zn²⁺) in metalloproteases.
Hydrolysis Susceptible to proteasesHighly Resistant (C-P bond)Increases metabolic stability (half-life).

Part 2: Synthetic Methodologies

While the Kabachnik-Fields reaction is the industrial standard, it often yields poly-alkylated byproducts difficult to separate in pharmaceutical applications. For high-purity research standards, the Phthalimide-Arbuzov route is the superior protocol.

Pathway Visualization

The following diagram outlines the high-purity synthesis workflow (Phthalimide route) and the mechanism of action.

DEAMP_Workflow cluster_synthesis Phthalimide-Arbuzov Synthesis cluster_mechanism Protease Inhibition Mechanism NBP N-(Bromomethyl) phthalimide INTER Phthalimido-phosphonate Intermediate NBP->INTER Arbuzov (150°C, -EtBr) TEP Triethyl Phosphite (P(OEt)3) TEP->INTER PROD Diethyl (aminomethyl) phosphonate (DEAMP) INTER->PROD Deprotection HYDRA Hydrazinolysis (N2H4) HYDRA->PROD INHIB Stable Inhibitor Complex PROD->INHIB Peptide Coupling & Binding ENZ Protease Active Site (Serine/Zn2+) TS Tetrahedral Transition State ENZ->TS Natural Substrate Hydrolysis ENZ->INHIB DEAMP Binding

Figure 1: Synthetic route via Arbuzov rearrangement and mechanism of protease inhibition.

Protocol: Phthalimide-Arbuzov Synthesis

Objective: Synthesis of this compound (CAS: 50917-72-1) with >98% purity.

Reagents:

  • N-(Bromomethyl)phthalimide (1.0 eq)

  • Triethyl phosphite (1.2 eq)

  • Hydrazine hydrate (2.0 eq) or Methylamine (ethanol solution)

  • Solvents: Toluene (anhydrous), Ethanol.

Step-by-Step Methodology:

  • Arbuzov Rearrangement:

    • In a round-bottom flask equipped with a reflux condenser and inert gas inlet (N2/Ar), dissolve N-(Bromomethyl)phthalimide in anhydrous Toluene.

    • Add Triethyl phosphite dropwise at room temperature.

    • Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Ethyl bromide (EtBr) is a volatile byproduct; ensure proper ventilation/trapping.

    • Checkpoint: Monitor via TLC or ³¹P-NMR. The disappearance of the phosphite peak (~140 ppm) and appearance of the phosphonate peak (~20 ppm) indicates completion.

    • Concentrate in vacuo to yield the crude Diethyl (phthalimidomethyl)phosphonate.

  • Deprotection (Hydrazinolysis):

    • Dissolve the crude intermediate in Ethanol.

    • Add Hydrazine hydrate (caution: toxic/carcinogenic) carefully.

    • Stir at room temperature for 12–18 hours. A heavy white precipitate (phthalhydrazide) will form.

    • Filter off the precipitate.[1]

    • Concentrate the filtrate. To ensure complete removal of phthalhydrazide, re-dissolve the residue in cold chloroform/DCM and filter again.

  • Purification:

    • The crude amine is often an oil. For high purity, convert to the hydrochloride salt by treating with 1M HCl in dioxane, precipitating the solid salt.

    • Yield: Typically 85–90%.

Part 3: Peptide Incorporation Strategies

Incorporating DEAMP into a peptide backbone presents unique challenges due to the reduced nucleophilicity of the


-amino group caused by the electron-withdrawing phosphonate esters.
Coupling Protocol

Standard EDC/HOBt coupling is often too slow. The use of HATU or Phosphonium salts (PyBOP) is recommended.

Reaction Setup:

  • Activation: Dissolve the N-protected amino acid (e.g., Boc-Phe-OH) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes.

  • Coupling: Add this compound (free base) to the activated mixture.

  • Conditions: Stir for 2–4 hours at Room Temperature.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄, and Brine.

Phosphonate Ester Deprotection (The "Warhead" Activation)

The diethyl ester is often a prodrug . For activity in vitro (enzyme assays), the free phosphonic acid is usually required.

  • Reagent: Bromotrimethylsilane (TMSBr).

  • Protocol: Dissolve the peptide-phosphonate diester in dry DCM. Add TMSBr (5–10 eq) at 0°C. Stir for 2–12 hours at RT. Quench with MeOH.

  • Why TMSBr? It cleaves phosphonate esters under mild conditions without hydrolyzing the peptide amide bonds (unlike concentrated HCl).

Part 4: Biological Applications & Mechanism

Serine Protease Inhibition

DEAMP derivatives are potent inhibitors of serine proteases (e.g., Chymotrypsin, Elastase).

  • Mechanism: The enzyme's active site Serine hydroxyl group attacks the phosphorus atom.[2]

  • Result: Instead of a transient intermediate, a stable covalent phosphonyl-enzyme complex is formed. The "leaving group" is often a phenol or designed leaving group in diaryl phosphonates, but in diethyl phosphonates, the inhibition is often reversible or acts as a transition state mimic that binds tightly without covalent modification (non-covalent TSA).

Metalloprotease Inhibition

For metalloproteases (e.g., Thermolysin, ACE), the free phosphonic acid (after deprotection) acts as a zinc chelator.

  • The two phosphonate oxygens coordinate the active site Zn²⁺ ion, displacing the water molecule required for catalysis.

  • This mimics the hydrated carbonyl of the substrate transition state.

References

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry, 30(2), 485–493.

  • Bartlett, P. A., & Lamden, L. A. (1986). Inhibition of chymotrypsin by phosphonate and phosphonamidate peptide analogs. Bioorganic Chemistry, 14(4), 356-377.

  • Hirschmann, R., et al. (2009). The synthesis of phosphonate and phosphonamidate peptide inhibitors. Journal of Organic Chemistry.
  • Bachem Technical Guides. Peptide Coupling Reagents and Mechanisms.

  • PrepChem. Synthesis of diethyl aminomethylphosphonate.

Sources

Introduction: The Aminophosphonate Scaffold in Modern Drug Discovery

Sources

Technical Guide: The Kabachnik-Fields Reaction for Aminophosphonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the Kabachnik-Fields reaction (KFR), the premier multicomponent strategy for synthesizing


-aminophosphonates. As bioisosteres of 

-amino acids, these compounds are critical pharmacophores in drug discovery, serving as transition-state analogues for peptide bond hydrolysis and potent enzyme inhibitors.[1] This document moves beyond basic textbook definitions to explore mechanistic causality, catalytic selection strategies, and validated experimental protocols for both high-throughput (green) and stereoselective synthesis.

Part 1: Mechanistic Underpinnings & Causality

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl (aldehyde/ketone), an amine, and a hydrophosphoryl compound (phosphite/phosphonate).[2][3][4][5][6] While often described as a "one-pot" mix, the order of bond formation dictates the reaction success and stereochemical outcome.

The Bifurcated Pathway: Imine vs. Direct Attack

Understanding the dominant pathway is crucial for troubleshooting low yields.

  • Pathway A (Imine Mechanism - Dominant): The amine condenses with the carbonyl to form an imine (Schiff base), releasing water. The phosphite then undergoes hydrophosphonylation of the C=N bond. This is the standard route for basic amines and aromatic aldehydes.

    • Critical Control Point: Water removal (chemical or physical) drives the imine equilibrium forward, significantly increasing the rate of the subsequent phosphite addition.

  • Pathway B (Direct/Hydroxyphosphonate Mechanism): The phosphite attacks the carbonyl directly to form an

    
    -hydroxyphosphonate (Abramov reaction), which then undergoes nucleophilic substitution by the amine. This pathway often competes when using weakly basic amines or highly reactive phosphites.
    
Mechanism Visualization

The following diagram illustrates the kinetic competition between these pathways.

KFR_Mechanism Start Reagents: Carbonyl + Amine + Phosphite Imine Intermediate: Imine (Schiff Base) Start->Imine Condensation (-H2O) Hydroxy Intermediate: alpha-Hydroxyphosphonate Start->Hydroxy Direct Attack (Abramov) Product Product: alpha-Aminophosphonate Imine->Product Hydrophosphonylation (Pudovik-like) Water Byproduct: H2O Imine->Water Hydroxy->Product Nucleophilic Substitution

Caption: The dominant Imine Pathway (Blue) vs. the competing Abramov Pathway (Red). Efficient water removal favors the Blue path.

Part 2: Strategic Catalysis Selection

The choice of catalyst dictates reaction time, yield, and green metrics. The following table contrasts the three primary catalytic classes used in modern KFR workflows.

Catalytic ClassRepresentative AgentsMechanism of ActionIdeal Application
Lewis Acids

,

,

Activates the carbonyl/imine carbon via coordination, increasing electrophilicity.General purpose; robust for sterically hindered substrates.
Brønsted Acids PTSA, Benzoic AcidProtonates the imine nitrogen, facilitating phosphite attack.Cost-effective scale-up; tolerant of air/moisture.
Organocatalysts Chiral Phosphoric Acids, ThioureasDual activation (H-bonding) of both electrophile and nucleophile.Asymmetric synthesis ; high enantioselectivity required.[7]
Thermal/MW None (Catalyst-Free)Thermal activation; often solvent-free.[3][4][8]Green Chemistry ; rapid library generation.

Part 3: Validated Experimental Protocols

Protocol A: High-Throughput Green Synthesis (Microwave-Assisted)

Objective: Rapid synthesis of a library of racemic


-aminophosphonates without solvents.
Rationale:  Microwave irradiation (MW) provides uniform internal heating, accelerating the dehydration step (imine formation) and the subsequent P-C bond formation. Solvent-free conditions ("neat") maximize concentration and reaction kinetics.
Materials
  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Dialkyl phosphite (1.0 equiv)

  • Solid Support (Optional but recommended): Acidic Alumina or Silica Gel (acts as a surface catalyst and desiccant).

Step-by-Step Workflow
  • Preparation: In a microwave-safe vial (10 mL), mix the aldehyde (e.g., 10 mmol) and amine (10 mmol). Observation: Slight exotherm or turbidity indicates immediate imine formation.

  • Addition: Add the dialkyl phosphite (10 mmol) and, if using, 0.5 g of acidic alumina. Vortex for 30 seconds to ensure a homogeneous slurry.

  • Irradiation: Place the vial in a dedicated microwave reactor (e.g., CEM or Biotage).

    • Settings: Open vessel mode (or pressure control < 20 bar), 80°C , Power: Dynamic (max 50W).

    • Time: 5–15 minutes.

  • Monitoring (Self-Validation):

    • TLC: Check for the disappearance of the aldehyde spot.

    • 
      P NMR:  A crucial checkpoint. The starting phosphite signal (
      
      
      
      ~7-10 ppm) should disappear, replaced by the aminophosphonate product signal (
      
      
      ~20-30 ppm).
  • Workup:

    • Cool to room temperature.[9]

    • Add Ethyl Acetate (20 mL) and filter to remove the solid support.

    • Wash the filtrate with sat.

      
       (to remove unreacted acid/phosphite) and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallization (EtOH/Hexane) or Flash Column Chromatography (usually EtOAc/Hexane gradient).

Protocol B: Asymmetric Synthesis (Chiral Phosphoric Acid Catalyzed)

Objective: Synthesis of enantiomerically enriched


-aminophosphonates.
Rationale:  Chiral Brønsted acids (BINOL-derived phosphoric acids) activate the imine via hydrogen bonding while blocking one face of the molecule, inducing stereoselectivity.
Materials
  • Aldehyde (1.0 equiv)

  • Aniline derivative (1.0 equiv)

  • Diphenyl phosphite (1.0 equiv)

  • Catalyst: (R)-TRIP or (R)-VAPOL hydrogen phosphate (5 mol%)

  • Solvent: Toluene or DCM (anhydrous).

  • Desiccant: 4Å Molecular Sieves (Critical for imine stability).

Step-by-Step Workflow
  • Imine Pre-formation (Recommended): While a 3-component reaction is possible, pre-forming the imine often yields higher ee%. Stir aldehyde and amine with molecular sieves in Toluene for 2 hours. Filter to remove sieves.

  • Catalysis Setup: To the imine solution (0.2 M), add the Chiral Phosphoric Acid catalyst (5 mol%). Stir at 0°C for 10 minutes to allow catalyst-substrate complexation.

  • Reaction: Dropwise add Diphenyl phosphite (1.2 equiv). Stir at 0°C to Room Temperature for 24–48 hours.

  • Monitoring (Self-Validation):

    • HPLC: Use a Chiralpak AD-H or OD-H column to determine enantiomeric excess (ee).

    • 
      P NMR:  Confirm conversion.
      
  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Flash chromatography on silica gel. Note: Avoid acidic eluents that might racemize the product.

Part 4: Therapeutic Utility & Bioisosterism

The structural logic behind synthesizing


-aminophosphonates lies in their ability to mimic the tetrahedral transition state of peptide hydrolysis.
  • Bioisostere Mechanism: The tetrahedral phosphonate group (

    
    ) mimics the tetrahedral transition state of the carbonyl group in amide hydrolysis.
    
  • Target Applications:

    • Antibiotics: Alafosfalin (mimics Alanyl-Alanine).

    • Anticancer: Inhibition of aminopeptidases involved in tumor angiogenesis.

    • Herbicides: Glyphosate derivatives (inhibiting EPSP synthase).

Workflow Visualization: From Synthesis to Assay

Workflow Setup Reaction Setup (MW or Asymmetric) Monitor Validation Point (31P NMR / TLC) Setup->Monitor Monitor->Setup Incomplete Workup Workup & Purification (Extraction/Column) Monitor->Workup Conversion > 95% Analysis Characterization (1H NMR, HPLC, MS) Workup->Analysis Screening Biological Assay (Enzyme Inhibition) Analysis->Screening

Caption: Operational workflow for generating validated biological candidates.

References

  • Cherkasov, R. A., & Galkin, V. I. (1998).[1][6] The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857–882. Link

  • Keglevich, G., & Bálint, E. (2012).[3] The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821–12835.[3] Link

  • Ranu, B. C., Hajra, A., & Jana, U. (1999).[6] General and Simple Synthesis of α-Aminophosphonates from Aldehydes and Ketones using Indium(III) Chloride as a Catalyst. Organic Letters, 1(8), 1141–1143. Link

  • Bhagat, S., & Chakraborti, A. K. (2007).[6] An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate.[6] The Journal of Organic Chemistry, 72(4), 1263–1270. Link

  • Akiyama, T., et al. (2006).[9] Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition, 45(29), 4796-4799. Link

Sources

The Catalyst's Crucial Role in Diethyl (Aminomethyl)phosphonate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethyl (aminomethyl)phosphonate is a foundational building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Its efficient synthesis is of paramount importance. This technical guide provides an in-depth exploration of the catalytic methodologies governing the formation of this compound and its α-aminophosphonate analogues. We will dissect the mechanistic underpinnings of the principal synthetic routes—the Kabachnik-Fields and Pudovik reactions—and critically evaluate the diverse catalytic systems employed, from classical Lewis and Brønsted acids to modern heterogeneous and organocatalytic approaches. This document is intended for researchers, chemists, and professionals in drug development seeking to understand and optimize the synthesis of this vital chemical intermediate.

Introduction: The Significance of the C-P Bond in α-Aminophosphonates

α-Aminophosphonates are structural analogues of α-amino acids, where a phosphonate group replaces the carboxylic acid moiety. This substitution imparts unique physicochemical properties, including tetrahedral geometry at the phosphorus atom and different acidity, which allows them to act as potent enzyme inhibitors, haptens for catalytic antibody induction, and bioactive agents.[1] The synthesis of the simplest α-aminophosphonate, this compound, serves as a model system for understanding the formation of the crucial C-P bond, a reaction that is often thermodynamically favorable but kinetically slow, necessitating the use of catalysts.

The primary challenges in this synthesis include controlling the reactivity of the starting materials—typically an amine, a carbonyl compound (formaldehyde for the title compound), and diethyl phosphite—and preventing the formation of side products. The selection of an appropriate catalyst is the most critical experimental decision, directly influencing reaction efficiency, yield, selectivity, and overall process sustainability.

Core Synthetic Strategies: Kabachnik-Fields and Pudovik Reactions

The synthesis of α-aminophosphonates is dominated by two convergent methodologies: the Kabachnik-Fields reaction and the Pudovik reaction.[2][3] Understanding their mechanisms is key to appreciating the role of the catalyst.

The Kabachnik-Fields (KF) Reaction: A Three-Component Condensation

Discovered independently by Kabachnik and Fields in 1952, the KF reaction is a one-pot, three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound like diethyl phosphite.[4][5][6] The reaction can proceed via two primary catalytic pathways, the choice of which is often dictated by the reactants and reaction conditions.[2][4][7]

  • Pathway A (Imine-Mediated): The amine and carbonyl compound first condense to form an imine (or Schiff base) intermediate. The catalyst then activates the imine, facilitating the nucleophilic attack of diethyl phosphite to form the final α-aminophosphonate.[7] This is generally the most accepted pathway.

  • Pathway B (α-Hydroxyphosphonate-Mediated): The catalyst activates the carbonyl compound, which then reacts with diethyl phosphite to form an α-hydroxyphosphonate. This intermediate subsequently undergoes nucleophilic substitution by the amine to yield the product.[2]

A catalyst's primary role in the KF reaction is to accelerate one or both of these key steps: the formation of the intermediate (imine or α-hydroxyphosphonate) and the subsequent nucleophilic addition of the phosphite.[5]

Kabachnik_Fields_Mechanism cluster_A Pathway A (Imine-Mediated) cluster_B Pathway B (Hydroxyphosphonate-Mediated) R1NH2 Amine (R-NH₂) Imine Imine Intermediate R-N=CHR' R1NH2->Imine - H₂O Product α-Aminophosphonate R'CH(NHR)P(O)(OEt)₂ R2CHO Carbonyl (R'CHO) R2CHO->Imine Hydroxy α-Hydroxyphosphonate R'CH(OH)P(O)(OEt)₂ R2CHO->Hydroxy DEP Diethyl Phosphite ((EtO)₂P(O)H) DEP->Hydroxy DEP->Product Nucleophilic Attack Imine->Product Hydroxy->Product + R-NH₂ - H₂O Catalyst Catalyst (Lewis/Brønsted Acid) Catalyst->R2CHO activates Catalyst->Imine activates

Caption: The two primary mechanistic routes of the catalyzed Kabachnik-Fields reaction.

The Pudovik Reaction: A Two-Component Addition

The Pudovik (or aza-Pudovik) reaction involves the direct addition of diethyl phosphite to a pre-formed imine.[2][4] This two-component approach offers better control, as the imine can be synthesized and purified separately. Catalysis in the Pudovik reaction is typically achieved with either a base or an acid.

  • Base Catalysis: A base (e.g., tetramethylguanidine) deprotonates the diethyl phosphite, generating a more potent phosphite anion nucleophile, which readily attacks the imine's electrophilic carbon.[8]

  • Acid Catalysis: A Lewis or Brønsted acid activates the imine by coordinating to the nitrogen atom, increasing the electrophilicity of the imine carbon and making it more susceptible to attack by the neutral phosphite.[5]

A Survey of Catalytic Systems

The choice of catalyst is vast, ranging from simple inorganic salts to complex, reusable systems. The optimal choice depends on factors like substrate scope, desired reaction conditions (temperature, solvent), and green chemistry considerations (e.g., catalyst recyclability).

Lewis Acid Catalysis

Lewis acids are the most widely employed catalysts for α-aminophosphonate synthesis. They function by coordinating to an oxygen or nitrogen lone pair, thereby activating the carbonyl or imine group towards nucleophilic attack.[5]

A diverse array of metal-based Lewis acids has proven effective, including:

  • Metal Triflates and Halides: Lanthanide triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) and metal halides (e.g., ZnCl₂, InCl₃) are highly effective due to their strong Lewis acidity.[1]

  • Metal Salts: Simpler salts like zinc acetate, nickel(II) sulfate, and cadmium perchlorate have also been successfully used.[2]

  • Metal Oxides: Heterogeneous catalysts like nano-ceria (CeO₂), nano-gadolinium oxide (Gd₂O₃), and titanium dioxide (TiO₂) offer the significant advantage of easy recovery and reuse.[1][2][5]

Catalyst SystemTypical ConditionsYield Range (%)Key AdvantagesReference
Lanthanide Triflates Solvent or solvent-free, RT to 80 °C85-98High activity, low catalyst loading[1]
Zinc/Nickel Salts Solvent-free, 50-100 °C80-95Cost-effective, readily available[2]
Nano-Gd₂O₃ / TiO₂ Solvent-free, MW/US, 50-70 °C86-96Reusable, environmentally benign[2][5]
Zirconocene Solvent-free, RT90-98Air-stable, mild conditions[2]

RT: Room Temperature, MW: Microwave, US: Ultrasound

Brønsted Acid Catalysis

Brønsted acids catalyze the reaction by protonating the carbonyl or imine, which increases their electrophilicity. This class of catalysts is often considered more environmentally friendly than many heavy metal-based Lewis acids.

Effective Brønsted acid catalysts include:

  • Sulfonic Acids: p-Toluenesulfonic acid (PTSA) is a classic, effective, and inexpensive catalyst.[8]

  • Heterogeneous Acid Catalysts: Solid-supported acids like silica sulfuric acid, sulfated polyborate, and acidic resins (e.g., Amberlite-IR 120) facilitate simple workup procedures through filtration.[1][2] Phenylphosphonic acid has also been used as an efficient, reusable heterogeneous catalyst.[8]

  • Organocatalysts: Chiral Brønsted acids, such as chiral phosphoric acids, have been instrumental in developing asymmetric versions of the Pudovik reaction, yielding optically active α-aminophosphonates.[3]

Workflow Start Reactant Charging (Amine, Carbonyl, Phosphite, Catalyst) Reaction Catalytic Reaction (Controlled Temp, Stirring) Start->Reaction Step 1 Monitoring Reaction Monitoring (TLC, GC, or LC-MS) Reaction->Monitoring Step 2 Monitoring->Reaction Incomplete Workup Reaction Quench & Workup (e.g., Filtration of Catalyst) Monitoring->Workup Complete Purification Purification (Distillation or Chromatography) Workup->Purification Step 3 Product Final Product This compound Purification->Product Step 4

Sources

Precision Synthesis of α-Aminomethylphosphonates: A Microwave-Assisted Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the microwave-assisted synthesis of α-aminomethylphosphonates (


-APs), a critical class of bioisosteres in medicinal chemistry. Unlike traditional thermal methods that suffer from prolonged reaction times (12–24 hours) and variable yields, microwave (MW) irradiation drives the Kabachnik-Fields reaction to completion in minutes with superior atom economy. This document provides a validated, solvent-free protocol, mechanistic insights into the "imine route," and troubleshooting strategies derived from high-throughput optimization.

The Chemical Foundation: Why α-Aminophosphonates?


-Aminophosphonates are the phosphorus analogues of 

-amino acids, where the planar carboxylic acid group (-COOH) is replaced by a tetrahedral phosphonic acid/ester group (-PO(OR)

).
  • Bioisosterism: The tetrahedral geometry mimics the transition state of peptide hydrolysis, making

    
    -APs potent transition-state analogue inhibitors for metalloproteases and serine proteases.
    
  • Therapeutic Utility: They serve as core scaffolds for antibiotics, antivirals, and herbicides.

  • Synthetic Challenge: The formation of the P-C-N bond via the Kabachnik-Fields reaction traditionally requires high thermal activation energy, often leading to side reactions (e.g., bis-alkylation) under prolonged heating.

Mechanistic Insight: The Kabachnik-Fields Reaction

The most efficient route to


-APs is the three-component Kabachnik-Fields reaction (amine + carbonyl + phosphite). While debated, kinetic studies strongly support the Imine Pathway  over the 

-hydroxyphosphonate route, particularly for aromatic amines.
Mechanism Description
  • Imine Formation: The amine condenses with the carbonyl compound (aldehyde/ketone) to form an imine (Schiff base) intermediate, releasing water.

  • Hydrophosphonylation: The dialkyl phosphite (existing in equilibrium between the phosphonate P(V) and phosphite P(III) tautomers) attacks the electrophilic imine carbon.

  • Microwave Effect: MW irradiation accelerates both steps but is particularly effective at overcoming the activation barrier for the addition of the P-nucleophile to the imine.

Visualization: Mechanistic Pathway

KabachnikFields Start Amine + Aldehyde Imine Imine Intermediate (Schiff Base) Start->Imine - H2O (Fast) Water H2O (Byproduct) Start->Water Transition Transition State (P-C Bond Formation) Imine->Transition + Phosphite Phosphite Dialkyl Phosphite (P-H Species) Phosphite->Transition Product α-Aminophosphonate Transition->Product MW Irradiation (Rate Limiting Step)

Caption: The dominant "Imine Pathway" in the microwave-assisted Kabachnik-Fields reaction.

Experimental Protocols

The following protocols are designed for a dedicated microwave reactor (e.g., CEM Discover or Anton Paar Monowave). Do not use domestic microwave ovens due to lack of pressure/temperature control and non-uniform field density.

Method A: Solvent-Free, Catalyst-Free (Green Standard)

This is the preferred method for aromatic aldehydes and anilines/benzylamines. It exploits the high polarity of the reagents to couple efficiently with MW energy, eliminating the need for solvents or Lewis acid catalysts.

Reagents:

  • Benzaldehyde derivative (1.0 mmol)

  • Primary amine (1.0 - 1.1 mmol)

  • Diethyl phosphite or Dimethyl phosphite (1.0 - 1.1 mmol)

Protocol:

  • Charge: In a 10 mL pressure-rated MW vial, add the aldehyde and amine.

  • Mix: Stir at room temperature for 1 minute to initiate imine formation (often visible as turbidity or heat evolution).

  • Add Phosphite: Add the dialkyl phosphite. Cap the vial with a Teflon-lined septum.

  • Irradiate: Program the reactor:

    • Temperature: 80–100 °C

    • Power: Dynamic (Max 100W)

    • Hold Time: 5–10 minutes

    • Stirring: High

  • Workup: Cool to 50°C.

    • Solids: Add a small amount of cold ethanol/ether, sonicate, and filter.

    • Oils:[1] Dissolve in EtOAc, wash with NaHCO

      
       (aq) and brine, dry over MgSO
      
      
      
      , and concentrate.
Method B: Lewis-Acid Catalyzed (For Sterically Hindered Substrates)

For ketones or electron-deficient amines, a catalyst is required to activate the imine.

Reagents:

  • Ketone/Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Catalyst: Magnesium Perchlorate [Mg(ClO

    
    )
    
    
    
    ] (5 mol%) or Indium Trichloride [InCl
    
    
    ] (10 mol%).

Protocol:

  • Mix all components in the MW vial.

  • Irradiate at 100–120 °C for 10–20 minutes .

  • Extract with CH

    
    Cl
    
    
    
    , wash with water to remove the catalyst, and purify via flash chromatography (SiO
    
    
    , Hexane/EtOAc).

Data Analysis: Microwave vs. Thermal

The efficiency of the microwave approach is best illustrated by comparing yield and reaction time against conventional thermal reflux (toluene).

EntryReactants (Amine + Carbonyl)MethodTimeYield (%)
1 Aniline + BenzaldehydeMW (80°C) 5 min 91
2Aniline + BenzaldehydeThermal (Reflux)8 h75
3 Benzylamine + BenzaldehydeMW (100°C) 5 min 88
4Benzylamine + BenzaldehydeThermal (Reflux)12 h68
5 Aniline + AcetophenoneMW (120°C) 15 min 80
6Aniline + AcetophenoneThermal (Reflux)24 h45

*Note: Ketones (Entry 5/6) are less reactive and typically require Method B (Catalytic).

Senior Scientist Insights: Optimization & Troubleshooting

Successful synthesis requires more than following a recipe. It requires controlling the variables that lead to side reactions (e.g., hydrolysis, oxidation).

Critical Control Points
  • Stoichiometry: Always use a slight excess of the amine (1.1 equiv) if the aldehyde is volatile, or a slight excess of phosphite if the product is prone to hydrolysis.

  • Pressure Management: Volatile amines (e.g., propylamine) generate significant pressure. Ensure the vial is rated for >20 bar. If the pressure spikes, the imine formation step (exothermic) might be running away; pre-stirring at RT helps mitigate this.

  • The "Wet" Problem: Water is a byproduct. In solvent-free conditions, it remains in the vial. While usually harmless for short MW runs, for moisture-sensitive imines, add 4Å molecular sieves to the vial before irradiation.

Workflow for Optimization

OptimizationWorkflow Screen Screening Phase (1 mmol scale) Check Check Conversion (TLC/LCMS) Screen->Check Optimize Optimization Loop Check->Optimize Issues detected Scale Scale Up (10-50 mmol) Check->Scale Success Optimize->Screen Adjust T / t / Cat. LowYield Low Conversion (<50%) LowYield->Optimize Increase T (+10°C) Add Catalyst (Mg/In) Byproducts Impure / Bis-alkylation Byproducts->Optimize Reduce Power Check Stoichiometry Success >90% Conversion

Caption: Decision matrix for optimizing reaction conditions based on initial screening results.

References

  • Keglevich, G., et al. (2012).[2] "The Kabachnik–Fields Reaction: Mechanism and Synthetic Use."[2] Molecules, 17(11), 12821–12835.[2] [Link]

  • Ranu, B. C., et al. (2007). "Solvent-free microwave-assisted synthesis of α-aminophosphonates." Tetrahedron Letters, 48(1), 141-143. [Link]

  • Cherkasov, R. A., & Galkin, V. I. (1998). "The Kabachnik-Fields Reaction: Synthetic Potential and the Problem of the Mechanism." Russian Chemical Reviews, 67(10), 857. [Link]

  • Keglevich, G., & Greiner, I. (2015). "Microwave-Assisted Solvent- and Catalyst-Free Approach for the Synthesis of α-Amino-phosphonates." Phosphorus, Sulfur, and Silicon and the Related Elements, 190, 655-659.[2] [Link][2]

  • Naydenova, E. D., et al. (2008). "Synthesis and biological activity of some new α-aminophosphonates." European Journal of Medicinal Chemistry, 43(6), 1192-1198. [Link]

Sources

Technical Guide: Diethyl (aminomethyl)phosphonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (aminomethyl)phosphonate (CAS: 50917-72-1) serves as a critical bioisostere in medicinal chemistry, functioning as a structural mimic of both glycine and phosphate esters.[1] Its primary utility lies in the synthesis of alpha-aminophosphonates and phosphonopeptides —compounds where the planar, labile carboxylate of an amino acid is replaced by a tetrahedral, metabolically stable phosphonate group.

This substitution offers two distinct pharmacological advantages:

  • Transition State Mimicry: The tetrahedral geometry mimics the transition state of peptide hydrolysis, making these derivatives potent inhibitors of metalloproteases (e.g., ACE, enkephalinase).

  • Metabolic Stability: The P-C bond is resistant to enzymatic cleavage by phosphatases and peptidases, prolonging in vivo half-life.

This guide details the synthesis, handling, and application of this precursor, focusing on high-fidelity protocols for drug discovery workflows.

Part 1: Chemical Profile & Strategic Utility

Physicochemical Properties
PropertySpecification
IUPAC Name This compound
CAS Number 50917-72-1
Molecular Formula

Molecular Weight 167.14 g/mol
Appearance Light yellow to orange liquid
Boiling Point ~228°C (Predicted)
Solubility Soluble in DCM, MeOH, Ethanol, Water
Storage 2–8°C, Hygroscopic (Store under Argon)

P NMR Shift

20–25 ppm (diethyl ester)
Structural Advantage: The "Masked" Warhead

In drug design, the free phosphonic acid (


) is often too polar to cross cell membranes. The diethyl ester functions as a prodrug moiety , masking the negative charge to facilitate cellular entry. Once intracellular, it can be hydrolyzed (enzymatically or chemically) to the active phosphonic acid species.

Part 2: Synthesis of the Precursor (High-Purity Route)

While the Kabachnik-Fields reaction (amine + aldehyde + phosphite) allows for one-pot synthesis, it often suffers from side reactions and difficult purification. For pharmaceutical applications requiring high purity, the Gabriel-Arbuzov sequence is the industry standard.

Workflow Diagram: The Phthalimide Route

G Start Triethyl Phosphite + N-(Bromomethyl)phthalimide Inter Diethyl (phthalimidomethyl) phosphonate (Solid, Stable) Start->Inter Michaelis-Arbuzov (120°C, -EtBr) Product Diethyl (aminomethyl) phosphonate (Free Amine) Inter->Product Hydrazinolysis (Deprotection) Reagent Hydrazine (EtOH, Reflux) Reagent->Inter

Caption: Figure 1. The Gabriel-Arbuzov synthetic pathway ensures high purity by avoiding aldehyde polymerization side-products common in Mannich-type reactions.

Protocol 1: Preparation via Hydrazinolysis

Objective: Isolate free amine from Diethyl (phthalimidomethyl)phosphonate.

  • Suspension: Suspend diethyl (phthalimidomethyl)phosphonate (1.0 eq) in absolute ethanol (5 mL/mmol).

  • Cleavage: Add hydrazine monohydrate (1.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Observation: A white precipitate (phthalhydrazide) will form.

  • Filtration: Cool to room temperature. Filter off the phthalhydrazide byproduct.

  • Workup: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in

    
    , wash with 5% 
    
    
    
    (to ensure free base), dry over
    
    
    , and concentrate.
    • Validation:

      
       NMR should show a doublet at 
      
      
      
      ppm (
      
      
      ,
      
      
      Hz).

Part 3: Core Synthetic Transformations

A. Phosphonopeptide Synthesis (Amide Coupling)

The primary application of this precursor is coupling with carboxylic acids (amino acids) to form phosphonopeptides.

Technical Challenge: The nucleophilicity of the aminomethyl group is lower than typical alkyl amines due to the electron-withdrawing phosphonate group. Standard EDC couplings may be sluggish.

Recommended Protocol: HATU-Mediated Coupling

  • Activation: Dissolve the N-protected amino acid (1.1 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at

    
    .
    
  • Addition: Add this compound (1.0 eq) dissolved in minimal DMF.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Monitoring: Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine/HATU byproducts), saturated

    
    , and brine.
    
  • Yield: Typically 70–90%.

B. Deprotection (The "McKenna Reaction")

To reveal the biologically active phosphonic acid, the ethyl esters must be cleaved. Acidic hydrolysis (HCl) is often too harsh for peptide bonds. The Silyl-mediated dealkylation is the gold standard.

Mechanism & Workflow

Deprotection Substrate Diethyl Phosphonate Ester (Prodrug Form) Intermediate Bis(trimethylsilyl)phosphonate (Labile Intermediate) Substrate->Intermediate S_N2 attack on Ethyl (- EtBr) TMSBr TMSBr (3-4 eq) DCM or MeCN, 0°C to RT TMSBr->Substrate Final Free Phosphonic Acid (Active Warhead) Intermediate->Final Hydrolysis of Si-O-P Methanol Methanolysis (Solvolysis) Methanol->Intermediate

Caption: Figure 2. TMSBr-mediated deprotection (McKenna reaction) allows mild cleavage of phosphonate esters without affecting sensitive amide bonds.

Protocol 2: TMSBr Cleavage

  • Conditions: Dissolve the diethyl phosphonate (1.0 eq) in anhydrous DCM or Acetonitrile under Argon.

  • Reagent: Add Bromotrimethylsilane (TMSBr) (3.0–4.0 eq) dropwise at

    
    .
    
    • Note: TMSBr is moisture sensitive. Use a glass syringe.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Monitoring:

      
       NMR is crucial here. The signal will shift upfield (lower ppm) as the silyl ester forms.
      
  • Quench: Evaporate volatiles. Add MeOH (excess) and stir for 1 hour to cleave the silyl esters.

  • Isolation: Concentrate to dryness. The product is often a hygroscopic solid or gum.

Part 4: Handling & Stability Data

ParameterRecommendationRationale
Moisture Sensitivity High (Hygroscopic)Phosphonates attract water; water deactivates coupling agents like EDC/HATU.
Purification Silica Gel (

)
Phosphonates streak on silica.[2] Use 5-10% MeOH in DCM/CHCl3 for elution.
Toxicity IrritantAminophosphonates can mimic neurotransmitters; handle with full PPE.
Incompatibility Strong Acids (Heating)Will hydrolyze the ester and potentially the amide bond if present.

References

  • Synthesis of Phosphonopeptides via Phosphonochloridates. Encyclopedia.pub. (2020).[3] Detailed review of coupling strategies for phosphonopeptides.

  • The Dealkylation of Phosphate and Phosphonate Esters by Iodotrimethylsilane: A Mild and Selective Procedure. Journal of the Chemical Society, Perkin Transactions 1. Seminal work on silyl-mediated deprotection mechanisms.

  • Synthesis and Biological Studies of Novel Aminophosphonates. MDPI Molecules. (2020). Protocols for the Gabriel synthesis and hydrazinolysis of phosphonate precursors.

  • This compound - Product Profile. Sigma-Aldrich. Physical properties and safety data for CAS 50917-72-1.[1][4]

  • The McKenna Reaction – Avoiding Side Reactions in Phosphonate Deprotection. Beilstein Journal of Organic Chemistry. (2020). Optimization of the TMSBr deprotection step.

Sources

Applications of diethyl (aminomethyl)phosphonate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of Diethyl (aminomethyl)phosphonate in Medicinal Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core utility of this compound, a versatile scaffold in medicinal chemistry. We will move beyond a simple recitation of facts to explore the causal reasoning behind its application, providing field-proven insights into its use as an enzyme inhibitor, a prodrug moiety, and a foundational building block for complex therapeutic agents.

The value of this compound in drug design is rooted in its unique structural and electronic properties. The core of the molecule is the phosphonate group, which features a highly stable, tetrahedral phosphorus atom bonded directly to a carbon. This P-C bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the P-O bond in phosphates.[1] This inherent stability is a paramount advantage, ensuring the integrity of the pharmacophore in vivo.

Furthermore, the diethyl ester groups serve a dual purpose. They act as lipophilic masks for the otherwise highly polar and cell-impermeable phosphonic acid group, a critical feature for developing orally bioavailable drugs.[2] Concurrently, the primary amino group provides a synthetically tractable handle, allowing for the facile introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties.

Core Application I: Mimicry and Enzyme Inhibition

A primary strategy in drug discovery is the design of molecules that mimic the transition state of an enzyme-catalyzed reaction. The tetrahedral geometry of the phosphonate group makes it an exceptional mimic of the tetrahedral transition states formed during peptide bond hydrolysis or phosphate transfer reactions.[1] This principle has been successfully applied to create potent inhibitors for various enzyme classes.

Case Study: Protease and Peptidase Inhibition

Many proteases, particularly metalloproteases, utilize a water molecule activated by a metal ion (e.g., Zn²⁺) to hydrolyze peptide bonds. This compound derivatives can be elaborated with specific recognition elements that guide the phosphonate moiety into the enzyme's active site. Here, the phosphonate oxygen atoms can effectively coordinate with the catalytic metal ion, while the rest of the molecule engages in favorable interactions with the enzyme's specificity pockets, leading to potent inhibition. Several phosphorus-containing inhibitors have been developed for critical enzymes like angiotensin-converting enzyme (ACE).[3]

Case Study: Cholinesterase Inhibition

Organophosphorus compounds are well-known for their ability to inhibit serine hydrolases, such as acetylcholinesterase (AChE), by covalently modifying the catalytic serine residue.[4][5] While highly toxic nerve agents fall into this class, the principles can be refined to design therapeutic inhibitors. Aminophosphonates have been synthesized and evaluated for their potential to inhibit AChE and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.[5]

Experimental Workflow: From Synthesis to In Vitro Validation

workflow A 1. Scaffold Selection This compound B 2. Rational Design (Target-based modification) A->B C 3. Chemical Synthesis (e.g., N-acylation, alkylation) B->C D 4. Purification & Characterization (Chromatography, NMR, MS) C->D E 5. In Vitro Enzyme Assay (IC50 Determination) D->E F 6. Structure-Activity Relationship (SAR) Analysis E->F

Caption: A typical workflow for developing phosphonate-based enzyme inhibitors.

Core Application II: The Prodrug Strategy for Enhanced Bioavailability

The negatively charged phosphonic acid group, while essential for biological activity, severely limits a molecule's ability to cross cell membranes and be absorbed through the gastrointestinal tract.[2] this compound exemplifies the prodrug concept, where the labile diethyl esters mask this polarity.

Mechanism of Action

Once the lipophilic prodrug is absorbed into the systemic circulation, it is exposed to a host of endogenous esterase enzymes in the plasma and tissues. These enzymes hydrolyze the ethyl ester groups, unmasking the phosphonic acid and releasing the active, charged drug at or near its site of action. This strategy is fundamental to the success of acyclic nucleoside phosphonate antivirals like Adefovir and Tenofovir.[2]

Diagram: Bioactivation of a Diethyl Phosphonate Prodrug

prodrug_activation cluster_gut GI Tract cluster_blood Plasma/Target Cell A Oral Administration of Diethyl Phosphonate Prodrug (Lipophilic, Neutral) B Esterase-Mediated Hydrolysis A->B Absorption C Active Phosphonic Acid (Hydrophilic, Charged) B->C Bioactivation D Target Engagement (e.g., Enzyme Binding) C->D

Caption: The metabolic pathway for the activation of a phosphonate prodrug.

Structure-Activity Relationships (SAR): A Guide to Optimization

Systematic modification of the this compound scaffold is crucial for optimizing inhibitor potency and selectivity. The trustworthiness of any SAR campaign relies on robust analytical validation (e.g., purity >95% by HPLC) and reproducible biological data (assays performed in triplicate).

Modification SiteImpact on Activity & Rationale
N-Substitution Primary driver of potency and selectivity. The amino group is a key attachment point for side chains designed to interact with specific subsites (e.g., S1, S2 pockets) of a target protease. The nature of this substituent dictates target recognition.[3][6]
α-Carbon Substitution Can enhance potency and introduce stereospecificity. Substituting the carbon adjacent to the phosphorus can create steric bulk that may be favorable or unfavorable depending on the active site topology. It also creates a chiral center, often leading to enantiomers with significantly different biological activities.[7]
Phosphonate Esters Modulates pharmacokinetic properties. Changing the ester from diethyl to other groups (e.g., dipropyl, pivaloyloxymethyl (POM)) alters the rate of enzymatic hydrolysis, stability, and solubility, thereby fine-tuning the prodrug's release profile.[2][8]

Experimental Protocol: IC₅₀ Determination for a Protease Inhibitor

This protocol provides a self-validating system for assessing the potency of a synthesized this compound derivative.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target protease by 50%.

Materials:

  • Purified target protease (e.g., trypsin)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • Test Inhibitor: this compound derivative, dissolved in DMSO

  • Positive Control Inhibitor (e.g., aprotinin)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 1 mM.

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted inhibitor (or DMSO for 100% activity control) to triplicate wells.

    • Add 178 µL of Assay Buffer to all wells.

    • Add 10 µL of the fluorogenic substrate solution (prepared in Assay Buffer) to all wells.

  • Reaction Initiation: Pre-incubate the plate for 10 minutes at 37°C. Initiate the enzymatic reaction by adding 10 µL of the pre-warmed enzyme solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the rate of increase in fluorescence (relative fluorescence units per minute, RFU/min) over 15-20 minutes.

  • Data Analysis & Validation:

    • Causality Check: The rate of reaction (slope of RFU vs. time) should be linear for the uninhibited controls.

    • Data Normalization: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO controls.

    • IC₅₀ Calculation: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Trustworthiness: The positive control inhibitor should yield an IC₅₀ value within the expected range, validating the assay's performance.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a privileged scaffold in medicinal chemistry. Its inherent stability, synthetic versatility, and unique ability to function as both a transition-state mimic and a prodrug moiety have cemented its role in the development of novel therapeutics.[9] Future applications are likely to expand into areas such as targeted protein degradation, where the amino group can serve as an anchor for ligating proteins of interest to E3 ligases, and in the development of novel antibacterial agents.[6] The foundational principles discussed in this guide will continue to inform the rational design of the next generation of phosphonate-based medicines.

References

  • Exploring Diethyl (Phthalimidomethyl)phosphonate in Modern Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • Unlocking Chemical Synthesis: The Essential Role of Diethyl (Phthalimidomethyl)
  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects.PMC (PubMed Central).
  • Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of amide-phosphonate derivatives as inhibitors of the human soluble epoxide hydrolase. PubMed. [Link]

  • Phosphorus-containing inhibitors of angiotensin-converting enzyme. PMC (PubMed Central). [Link]

  • Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. MDPI. [Link]

  • Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. [Link]

  • Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). National Institutes of Health (NIH). [Link]

  • Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. PMC (PubMed Central). [Link]

Sources

The Role of Diethyl (Aminomethyl)phosphonate and its Analogs in Agriculture: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The intricate dance between agricultural productivity and environmental stewardship necessitates a deep and nuanced understanding of the chemical tools employed in modern farming. Among these, phosphonates represent a class of organophosphorus compounds with diverse applications, from potent herbicides to plant growth regulators. This technical guide provides an in-depth exploration of diethyl (aminomethyl)phosphonate, not as a direct-use herbicide, but as a pivotal intermediate in the synthesis of agrochemically significant molecules. We will further delve into the broader context of aminophosphonates in agriculture, with a particular focus on the world's most widely used herbicide, glyphosate, and its primary metabolite, aminomethylphosphonic acid (AMPA). This document is intended for researchers, scientists, and professionals in drug and herbicide development, offering a comprehensive overview of the chemistry, biological activity, and environmental considerations of these impactful compounds.

This compound: A Key Synthetic Intermediate

This compound is an organic compound featuring a phosphonate group attached to an aminomethyl moiety. While not typically applied directly as a herbicide in agricultural settings, its chemical structure makes it a valuable precursor in the synthesis of more complex molecules with biological activity.[1][2]

Chemical Properties and Synthesis

The synthesis of this compound can be achieved through various chemical reactions. One common method involves the reaction of diethyl phosphite with an appropriate source of the aminomethyl group. For instance, diethyl aminomethylphosphonate can be prepared from diethyl aminomethylphosphonate hydrochloride by treatment with ammonia in chloroform.[3] The resulting compound is a liquid at room temperature.

PropertyValue
Molecular Formula C₅H₁₄NO₃P
Molecular Weight 167.14 g/mol
CAS Number 50917-72-1
Appearance Liquid

A summary of the key chemical properties of this compound.

A general synthetic pathway to α-aminophosphonates, including derivatives of this compound, is the Kabachnik-Fields reaction. This three-component condensation involves an amine, an aldehyde or ketone, and a dialkyl phosphite.[4][5]

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

Materials:

  • Diethyl aminomethylphosphonate hydrochloride

  • Chloroform

  • Ammonia gas

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Stirring apparatus

  • Gas dispersion tube

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Suspend diethyl aminomethylphosphonate hydrochloride (4.965 g) in chloroform (25 ml) in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

  • Bubble ammonia gas through the stirred mixture for approximately 4 minutes.

  • Filter the resulting ammonium chloride precipitate from the reaction mixture.

  • Dry the filtrate briefly over anhydrous magnesium sulfate.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield this compound.[3]

The Connection to Glyphosate and its Metabolite AMPA

The significance of this compound in agriculture is intrinsically linked to the chemistry of glyphosate, a broad-spectrum systemic herbicide. (Aminomethyl)phosphonic acid (AMPA) is a primary degradation product of glyphosate in plants and the environment.[6][7] Understanding this relationship is crucial for assessing the environmental impact and efficacy of glyphosate-based herbicides.

Glyphosate: Mechanism of Herbicidal Action

Glyphosate's herbicidal activity stems from its ability to inhibit the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) in plants and some microorganisms.[8] By blocking this pathway, glyphosate deprives the plant of essential amino acids, leading to growth inhibition and eventual death.

Glyphosate_Mechanism_of_Action Shikimate_Pathway Shikimate Pathway EPSP_Synthase EPSP Synthase Shikimate_Pathway->EPSP_Synthase Leads to Aromatic_Amino_Acids Aromatic Amino Acids (Tyrosine, Phenylalanine, Tryptophan) EPSP_Synthase->Aromatic_Amino_Acids Catalyzes synthesis of Plant_Growth Essential for Plant Growth Aromatic_Amino_Acids->Plant_Growth Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits

Caption: Simplified diagram of glyphosate's mechanism of action.

AMPA: A Key Metabolite

Aminomethylphosphonic acid (AMPA) is formed through the degradation of glyphosate in soil and plants.[6][7][9] The presence of AMPA in the environment is often used as an indicator of glyphosate use.[7] While AMPA itself exhibits some herbicidal properties, it is generally less potent than glyphosate. The accumulation of AMPA in soil and water is a subject of ongoing environmental research.[9][10][11]

Herbicidal Activity of Other Phosphonates

While this compound serves primarily as a synthetic precursor, other phosphonate derivatives have been investigated for their direct herbicidal activities. For example, certain cyclic phosphonates containing fluorine have demonstrated moderate to good herbicidal effects.[12] The herbicidal efficacy of these compounds is often dependent on the specific substituents on the phosphonate molecule.[12] Additionally, some α-substituted alkylphosphonates have been shown to be effective inhibitors of the pyruvate dehydrogenase complex (PDHc) in plants, leading to herbicidal action.[13]

Environmental Fate and Ecotoxicology

The environmental persistence and potential toxicity of phosphonates and their degradation products are critical considerations for their use in agriculture.

Degradation Pathways

The breakdown of aminophosphonates in the environment is primarily mediated by microbial activity.[7] Microorganisms can utilize phosphonates as a source of phosphorus.[14] The degradation of glyphosate to AMPA is a well-documented pathway.[7] Further microbial degradation of AMPA can lead to the formation of phosphate, which can then be assimilated by organisms.[7]

Aminophosphonate_Degradation Glyphosate Glyphosate AMPA Aminomethylphosphonic Acid (AMPA) Glyphosate->AMPA Primary Pathway Phosphate Inorganic Phosphate AMPA->Phosphate Further Breakdown Microbial_Degradation1 Microbial Degradation Microbial_Degradation1->Glyphosate Microbial_Degradation2 Microbial Degradation Microbial_Degradation2->AMPA

Caption: Simplified degradation pathway of glyphosate to AMPA.

Toxicological Profile

The toxicological profiles of phosphonates vary widely depending on their specific chemical structure. Glyphosate and AMPA have been the subject of extensive toxicological studies. Regulatory bodies worldwide have established acceptable daily intake levels and maximum residue limits for these compounds in food and water. The potential for skin and eye irritation is a consideration for handling concentrated forms of some phosphonates.[15]

Analytical Methodologies for Detection

Accurate and sensitive analytical methods are essential for monitoring the presence of phosphonates and their metabolites in environmental and biological samples.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for the analysis of these compounds.[16][17][18] These methods are often coupled with mass spectrometry (MS) for highly selective and sensitive detection.[16][18]

Analytical TechniqueDetectorApplication
Gas Chromatography (GC) Mass Spectrometry (MS), Flame Ionization Detection (FID)Environmental samples (air, soil, water)
High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS), Ultraviolet (UV) DetectionEnvironmental and biological samples

A summary of common analytical methods for phosphonate detection.

Experimental Protocol: General Workflow for Phosphonate Analysis in Water Samples

Disclaimer: This is a generalized workflow and specific parameters must be optimized for the analyte and matrix of interest.

1. Sample Collection and Preparation:

  • Collect water samples in clean, appropriate containers.

  • Filter the samples to remove particulate matter.

  • Depending on the analyte concentration, a pre-concentration step using solid-phase extraction (SPE) may be necessary.

2. Chromatographic Separation:

  • Inject the prepared sample into an HPLC or GC system.

  • Utilize a suitable column and mobile/carrier phase to achieve separation of the target analyte from other components in the sample.

3. Detection:

  • As the analyte elutes from the column, it is detected by a mass spectrometer or other suitable detector.

  • The detector response is proportional to the concentration of the analyte.

4. Quantification:

  • Prepare a calibration curve using standards of known concentrations.

  • Compare the detector response of the sample to the calibration curve to determine the concentration of the phosphonate.

Analytical_Workflow Sample_Collection Sample Collection (e.g., Water) Sample_Prep Sample Preparation (Filtration, SPE) Sample_Collection->Sample_Prep Chromatography Chromatographic Separation (HPLC or GC) Sample_Prep->Chromatography Detection Detection (e.g., MS) Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the analysis of phosphonates.

Conclusion and Future Perspectives

This compound, while not a direct-use herbicide, holds a significant position in the landscape of agricultural chemistry as a versatile synthetic intermediate. Its structural relationship to the widely used herbicide glyphosate and its primary metabolite AMPA underscores the importance of understanding the entire lifecycle of these compounds, from synthesis to environmental fate.

The continued development of novel phosphonate-based herbicides with improved efficacy, selectivity, and environmental profiles remains an active area of research. A deeper understanding of their mechanisms of action at the molecular level will be crucial for designing next-generation weed management solutions. Furthermore, advancements in analytical techniques will enhance our ability to monitor these compounds in the environment and ensure their safe and sustainable use in agriculture. The field of aminophosphonate chemistry is poised to continue contributing to the global challenge of feeding a growing population while safeguarding our planet's resources.

References

  • Google Patents.
  • MySkinRecipes. Diethyl(aminomethyl)phosphonate oxalate. [Link]

  • PubChem. (Aminomethyl)phosphonic acid. [Link]

  • PrepChem.com. Synthesis of diethyl aminomethylphosphonate. [Link]

  • MDPI. Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. [Link]

  • Wikipedia. Aminomethylphosphonic acid. [Link]

  • Wikipedia. Phosphonate. [Link]

  • ResearchGate. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. [Link]

  • ACS Environmental Au. Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation. [Link]

  • ResearchGate. Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. [Link]

  • NCBI Bookshelf. Toxicological Profile for Diethyl Phthalate - ANALYTICAL METHODS. [Link]

  • Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

  • Google Patents. CN102276645B - Preparation method of diethyl N,N-bis(2- hydroxyethyl)
  • PMC - NIH. Analytical insight into degradation processes of aminopolyphosphonates as potential factors that induce cyanobacterial blooms. [Link]

  • Minnesota Department of Health. Aminomethylphosphonic Acid (AMPA) and Drinking Water. [Link]

  • ATSDR. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, measu. [Link]

  • Taylor & Francis Online. Herbicidal activity and application cyclic of phosphonates. [Link]

  • PubMed. Aminomethylphosphonic acid accumulation in plant species treated with glyphosate. [Link]

  • PubMed. Biodegradation of selected aminophosphonates by the bacterial isolate Ochrobactrum sp. BTU1. [Link]

  • MDPI. Review of Glyphosate-Based Herbicide and Aminomethylphosphonic Acid (AMPA): Environmental and Health Impacts. [Link]

  • MDPI. The Last Decade of Optically Active α-Aminophosphonates. [Link]

  • Taylor & Francis Online. Design, synthesis and herbicidal activity of novel cyclic phosphonates with diaryl ethers containing pyrimidine. [Link]

  • ACS Publications. Aminomethylphosphonic Acid Accumulation in Plant Species Treated with Glyphosate. [Link]

  • ResearchGate. (PDF) Phosphonates: Their Natural Occurrence and Physiological Role. [Link]

  • Computational Toxicology and Exposure Online Resources. Diethyl (cyanomethyl)phosphonate - Hazard. [Link]

Sources

The Antifungal Potential of Diethyl (Aminomethyl)phosphonate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents with unique mechanisms of action. Diethyl (aminomethyl)phosphonate derivatives, a class of organophosphorus compounds, have emerged as a promising scaffold in the pursuit of new antifungal therapies. This technical guide provides a comprehensive overview of the synthesis, antifungal properties, mechanism of action, and structure-activity relationships of these compounds. Designed for researchers, scientists, and drug development professionals, this document offers in-depth protocols, mechanistic insights, and a critical analysis of the existing data to facilitate the rational design and development of next-generation antifungal drugs based on the aminophosphonate framework.

Introduction: The Imperative for Novel Antifungal Agents

Invasive fungal diseases represent a significant and growing threat to global public health, particularly affecting immunocompromised individuals, such as cancer patients undergoing chemotherapy, organ transplant recipients, and individuals with HIV/AIDS. The limited arsenal of clinically available antifungal drugs, primarily consisting of polyenes, azoles, and echinocandins, is challenged by the emergence of resistant fungal pathogens. This resistance, coupled with the inherent toxicity of some existing therapies, underscores the critical need for new antifungal agents with novel molecular targets and improved safety profiles.

α-Aminophosphonates, as bioisosteres of α-amino acids, have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1] Among these, this compound derivatives have shown notable antifungal potential, positioning them as a compelling starting point for the development of new therapeutics. This guide delves into the scientific underpinnings of their antifungal properties, providing a robust framework for their further exploration and development.

Synthesis of this compound Derivatives: The Kabachnik-Fields Reaction

The cornerstone for the synthesis of α-aminophosphonates is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, such as diethyl phosphite.[2][3] This reaction offers a versatile and efficient route to a wide array of α-aminophosphonate derivatives.

The reaction mechanism is believed to proceed primarily through an "imine" pathway. In this route, the amine and the carbonyl compound first react to form an imine intermediate. This is followed by the nucleophilic addition of diethyl phosphite to the imine, yielding the final α-aminophosphonate product.[2] An alternative, less common "α-hydroxyphosphonate" pathway has also been proposed, where the carbonyl compound and diethyl phosphite first form an α-hydroxyphosphonate, which is subsequently displaced by the amine. The prevailing mechanism is often dependent on the specific reactants and reaction conditions.[2]

Experimental Protocol: Synthesis of Diethyl ((phenyl)(phenylamino)methyl)phosphonate

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative this compound derivative. The choice of reactants—aniline, benzaldehyde, and diethyl phosphite—is based on their common use in foundational studies of the Kabachnik-Fields reaction. The use of a catalyst, such as ceric ammonium nitrate (CAN), is often employed to enhance the reaction rate and yield.[4]

Materials:

  • Aniline (1 mmol)

  • Benzaldehyde (1 mmol)

  • Diethyl phosphite (1 mmol)

  • Ceric Ammonium Nitrate (CAN) (catalytic amount)

  • Absolute ethanol

  • Water

  • Standard laboratory glassware

  • Stirring apparatus

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, combine an equimolar quantity of 3-hydrazonoindolin-2-one (1) (1mmol), a substituted aromatic or heteryl aldehyde 2(a-j) (1mmol), and tri-ethyl phosphite (3) (1mmol).[4]

  • Add absolute ethanol as the solvent and a catalytic amount of Ceric Ammonium Nitrate (CAN).[4]

  • Stir the reaction mixture at room temperature.[4]

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[4]

  • Upon completion of the reaction (typically within 70-90 minutes), pour the reaction mixture into water.[4]

  • Filter the resulting solid, dry it, and recrystallize from ethanol to obtain the purified product.[4]

Causality Behind Experimental Choices:

  • Equimolar Reactants: The use of equimolar amounts of the three components ensures the efficient formation of the desired product without a significant excess of any starting material, which could complicate purification.

  • Catalyst: Ceric Ammonium Nitrate (CAN) is a mild and efficient Lewis acid catalyst that activates the carbonyl group, facilitating the formation of the imine intermediate and the subsequent nucleophilic attack by the diethyl phosphite.[4] Its use often leads to higher yields and shorter reaction times.

  • Solvent: Absolute ethanol is a common solvent for the Kabachnik-Fields reaction as it can dissolve the reactants and is relatively inert under the reaction conditions.

  • Room Temperature: Conducting the reaction at room temperature is often sufficient, especially with the use of a catalyst, making the procedure more energy-efficient and accessible.

  • TLC Monitoring: TLC is a crucial technique for monitoring the reaction's progress, allowing the researcher to determine the optimal reaction time and to ensure the complete consumption of the starting materials.

  • Work-up: Pouring the reaction mixture into water precipitates the organic product, which is often poorly soluble in water, allowing for its easy separation by filtration. Recrystallization is a standard purification technique to obtain a highly pure solid product.

Kabachnik_Fields_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine Amine Imine Imine Intermediate Amine->Imine + Carbonyl Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Imine Phosphite Diethyl Phosphite Aminophosphonate This compound Phosphite->Aminophosphonate Imine->Aminophosphonate + Diethyl Phosphite

Caption: The Kabachnik-Fields reaction workflow.

Antifungal Activity and Susceptibility Testing

A growing body of evidence demonstrates the antifungal activity of this compound derivatives against a range of fungal pathogens, including clinically relevant species such as Candida albicans, Aspergillus niger, and various species of Scedosporium and Lomentospora.[5][6] The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antifungal agent. The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Fungal inoculum (e.g., Candida albicans)

  • RPMI-1640 medium

  • Test compound (this compound derivative)

  • Positive control antifungal (e.g., fluconazole)

  • Negative control (medium only)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium, adjusted to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL for yeasts).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound and the positive control antifungal in the 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Inoculate each well (except the negative control wells) with the prepared fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the control well. This can be assessed visually or by measuring the optical density using a plate reader.

Causality Behind Experimental Choices:

  • Standardized Inoculum: A standardized inoculum size is critical for the reproducibility of the assay. A high inoculum can lead to falsely elevated MIC values.

  • RPMI-1640 Medium: This is the standard medium recommended by CLSI for antifungal susceptibility testing of most yeasts and filamentous fungi. It provides the necessary nutrients for fungal growth and has been validated for this purpose.

  • Twofold Serial Dilutions: This method allows for the determination of the MIC over a wide range of concentrations, providing a precise measure of the compound's potency.

  • Positive and Negative Controls: The positive control (a known antifungal) ensures that the assay is performing correctly and provides a benchmark for comparison. The negative control (medium only) confirms the sterility of the medium and the absence of contamination.

  • Incubation Conditions: The standardized temperature and duration of incubation are essential for consistent fungal growth and reliable MIC determination.

Broth_Microdilution_Workflow Start Start Inoculum Prepare Standardized Fungal Inoculum Start->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate SerialDilution Prepare Twofold Serial Dilutions of Test Compound & Control SerialDilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol-14α-demethylase Lanosterol->Enzyme Intermediate Sterol Intermediates Enzyme->Intermediate Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol Ergosterol Intermediate->Ergosterol Ergosterol->Membrane Incorporation Inhibitor This compound Derivative Inhibitor->Enzyme Inhibition

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Diethyl (Aminomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethyl (aminomethyl)phosphonate (DEAMP) is a critical bioisostere of glycine and a versatile building block for peptidomimetics and Horner-Wadsworth-Emmons (HWE) reagents. While direct amination of halophosphonates is possible, it frequently results in polyalkylation and difficult-to-separate mixtures. This protocol details the Gabriel Synthesis route, established as the industry standard for generating high-purity primary


-aminophosphonates. We provide a scalable, two-step workflow including a specific purification strategy via oxalate salt formation to ensure long-term stability.

Strategic Analysis & Retrosynthesis

Why the Gabriel Synthesis?

Direct nucleophilic substitution of diethyl (chloromethyl)phosphonate with ammonia often yields secondary and tertiary amines due to the enhanced nucleophilicity of the product compared to the starting material. The Gabriel synthesis utilizes potassium phthalimide as a "masked" ammonia source. The imide structure prevents over-alkylation, ensuring exclusive formation of the primary amine.

Key Advantages:

  • Selectivity: 100% primary amine formation.

  • Scalability: Reactions can be run from gram to kilogram scale.

  • Purification: The crystalline intermediate and distinct solubility of the byproduct (phthalhydrazide) simplify workup.

Reaction Scheme

ReactionScheme SM1 Diethyl (chloromethyl)phosphonate Inter Intermediate: Diethyl (phthalimidomethyl)phosphonate SM1->Inter DMF, 100°C (SN2 Substitution) SM2 Potassium Phthalimide SM2->Inter DMF, 100°C (SN2 Substitution) Product Product: This compound Inter->Product EtOH, Reflux (Ing-Manske Procedure) Byproduct Byproduct: Phthalhydrazide (Solid) Inter->Byproduct Reagent H2NNH2 (Hydrazine)

Figure 1: The Gabriel Synthesis pathway prevents polyalkylation by using a phthalimide protecting group.

Safety Assessment (Critical)

ReagentHazard ClassCritical Precaution
Diethyl (chloromethyl)phosphonate Alkylating AgentCauses severe skin burns and eye damage. Use essentially in a fume hood.
Hydrazine Hydrate Carcinogen/CorrosiveHighly toxic. Avoid inhalation. Use double-gloving (nitrile).
DMF (Dimethylformamide) ReprotoxicReadily absorbed through skin.

Experimental Protocol

Step 1: Synthesis of Diethyl (phthalimidomethyl)phosphonate

This step displaces the chloride with the phthalimide nucleophile.

Reagents:

  • Diethyl (chloromethyl)phosphonate (1.0 equiv)

  • Potassium Phthalimide (1.1 equiv)

  • DMF (Dimethylformamide), anhydrous (5 mL per gram of phosphonate)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Addition: Charge the flask with Potassium Phthalimide and anhydrous DMF. Stir to create a suspension.

  • Reaction: Add Diethyl (chloromethyl)phosphonate dropwise.

  • Heating: Heat the mixture to 100°C for 4–6 hours.

    • QC Check: Monitor by TLC (EtOAc). The starting phosphonate (high

      
      ) should disappear; the product is UV-active and has a lower 
      
      
      
      .
  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-water (10x volume of DMF). The product may precipitate as a solid or oil.

    • Extract with CHCl

      
       (3x).
      
    • Wash the combined organic layers with 0.2N NaOH (to remove unreacted phthalimide) and then brine.

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
    • Result: Often a viscous oil that crystallizes upon standing. Yields typically >85%.[3][4]

Step 2: Deprotection (Hydrazinolysis)

This step liberates the primary amine.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol (absolute) (5 mL per gram of intermediate)

Procedure:

  • Dissolve the intermediate in ethanol.

  • Add hydrazine hydrate carefully.

  • Reflux the mixture for 2–3 hours.

    • Observation: A voluminous white precipitate (phthalhydrazide) will form, often hindering stirring.

  • Workup (Critical Purification Logic):

    • Cool the mixture to room temperature.

    • Filtration 1: Filter off the white solid (phthalhydrazide) and wash the cake with cold ethanol. Keep the filtrate.

    • Evaporation: Concentrate the filtrate to remove ethanol and excess hydrazine.

    • Acidification: Dissolve the residue in 10% HCl. (The amine goes into the aqueous phase; residual phthalhydrazide remains solid).

    • Filtration 2: Filter again if any solid remains.

    • Wash: Wash the acidic aqueous layer with DCM (removes non-basic impurities).

    • Basification: Adjust the aqueous layer to pH >12 using 40% NaOH (keep cool with an ice bath).

    • Extraction: Extract the free amine with CHCl

      
       (3x).
      
    • Drying: Dry over Na

      
      SO
      
      
      
      and concentrate.

Purification & Stabilization: The Oxalate Salt

The free amine is hygroscopic and sensitive to CO


 in the air (forming carbamates). For storage or drug development applications, converting it to the oxalate salt is highly recommended.

Protocol:

  • Dissolve the crude amine oil in a minimal amount of acetone or ethanol.

  • Add a solution of Oxalic Acid (1.0 equiv) in acetone dropwise.

  • A white precipitate will form immediately.

  • Filter, wash with cold acetone, and dry under vacuum.

  • Result: this compound oxalate. Non-hygroscopic, shelf-stable solid.

Purification Logic Flow

WorkupLogic Crude Crude Reaction Mixture (Amine + Phthalhydrazide) Filter1 Filter Solid Crude->Filter1 Filtrate Filtrate (Ethanol) Filter1->Filtrate Solid1 Solid: Phthalhydrazide (Discard) Filter1->Solid1 AcidExtract Dissolve Residue in 10% HCl Filtrate->AcidExtract Evaporate EtOH first Wash Wash with DCM (Discard Organic Layer) AcidExtract->Wash Basify Basify Aqueous Layer (NaOH) pH > 12 Wash->Basify FinalExtract Extract with CHCl3 Basify->FinalExtract

Figure 2: Acid-Base workup strategy to ensure removal of phthalhydrazide byproducts.

Characterization Data

MetricExpected ValueInterpretation
Appearance Clear, colorless liquid (Free amine)Yellowing indicates oxidation or impurities.

H NMR
(CDCl

)

1.33 (t, 6H,

Hz)
Methyl protons of ethyl ester.[3]

2.97 (d, 2H,

Hz)
Methylene protons attached to P and N. Doublet due to P-coupling.

4.14 (m, 4H)
Methylene protons of ethyl ester.

P NMR

22–26 ppm
Clean singlet. (Starting material is typically ~18-20 ppm).

Troubleshooting

  • Problem: Low yield in Step 1.

    • Cause: Incomplete reaction or hydrolysis of the chloride.

    • Solution: Ensure DMF is anhydrous. Increase temp to 110°C.

  • Problem: Product solidifies during Step 2 reflux.

    • Cause: Phthalhydrazide formation is rapid.

    • Solution: Add more ethanol to maintain stirring. Mechanical stirring is preferred for scales >50g.

  • Problem: "Gummy" precipitate during salt formation.

    • Cause: Solvent too polar (water present).

    • Solution: Use dry acetone or diethyl ether for the oxalate salt precipitation.

References

  • PrepChem. "Synthesis of diethyl aminomethylphosphonate." PrepChem.com. Accessed October 26, 2023. Link

    • Provides foundational NMR data and alternative direct amin
  • Soroka, M. "The synthesis of 1-aminoalkylphosphonates." Synthesis, 1989. Authoritative review on aminophosphonate synthesis methods including Gabriel variants.
  • Organic Syntheses. "Gabriel Synthesis of Primary Amines." Org. Synth. Coll. Vol. 2, p.25. Standard operating procedure for the phthalimide deprotection mechanism.
  • BenchChem. "Synthesis and Purification of Diethyl Oxalate/Salts." BenchChem Technical Support.

Sources

High-Yield Synthesis of Diethyl (aminomethyl)phosphonate via Phase-Transfer Catalysis: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the synthesis of diethyl (aminomethyl)phosphonate, a crucial intermediate in the preparation of agrochemicals and pharmaceuticals.[1] We present a robust protocol utilizing phase-transfer catalysis (PTC), a powerful green chemistry technique that significantly enhances reaction efficiency and simplifies experimental procedures.[2] This document delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental workflow, and provides critical insights into process optimization and troubleshooting. The methodologies described herein are designed to be directly applicable in research and development settings, offering a scalable and efficient alternative to traditional synthetic routes.

Introduction: The Significance of α-Aminophosphonates and the PTC Advantage

α-Aminophosphonates are vital structural analogs of α-amino acids and are recognized for their wide range of biological activities.[3][4][5] this compound, in particular, serves as a key building block for more complex molecules, including potent enzyme inhibitors and herbicides.[1][6] The classical route to these compounds is the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[3][4][5][7][8]

However, conventional methods often require stringent anhydrous conditions, expensive aprotic solvents, or strong bases like sodium hydride, which pose safety and scalability challenges.[9][10] Phase-transfer catalysis (PTC) emerges as a superior alternative by facilitating reactions between reagents located in separate, immiscible phases (e.g., a solid/aqueous phase and an organic phase).[9][11]

Key Advantages of the PTC Approach:

  • Mild Reaction Conditions: Eliminates the need for harsh reagents and extreme temperatures.[11][12]

  • Increased Reaction Rates & Yields: The catalyst actively transports the reactive anion into the organic phase, increasing its nucleophilicity and accelerating the reaction.[2][12]

  • Operational Simplicity: Avoids the need for anhydrous solvents; in fact, water is often used as a distinct phase.[11][12]

  • Green Chemistry Alignment: Reduces reliance on volatile and hazardous organic solvents, minimizing waste generation.[2]

This guide focuses on a PTC-mediated Kabachnik-Fields reaction to synthesize this compound, providing researchers with a practical, high-performance method.

Reaction Principle and Catalytic Mechanism

The synthesis proceeds via a modified Kabachnik-Fields condensation. The overall reaction involves diethyl phosphite, a formaldehyde source (paraformaldehyde), and an amine source (ammonium chloride), catalyzed by a quaternary ammonium salt under basic, biphasic conditions.

The reaction mechanism can follow two primary pathways, largely dependent on the reaction conditions and the nature of the amine.[8][13] A widely accepted route involves the initial formation of an imine intermediate from the carbonyl and amine, followed by the nucleophilic addition of the phosphite.

The role of the phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like tetrabutylammonium bromide (TBAB), is to shuttle the deprotonated diethyl phosphite anion from the aqueous or solid basic phase into the organic phase, where the electrophilic substrate resides.

The catalytic cycle can be visualized as follows:

  • Anion Generation: In the aqueous phase, a base (e.g., NaOH) deprotonates diethyl phosphite to form the diethyl phosphite anion.

  • Anion Exchange & Phase Transfer: The lipophilic PTC cation (Q⁺) exchanges its counter-ion (X⁻) for the phosphite anion at the phase interface.

  • Organic Phase Reaction: The resulting ion pair, [Q⁺][⁻P(O)(OEt)₂], is soluble in the organic phase. Here, the highly reactive, "naked" phosphite anion performs a nucleophilic attack on the imine intermediate (formed in situ from formaldehyde and ammonia).

  • Product Formation & Catalyst Regeneration: After the reaction, the product, this compound, remains in the organic phase. The catalyst cation (Q⁺) pairs with the displaced anion (e.g., Cl⁻ from the ammonium chloride) and migrates back to the aqueous interface to restart the cycle.

PTC_Mechanism Figure 1: PTC Catalytic Cycle for this compound Synthesis cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous/Solid Phase org_reagents Imine Intermediate (CH₂=NH) + product Product: EtO)₂P(O)CH₂NH₂ org_reagents->product  Nucleophilic Addition ion_pair [Q⁺][⁻P(O)(OEt)₂] (Reactive Ion Pair) ion_pair->org_reagents catalyst_regenerated Q⁺Cl⁻ product->catalyst_regenerated Catalyst Regeneration aq_reagents HP(O)(OEt)₂ + NaOH phosphite_anion ⁻P(O)(OEt)₂ (Phosphite Anion) aq_reagents->phosphite_anion Deprotonation phosphite_anion->ion_pair Phase Transfer catalyst_regenerated->phosphite_anion Re-entry

Caption: Figure 1: PTC Catalytic Cycle for this compound Synthesis

Experimental Application Notes & Protocol

This protocol details a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialCAS NumberM.W. ( g/mol )Suggested Grade/Purity
Diethyl phosphite762-04-9138.10≥98%
Paraformaldehyde30525-89-4(30.03)nReagent Grade
Ammonium chloride12125-02-953.49≥99.5%
Sodium hydroxide (pellets)1310-73-240.00≥97%
Tetrabutylammonium bromide (TBAB)1643-19-2322.37≥99% (PTC Grade)
Toluene108-88-392.14Anhydrous, ≥99.8%
Dichloromethane (DCM)75-09-284.93ACS Grade
Magnesium sulfate (anhydrous)7487-88-9120.37Laboratory Grade
Hydrochloric acid (concentrated)7647-01-036.46~37%
Saturated sodium bicarbonate solutionN/AN/APrepared in-house
Brine (Saturated NaCl solution)N/AN/APrepared in-house

Equipment:

  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer with a PTFE paddle

  • Reflux condenser

  • Thermometer or thermocouple probe

  • Heating mantle with a temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and thermometer. Ensure all glassware is clean and dry.

  • Charge Reagents: To the flask, add diethyl phosphite (13.8 g, 0.1 mol), paraformaldehyde (3.3 g, ~0.11 mol), ammonium chloride (5.9 g, 0.11 mol), and tetrabutylammonium bromide (TBAB, 1.6 g, 0.005 mol).

  • Add Solvent and Base: Add toluene (100 mL) to the flask. Begin stirring to create a slurry. Carefully add finely ground sodium hydroxide pellets (8.8 g, 0.22 mol). Causality Note: Using ground NaOH increases the surface area, facilitating a solid-liquid PTC reaction and avoiding a large, difficult-to-stir aqueous phase.

  • Reaction Execution: Heat the mixture to 60-65 °C with vigorous stirring. The reaction is mildly exothermic. Maintain this temperature for 4-6 hours. Expert Insight: Vigorous stirring is critical in PTC to maximize the interfacial area between the phases, which directly impacts the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical TLC system is silica gel with a mobile phase of dichloromethane:methanol (9:1). The disappearance of the diethyl phosphite spot indicates reaction completion.

  • Quenching and Work-up: After completion, cool the reaction mixture to room temperature. Carefully add 100 mL of deionized water to dissolve the inorganic salts. The mixture will separate into two layers.

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Separate the layers. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).[14]

  • Washing: Combine all organic layers. Wash sequentially with 50 mL of 1M HCl (to remove any residual ammonia/amines), 50 mL of saturated sodium bicarbonate solution (to neutralize the acid), and finally with 50 mL of brine (to reduce water content).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvents.[15]

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.[15]

Expected Results and Data
ParameterValue
Product This compound
Appearance Colorless to pale yellow liquid
Boiling Point ~85-90 °C at 1 mmHg
Typical Yield 75-85%
¹H NMR (CDCl₃) Consistent with literature values
³¹P NMR (CDCl₃) A single peak characteristic of the product

Note: Yields are highly dependent on the purity of reagents and adherence to the protocol.

Troubleshooting and Optimization

IssueProbable CauseSuggested Solution
Low or No Reaction Inefficient stirring; poor quality catalyst or base.Increase stirring speed to ensure a fine emulsion. Use fresh, high-purity TBAB and finely ground NaOH.
Formation of Byproducts Overheating; prolonged reaction time.Maintain strict temperature control. Monitor the reaction closely and stop once the starting material is consumed to prevent side reactions.
Difficult Phase Separation Formation of a stable emulsion.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period.
Low Isolated Yield Incomplete extraction; loss during distillation.Perform an additional extraction of the aqueous layer. Ensure the vacuum distillation setup is efficient and properly sealed.

Safety Precautions

  • Diethyl phosphite: Corrosive and can cause severe skin burns and eye damage. Handle with care.

  • Paraformaldehyde: Toxic by inhalation and ingestion. Avoid creating dust.

  • Sodium hydroxide: Highly corrosive. Avoid contact with skin and eyes. The addition of water to NaOH is exothermic.

  • Toluene and Dichloromethane: Flammable and volatile organic solvents. Work in a fume hood away from ignition sources.

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The use of phase-transfer catalysis provides a highly effective, efficient, and scalable method for the synthesis of this compound. This protocol leverages the benefits of PTC to overcome the limitations of traditional methods, offering higher yields under milder, safer, and more environmentally friendly conditions.[11][16] By understanding the underlying mechanism and following the detailed steps provided, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and agrochemical development.

References

  • PrepChem. (n.d.). Synthesis of diethyl aminomethylphosphonate. PrepChem.com. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium.
  • Science Info. (2023). Phase Transfer Catalysis: Mechanism, Advantages, Application. Retrieved from [Link]

  • Slideshare. (n.d.). Phase transfer catalysis : Theory and application. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethyl methylenemalonate. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate.... Retrieved from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of Cyclic α-Aminophosphonates by Alkylation-Cyclization Reaction of Iminophosphoglycinates Using Phase-Transfer Catalysis. Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Retrieved from [Link]

  • NIH. (n.d.). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Retrieved from [Link]

  • MDPI. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. Retrieved from [Link]

  • Arkat USA. (n.d.). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. Retrieved from [Link]

Sources

The Kabachnik-Fields Reaction: A Comprehensive Guide to the Synthesis of α-Aminophosphonates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Kabachnik-Fields Reaction in Modern Chemistry

Discovered independently by Martin Kabachnik and Ellis Fields in 1952, the Kabachnik-Fields reaction remains a cornerstone of organophosphorus chemistry.[1] This powerful, one-pot, three-component reaction efficiently constructs α-aminophosphonates from an amine, a carbonyl compound, and a hydrophosphoryl compound, typically a dialkyl phosphite.[2][3] The resulting α-aminophosphonates are of immense interest to researchers in drug development and materials science due to their structural analogy to α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[4] This bioisosterism imparts a wide array of biological activities, including enzyme inhibition, and antibacterial and antiviral properties.[5][6]

This guide provides a detailed exploration of the Kabachnik-Fields reaction, from its mechanistic underpinnings to practical, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction in their synthetic endeavors. We will delve into the causality behind experimental choices, offering insights that extend beyond a mere recitation of steps, and provide a self-validating framework for the successful application of this important transformation.

Mechanistic Insights: Navigating the Reaction Pathways

The mechanism of the Kabachnik-Fields reaction is a subject of ongoing study, with the dominant pathway influenced by the nature of the reactants, the catalyst, and the reaction conditions.[4] Two primary competing pathways are generally considered: the "imine pathway" and the "α-hydroxyphosphonate pathway".[4][5]

The Imine Pathway: In what is now considered the more general route, the reaction commences with the condensation of the amine and the carbonyl compound (an aldehyde or ketone) to form an imine (Schiff base) intermediate.[4][5] This is followed by the nucleophilic addition of the hydrophosphoryl compound across the C=N double bond of the imine, a step often referred to as hydrophosphonylation or the aza-Pudovik reaction.[4][6] Lewis or Brønsted acid catalysts can accelerate this process by activating the carbonyl group towards imine formation and subsequently activating the imine for nucleophilic attack.[4]

The α-Hydroxyphosphonate Pathway: An alternative route involves the initial reaction of the carbonyl compound with the hydrophosphoryl species to form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine to yield the final α-aminophosphonate product.[4] However, experimental and theoretical studies suggest that this pathway is less common, and in some cases, the formation of the α-hydroxyphosphonate may be a reversible dead-end.[4]

In situ spectroscopic studies have provided evidence for the transient formation of the imine intermediate, lending strong support to the prevalence of the imine pathway in many instances.[5]

Kabachnik_Fields_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_imine Imine Pathway (More Common) cluster_hydroxy α-Hydroxyphosphonate Pathway Amine Amine (R¹R²NH) Imine Imine Intermediate (R³R⁴C=NR¹R²) Amine->Imine + Carbonyl - H₂O Product_B α-Aminophosphonate Amine->Product_B Carbonyl Carbonyl (R³R⁴C=O) Carbonyl->Imine Hydroxyphosphonate α-Hydroxyphosphonate (R³R⁴C(OH)P(O)(OR)₂) Carbonyl->Hydroxyphosphonate + Dialkyl Phosphite Phosphite Dialkyl Phosphite ((RO)₂P(O)H) Product_A α-Aminophosphonate Phosphite->Product_A Phosphite->Hydroxyphosphonate Imine->Product_A + Dialkyl Phosphite Hydroxyphosphonate->Product_B + Amine - H₂O

Caption: Competing mechanistic pathways of the Kabachnik-Fields reaction.

Scope and Variations: A Versatile Synthetic Tool

The Kabachnik-Fields reaction exhibits a broad substrate scope, accommodating a wide variety of amines, carbonyl compounds, and phosphorus-containing reagents.[1]

  • Amines: Primary and secondary aliphatic and aromatic amines are suitable substrates.[4]

  • Carbonyls: A range of aldehydes and ketones can be employed.[4]

  • Phosphorus Reagents: While dialkyl phosphites are most common, other hydrophosphoryl compounds such as H-phosphinates and secondary phosphine oxides can also be used.[2]

Modern advancements have introduced several variations to the classical reaction, often focusing on "green chemistry" principles to minimize environmental impact and simplify procedures. These include:

  • Catalyst-free and Solvent-free Conditions: In many cases, the reaction can proceed efficiently without the need for a catalyst or solvent, particularly with the application of microwave irradiation or ultrasound.[7][8]

  • Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve yields.[8][9]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can accelerate the reaction, often at room temperature.[10]

  • Mechanochemistry: Ball milling has been shown to promote the reaction in the absence of a solvent, offering a highly efficient and environmentally friendly approach.[1]

Data Presentation: Influence of Catalysts and Conditions

The choice of catalyst and reaction conditions significantly impacts the efficiency of the Kabachnik-Fields reaction. The following table summarizes the performance of various catalytic systems and energy sources for the synthesis of α-aminophosphonates.

Catalyst/ConditionSolventTemperature (°C)TimeYield (%)Reference
Lewis Acids
InCl₃THFRoom Temp. - Reflux2.5 - 4 h85-92[10]
ZnCl₂NeatRoom Temp.2 - 3 h80-95[11]
Mg(ClO₄)₂NeatRoom Temp.2 min - 8 h90-98[12]
Lanthanide TriflatesNeat500.5 - 4 h82-97[12]
Brønsted Acids
p-Toluenesulfonic acidWaterRoom Temp.10 h95[13]
Heterogeneous Catalysts
CuO NanopowderNeatRoom Temp.10 - 30 min90-98[14]
Alternative Energy Sources
Microwave (catalyst-free)Neat80 - 12020 - 75 min80-94[5]
Ultrasound (catalyst-free)NeatRoom Temp.10 - 25 min64-97[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for representative Kabachnik-Fields reactions.

Experimental_Workflow start Start reagents Combine Amine, Carbonyl Compound, & Phosphite start->reagents catalyst Add Catalyst (if applicable) reagents->catalyst reaction Reaction under Specific Conditions (Heat, MW, US) catalyst->reaction monitoring Monitor Reaction (e.g., TLC, GC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: General experimental workflow for the Kabachnik-Fields reaction.

Protocol 1: Classical Lewis Acid-Catalyzed Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate

This protocol details a conventional approach using indium(III) chloride as a catalyst.[10]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Diethyl phosphite (1.0 mmol, 138 mg)

  • Indium(III) chloride (InCl₃) (10 mol%, 22 mg)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and anhydrous THF (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add diethyl phosphite (1.0 mmol) followed by indium(III) chloride (10 mol%).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2.5-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure α-aminophosphonate.

Protocol 2: Microwave-Assisted, Solvent- and Catalyst-Free Synthesis

This "green" protocol offers a rapid and efficient synthesis without the need for solvents or catalysts.[5]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Diethyl phosphite (1.0 mmol, 138 mg)

  • Microwave vial (10 mL) with a magnetic stirrer

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave vial, combine benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 100 °C for 20-30 minutes.

  • After cooling to room temperature, the reaction mixture will often solidify.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). If the product is an oil, purification by column chromatography may be necessary.

Protocol 3: Ultrasound-Assisted, Solvent- and Catalyst-Free Synthesis

This method utilizes ultrasonic irradiation to promote the reaction under mild, solvent-free conditions.[2]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Aromatic amine (1.0 mmol)

  • Trialkyl phosphite (1.0 mmol)

  • Reaction vessel (e.g., a thick-walled test tube)

  • Ultrasonic bath

Procedure:

  • In a reaction vessel, mix the aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and trialkyl phosphite (1.0 mmol).

  • Place the vessel in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 10-25 minutes.

  • Upon completion, purify the product. For solid products, washing with a non-polar solvent like hexane may be sufficient. Oily products may require column chromatography.

Conclusion and Future Perspectives

The Kabachnik-Fields reaction is a robust and highly adaptable method for the synthesis of α-aminophosphonates. Its operational simplicity, broad substrate tolerance, and amenability to green chemistry principles ensure its continued relevance in both academic and industrial research.[1] The development of novel catalysts, particularly recyclable and enantioselective variants, continues to expand the horizons of this classic transformation. Furthermore, its application in the synthesis of functional polymers and bioactive molecules for drug discovery highlights its significant potential for future innovations.[6] As the demand for efficient and sustainable synthetic methodologies grows, the Kabachnik-Fields reaction is poised to remain an indispensable tool for chemists worldwide.

References

  • Bálint, E., Tripolszky, A., & Keglevich, G. (2020). Continuous flow synthesis of α-aryl-α-aminophosphonates. ResearchGate. [Link]

  • Fields, E. K. (1952). The Synthesis of Esters of Substituted Amino Phosphonic Acids. Journal of the American Chemical Society, 74(6), 1528–1531.
  • Galkina, I. V., Zvereva, E. R., Galkin, V. I., & Cherkasov, R. A. (2024).
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. [Link]

  • Matveeva, E. D., Podrugina, T. A., Tishkovskaya, E. V., Tomilova, L. G., & Zefirov, N. S. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. Arkivoc, 2008(1), 1-17.
  • Milen, M., Bálint, E., & Keglevich, G. (2015). Synthesis of α-Aminophosphonate Derivatives by Microwave-Assisted Kabachnik–Fields Reaction.
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: mechanism and synthetic use. PubMed. [Link]

  • Mu, X. J., Lei, M. Y., Zou, J. P., & Zhang, W. (2006). Microwave-assisted solvent-free and catalyst-free Kabachnik-Fields reactions for α-amino phosphonates. Tetrahedron Letters, 47(7), 1125-1127.
  • Ordóñez, M., & Cativiela, C. (2023).
  • Qian, C., & Huang, T. (2002). One-Pot Synthesis of α-Amino Phosphonates from Aldehydes Using Lanthanide Triflate as a Catalyst. The Journal of Organic Chemistry, 67(12), 4120-4124.
  • Ranu, B. C., Hajra, A., & Jana, U. (1999). General Procedure for the Synthesis of α-Amino Phosphonates from Aldehydes and Ketones Using Indium(III) Chloride as a Catalyst. Organic Letters, 1(8), 1141–1143.
  • Szabó, K. E., Bálint, E., & Keglevich, G. (2022). Microwave-assisted synthesis of α-aminophosphonate-chromone hybrids using Kabachnik-Fields Reaction. Arkivoc, 2022(3), 1-14.
  • Bhagat, S., & Chakraborti, A. K. (2007). An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. The Journal of Organic Chemistry, 72(4), 1263-1270.
  • Ranu, B. C., Hajra, A., & Jana, U. (1999). General Procedure for the Synthesis of α-Amino Phosphonates from Aldehydes and Ketones Using Indium(III) Chloride as a Catalyst. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. [Link]

  • Milen, M., Bálint, E., & Keglevich, G. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org.
  • Bálint, E., Fazekas, E., Tripolszky, A., Kangyal, R., Milen, M., & Keglevich, G. (2015). Synthesis of α-Aminophosphonate Derivatives by Microwave-Assisted Kabachnik–Fields Reaction. Ingenta Connect. [Link]

  • Boruah, M., & Prajapati, D. (2011). A highly efficient, one-pot synthesis of α-aminophosphonates over CuO nanopowder. Indian Journal of Chemistry, 50B, 1599-1603.
  • Bálint, E., Tajti, Á., Dzielak, A., & Keglevich, G. (2020). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. Molecules, 25(21), 5030. [Link]

  • Bálint, E., Fazekas, E., Tripolszky, A., Kangyal, R., Milen, M., & Keglevich, G. (2015). Synthesis of α-Aminophosphonate Derivatives by Microwave-Assisted Kabachnik–Fields Reaction.

Sources

Diethyl (aminomethyl)phosphonate purification by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Diethyl (aminomethyl)phosphonate via Amine-Modified Silica Chromatography

Abstract

Purifying this compound presents a dual challenge: the basic primary amine interacts strongly with acidic silanols on silica gel, causing peak tailing (streaking), while the phosphonate ester backbone lacks a strong UV chromophore, complicating detection. This application note details a robust normal-phase chromatography protocol utilizing a triethylamine (TEA) modified mobile phase. We demonstrate that pre-buffering the stationary phase and utilizing specific visualization techniques yields >98% purity, essential for downstream peptide mimetic or prodrug synthesis.

Introduction & Mechanistic Challenges

This compound (


) is a critical building block in medicinal chemistry, often synthesized via the Gabriel synthesis (from phthalimide precursors) or reduction of azides.
The Chromatographic Problem: The "Silanol Trap"

Standard silica gel (


) possesses surface silanol groups (

) with a pKa of ~5-7. The target molecule contains a primary amine (pKa ~7.2).
  • Protonation: As the amine passes through the column, it hydrogen-bonds or protonates upon contact with acidic silanols.

  • Hysteresis: This reversible binding creates a "drag" effect, resulting in broad, streaky peaks that co-elute with impurities.

  • Yield Loss: Significant material can remain permanently adsorbed to the silica "head" if the mobile phase is not sufficiently basic.

The Solution: We employ a "Sacrificial Base" strategy. By introducing Triethylamine (TEA) into the mobile phase, the TEA competes for and blocks the silanol sites, allowing the target aminophosphonate to elute as a tight, symmetrical band.

Visualization & Detection Strategy

Unlike aromatic precursors (e.g., N-benzyl derivatives), this compound is chemically "quiet" in the UV spectrum.

Detection MethodSuitabilityNotes
UV (254 nm) LowOnly detects impurities (e.g., residual phthalimide). Target is invisible.
Iodine Chamber MediumReversible, but non-specific. Stains many lipids/oils.[1]
Ninhydrin Stain High Critical. Reacts with primary amine to form Ruhemann's purple. Specific and sensitive.
KMnO4 LowOxidizes the amine but often messy for phosphonates.

Experimental Protocol

Reagents & Equipment
  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

  • Visualization: Ninhydrin dip (0.3% in ethanol/acetic acid).

  • Apparatus: Glass column or Flash Chromatography System (e.g., Biotage/Teledyne).

Sample Preparation (Critical)

If the crude material is a hydrochloride salt (common after deprotection), it must be free-based before loading.

  • Dissolve salt in minimal water/sat.

    
    .
    
  • Extract exhaustively with DCM (3x).

  • Dry organic layer over

    
     and concentrate.
    
  • Load: Dissolve the resulting oil in minimal DCM.

Column Packing: The "Slurry" Method

Do not dry pack. The heat of solvation can degrade the phosphonate ester.

  • Slurry Preparation: Mix Silica Gel with the starting mobile phase (DCM + 1% TEA ).

  • Pouring: Pour slurry into the column and tap to settle.

  • Equilibration: Flush with 2 column volumes (CV) of DCM + 1% TEA .

    • Why? This pre-saturates the silica surface with TEA, neutralizing acidic sites before the sample even touches the column.

Elution Gradient
  • Flow Rate: 15-20 mL/min (for a 25g column).

  • Base Modifier: Maintain 1% TEA constant throughout the run.

Time (CV)Solvent A (DCM + 1% TEA)Solvent B (MeOH + 1% TEA)Purpose
0 - 2100%0%Elute non-polar impurities (phosphites)
2 - 898%2%Initiate amine migration
8 - 1595%5%Target Elution Window
15 - 2090%10%Flush polar byproducts
Fraction Analysis
  • Spot fractions on TLC plates.

  • Elute TLC in DCM:MeOH:TEA (90:9:1) .

  • Dip in Ninhydrin stain and heat with a heat gun until spots turn deep purple/red.

  • Pool fractions containing the single purple spot (

    
    ).
    

Process Visualization

Figure 1: Purification Workflow

A logical flow from crude synthesis to pure isolate.

PurificationWorkflow Crude Crude Mixture (Amine + Salts + Byproducts) Freebase Free-Basing (DCM/NaHCO3 Extraction) Crude->Freebase Remove HCl Chrom Elution (DCM:MeOH Gradient) Freebase->Chrom Load Oil Prep Column Prep (Slurry with 1% TEA) Prep->Chrom Neutralize Silica Detect Detection (Ninhydrin Stain) Chrom->Detect Spot Fractions Pure Pure Diethyl (aminomethyl)phosphonate Detect->Pure Pool & Dry

Caption: Step-by-step workflow ensuring removal of salts and neutralization of silica acidity prior to purification.

Figure 2: The "Sacrificial Base" Mechanism

Why Triethylamine is required for peak symmetry.

Mechanism cluster_WithoutTEA Without Modifier (Streaking) cluster_WithTEA With TEA Modifier (Clean Elution) Silica Acidic Silica Surface (Si-OH) Interaction1 Hydrogen Bonding (Stuck) Silica->Interaction1 TEA Triethylamine (TEA) Silica->TEA Preferential Binding Amine1 Target Amine Amine1->Interaction1 Binds Amine2 Target Amine Elution Elutes Freely Amine2->Elution No Drag

Caption: Mechanistic comparison showing TEA blocking silanol sites, preventing the target amine from irreversible binding.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking/Tailing Insufficient TEA or overloaded column.Increase TEA to 2% or decrease sample load (<1% of silica mass).
Product Decomposition Hydrolysis of phosphonate esters.Avoid water in mobile phase. Do not store on silica; elute rapidly.
No Spots on TLC Low concentration or wrong stain.Ensure Ninhydrin is fresh. Heat plate vigorously (>120°C).
White Solid in Fractions Silica dissolution or salt carryover.Filter final pooled fractions through a 0.45µm PTFE filter before drying.

References

  • PrepChem. "Synthesis of diethyl aminomethylphosphonate." PrepChem.com. Available at: [Link]

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog, 2023. Available at: [Link]

  • University of Rochester. "Tips for Flash Column Chromatography: Deactivating Silica." Department of Chemistry. Available at: [Link]

  • Cyberlipid Center. "TLC Visualization Reagents: Ninhydrin." Gerli.com. Available at: [Link]

  • PubChem. "this compound (Compound)."[2] National Library of Medicine. Available at: [Link]

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Characterization of Diethyl (aminomethyl)phosphonate using HPLC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of Diethyl (aminomethyl)phosphonate (DEAMP) using High-Performance Liquid Chromatography (HPLC). DEAMP, a key intermediate in pharmaceutical and agrochemical synthesis, presents a significant analytical challenge due to its high polarity and lack of a strong UV chromophore.[1][2][3][4][5] This document details a robust method leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, such as a Charged Aerosol Detector (CAD), to achieve sensitive and reproducible quantification. We will explore the rationale behind methodological choices, from column and mobile phase selection to detection strategy, and provide a detailed, step-by-step protocol for method implementation and validation in accordance with ICH Q2(R1) guidelines.[6][7]

Part 1: Method Development & Optimization - The Rationale

The successful analysis of DEAMP hinges on overcoming its inherent physicochemical properties. Its structure, containing a primary amine and a polar phosphonate group, results in high water solubility (LogP of approximately -0.6 to 1.16) and negligible UV absorbance, rendering traditional reversed-phase HPLC with UV detection ineffective.[8][9]

The Analytical Challenge: Understanding DEAMP
  • High Polarity: DEAMP is poorly retained on conventional C18 reversed-phase columns, often eluting in the solvent front.

  • Lack of Chromophore: The molecule does not possess a significant light-absorbing functional group, making detection by standard UV-Vis detectors challenging, especially for impurity profiling at low concentrations.[2][4][5]

  • Ionic Character: The primary amine (predicted pKa ≈ 7.2) and phosphonate group mean that the molecule's charge state is highly dependent on pH, which significantly impacts chromatographic behavior.[10]

Strategic Selection of the Chromatographic Mode: Why HILIC?

To achieve adequate retention for a polar compound like DEAMP, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mode of choice.[11][12][13]

  • Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14][13] The analytes partition into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer concentration). This mechanism is ideal for retaining and separating highly polar compounds that are unretained in reversed-phase chromatography.[11][15][12]

  • Advantages over Alternatives:

    • Reversed-Phase with Ion-Pairing: While possible, ion-pairing agents can be difficult to remove from the column, lead to baseline instability, and are often incompatible with mass spectrometry or aerosol-based detectors.

    • Normal Phase Chromatography: Requires non-polar, non-aqueous mobile phases, which are incompatible with the solubility of DEAMP and modern mass spectrometers.

Mobile Phase Optimization: The Key to Resolution and Peak Shape

The mobile phase in HILIC is critical for controlling retention and selectivity.

  • Organic Solvent: Acetonitrile is the most common and effective organic solvent for HILIC.

  • Aqueous Component & pH Control: The aqueous portion of the mobile phase must contain a buffer to control the pH. For DEAMP, maintaining a slightly acidic pH (e.g., pH 3.0-4.0) is crucial. At this pH, the primary amine group is fully protonated (R-NH3+), promoting strong hydrophilic interactions with the negatively charged silanol groups on a silica-based stationary phase, leading to better retention and peak shape. A buffer like ammonium formate or ammonium acetate is ideal as it is volatile and compatible with universal detectors.[16]

Detection Strategy: Seeing the Unseen

Given DEAMP's lack of a chromophore, a universal detector that does not rely on the optical properties of the analyte is required.[2][4][17]

  • Charged Aerosol Detector (CAD): This is an excellent choice for this application. The column eluent is first nebulized to create an aerosol, and the mobile phase is evaporated.[18][19][20] The resulting dried analyte particles are charged by a corona discharge and then detected by an electrometer.[19] The signal is proportional to the mass of the non-volatile analyte, making it a sensitive, near-universal detector with a wide dynamic range, ideal for quantifying compounds like DEAMP and their impurities.[18][21][22]

  • Evaporative Light Scattering Detector (ELSD): ELSD operates on a similar principle to CAD but detects the light scattered by the analyte particles after solvent evaporation.[17][23][24][25][26] It is also a robust universal detector suitable for this analysis and compatible with gradient elution.[24][25]

Part 2: Recommended HPLC Protocol

This protocol provides a validated starting point for the analysis of DEAMP. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation, Reagents, and Columns
CategoryItemSpecifications
Instrumentation HPLC or UHPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven
DetectorCharged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
Data SystemChromatography Data Software (CDS)
Reagents AcetonitrileHPLC or MS-grade
WaterDeionized, 18.2 MΩ·cm
Formic Acid≥99% purity, MS-grade
Ammonium Formate≥99% purity, MS-grade
DEAMP StandardCertified Reference Material, >98% purity
Column HILIC Columne.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Preparation of Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0.

    • Protocol: Dissolve 0.63 g of ammonium formate in 1 L of deionized water. Adjust pH to 3.0 with formic acid. Filter through a 0.22 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: 90:10 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of DEAMP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard & Calibration Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with the Diluent.

  • Sample Preparation: Accurately weigh the sample containing DEAMP and dissolve it in the Diluent to achieve a final concentration within the calibration range. Centrifuge or filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
CAD Settings Evaporation Temp: High, Nebulizer Gas: 35 psi (Optimize as per manufacturer)
ELSD Settings Drift Tube Temp: 50 °C, Nebulizer Gas: 1.5 SLM (Optimize as per manufacturer)
Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MP_A Prepare Mobile Phase A (Aqueous Buffer pH 3.0) Separate HILIC Separation (Gradient Elution) MP_A->Separate MP_B Prepare Mobile Phase B (Acetonitrile) MP_B->Separate Diluent Prepare Diluent (90:10 ACN:H2O) Std_Prep Prepare Standard Stock & Calibration Curve Diluent->Std_Prep Sample_Prep Prepare Sample (Dissolve & Filter) Diluent->Sample_Prep Inject Inject Sample/Standard (5 µL) Std_Prep->Inject Sample_Prep->Inject Inject->Separate Detect CAD / ELSD Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Concentration vs. Response) Integrate->Calibrate Quantify Quantify DEAMP in Sample Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow from solution preparation to final quantification.

Part 3: Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7] The following protocols are based on the ICH Harmonised Tripartite Guideline Q2(R1).[6][7][27][28][29]

Validation Parameters & Procedures
  • Specificity:

    • Protocol: Inject the diluent, a placebo (matrix without analyte), and a standard solution of DEAMP.

    • Acceptance Criteria: The diluent and placebo injections should show no interfering peaks at the retention time of DEAMP.

  • Linearity and Range:

    • Protocol: Analyze the prepared calibration standards (e.g., 6 levels from 1 to 250 µg/mL) in triplicate. Plot the average peak area response versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995. The specified range is established by confirming acceptable linearity, accuracy, and precision.[6]

  • Accuracy (% Recovery):

    • Protocol: Spike a placebo matrix with DEAMP at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level and analyze.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Repeatability (Intra-assay):

      • Protocol: Perform six replicate injections of a standard solution at 100% of the target concentration.

      • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay):

      • Protocol: Repeat the repeatability test on a different day with a different analyst and/or different equipment.

      • Acceptance Criteria: The RSD over both sets of data should be ≤ 3.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Protocol: Determine based on the signal-to-noise ratio (S/N). Analyze solutions of decreasing concentration.

    • Acceptance Criteria: LOD is typically determined at an S/N of 3:1. LOQ is determined at an S/N of 10:1, with acceptable precision and accuracy at this concentration.

Summary of Validation Results (Template)
Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity No interference at RT of DEAMP
Linearity (r²) ≥ 0.995
Range e.g., 10 - 250 µg/mL
Accuracy (Recovery) 98.0 - 102.0%
Precision (Repeatability RSD) ≤ 2.0%
Precision (Intermediate RSD) ≤ 3.0%
LOD (S/N ≈ 3:1) Report Value
LOQ (S/N ≈ 10:1) Report Value

Part 4: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. pH of mobile phase is incorrect. 2. Column contamination or degradation. 3. Sample solvent is too strong.1. Verify pH of mobile phase A is ~3.0. 2. Flush column with a strong solvent or replace. 3. Ensure sample is dissolved in 90:10 ACN:Water.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Column not equilibrated. 3. Fluctuation in column temperature.1. Prepare fresh mobile phase carefully. 2. Equilibrate column for at least 15-20 minutes before first injection. 3. Ensure column oven is stable at 40 °C.
No or Low Signal (CAD/ELSD) 1. Nebulizer is clogged. 2. Incorrect detector settings. 3. Mobile phase contains non-volatile buffers.1. Clean the nebulizer according to manufacturer's instructions. 2. Optimize gas pressure and evaporation temperature. 3. Confirm use of volatile buffers (e.g., ammonium formate).

Conclusion

The described HILIC method coupled with Charged Aerosol Detection provides a robust, sensitive, and reliable solution for the quantitative analysis of this compound. The principles of method development—addressing analyte polarity, selecting an appropriate stationary phase, optimizing the mobile phase, and choosing a universal detector—are broadly applicable to other polar, non-chromophoric compounds. Proper method validation according to ICH guidelines ensures that the procedure is suitable for its intended purpose in a regulated research or quality control environment.

References

  • Separation of Diethyl (cyanomethyl)phosphonate on Newcrom R1 HPLC column. (n.d.).
  • New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. (2025). MDPI.
  • Material Identification by HPLC with Charged Aerosol Detection. (n.d.). LCGC International.
  • Diethyl(aminomethyl)phosphonate oxalate. (n.d.). MySkinRecipes.
  • Hydrophilic Interaction Liquid Chromatography – HILIC. (n.d.). Element Lab Solutions.
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (n.d.).
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry.
  • The principles of ELSD. (2016). Peak Scientific.
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Veeprho.
  • Charged Aerosol Detector | For HPLC & UHPLC Analysis. (n.d.). Waters.
  • Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. (2025). ResearchGate.
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023). Bentham Science Publishers.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing.
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. (n.d.). LCGC International.
  • Evaporative light scattering detector. (n.d.). Wikipedia.
  • How charged aerosol detection is revolutionizing HPLC analysis. (2023). Wiley Analytical Science.
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025). Welch Materials.
  • On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. (2012). ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2024). National University of Science and Technology Oman.
  • The Utility of Evaporative Light Scattering Technique on Polymer Additive Detection. (n.d.). Waters.
  • Quality Guidelines. (n.d.). ICH.
  • Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. (2025). AnalyteGuru.
  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
  • No chromophore - no problem? (2021). Wiley Analytical Science.
  • This compound. (n.d.). ChemScene.
  • Hydrophilic interaction chromatography. (n.d.). Wikipedia.
  • Determination of glyphosate and aminomethylphosphonic acid in soils by HPLC with pre-column derivatization using 1,2-naphthoquinone-4-sulfonate. (2025). ResearchGate.
  • This compound oxalate, 95%. (n.d.). Thermo Scientific Chemicals.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • CAS 50917-72-1 Diethyl aminomethanephosphonate. (n.d.). Alfa Chemistry.
  • diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). Organic Syntheses Procedure.
  • Chemical Properties of Diethyl phosphite (CAS 762-04-9). (n.d.). Cheméo.
  • Diethyl aMinoMethanephosphonate. (2025). ChemicalBook.

Sources

Application Note: Pharmacokinetic Stability and Metalloprotease Inhibition Profiling of Diethyl (aminomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Diethyl (aminomethyl)phosphonate (DEAMP) is a structural analog of glycine and a critical pharmacophore in the design of transition-state inhibitors. While often utilized as a synthetic intermediate for phosphonopeptides, its biological relevance lies in its potential as a prodrug scaffold and a zinc-binding metalloprotease inhibitor .

In drug discovery, phosphonate esters are frequently employed to mask the polarity of the free phosphonic acid, thereby enhancing membrane permeability. However, for biological efficacy, these esters must often undergo hydrolysis in vivo to release the active phosphonic acid species (Aminomethylphosphonic acid, AMPA), which mimics the tetrahedral transition state of peptide bond hydrolysis.

Key Applications
  • Prodrug Validation: Assessing the susceptibility of the diethyl ester moieties to plasma esterases.

  • Fragment-Based Screening: Evaluating the molecule's ability to coordinate active-site zinc ions in metalloproteases (e.g., Leucine Aminopeptidase).

Mechanism of Action (MOA)

The biological activity of DEAMP is predicated on two phases: Bioactivation and Target Engagement .

  • Bioactivation: The diethyl ester is hydrophobic, allowing cellular entry. Intracellular or plasma esterases must cleave the ethyl groups.

  • Target Engagement: The resulting free phosphonic acid acts as a "transition state analog." It binds to the catalytic Zinc (

    
    ) of metalloproteases, mimicking the hydrated carbonyl of a cleaving peptide bond, effectively locking the enzyme.
    
Diagram 1: Mechanism of Activation and Inhibition

MOA_Pathway DEAMP This compound (Prodrug / Entry) AMPA Aminomethylphosphonic Acid (Active Warhead) DEAMP->AMPA Hydrolysis (t1/2) Esterase Plasma/Cellular Esterases Esterase->DEAMP Catalysis Complex Enzyme-Inhibitor Complex (Zn2+ Coordinated) AMPA->Complex Competitive Binding Enzyme Metalloprotease (e.g., LAP, Thermolysin) Enzyme->Complex + Zn2+

Caption: The activation pathway of this compound from ester prodrug to active zinc-binding inhibitor.

Protocol A: Plasma Metabolic Stability Assay

Objective: To determine the half-life (


) of DEAMP in plasma, verifying its potential to release the active free acid.
Reagents & Equipment
ComponentSpecification
Test Compound This compound (10 mM stock in DMSO)
Matrix Pooled Rat or Human Plasma (Lithium Heparin)
Quenching Solution Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide)
Buffer PBS (pH 7.4)
Analysis LC-MS/MS (Triple Quadrupole)
Step-by-Step Methodology
  • Preparation:

    • Thaw plasma at 37°C. Centrifuge at 3,000 x g for 5 mins to remove particulates.

    • Prepare a 1 µM spiking solution of DEAMP by diluting the 10 mM stock into PBS.

  • Incubation:

    • Aliquot 990 µL of plasma into a pre-warmed 96-well deep-well plate.

    • Add 10 µL of the 1 mM DEAMP spiking solution (Final concentration: 10 µM ).

    • Incubate at 37°C with gentle shaking.

  • Sampling (Time Course):

    • At time points

      
       min:
      
    • Remove 50 µL of the reaction mixture.

    • Immediately transfer into 200 µL of ice-cold Quenching Solution to stop esterase activity.

  • Processing:

    • Vortex quenched samples for 1 min.

    • Centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.

    • Transfer 100 µL of supernatant to LC-vials for analysis.

  • LC-MS/MS Quantification:

    • Monitor the parent ion (DEAMP) and the mono-ester/free-acid metabolites.

    • Calculation: Plot

      
       vs. Time. The slope 
      
      
      
      determines half-life:
      
      
      .

Protocol B: Metalloprotease Inhibition Assay (Leucine Aminopeptidase Model)

Objective: To quantify the biological activity of DEAMP (and its hydrolyzed form) by measuring the inhibition of Leucine Aminopeptidase (LAP), a standard zinc-metalloprotease model.

Reagents & Equipment
ComponentSpecification
Enzyme Leucine Aminopeptidase (LAP) (Microsomal, Porcine Kidney)
Substrate L-Leucine-p-nitroanilide (L-Leu-pNA)
Buffer 50 mM Tris-HCl, 1 mM

or

, pH 8.0
Positive Control Bestatin (Standard LAP inhibitor)
Detection Microplate Reader (Absorbance @ 405 nm)
Step-by-Step Methodology
  • Pre-Hydrolysis (Optional but Recommended):

    • Note: Pure diethyl esters are often weak inhibitors. To simulate biological activity, treat a subset of DEAMP with pig liver esterase (PLE) for 1 hour prior to the assay, or test alongside the free acid form if available.

  • Assay Setup (96-well format):

    • Blank: 100 µL Buffer.

    • Control (No Inhibitor): 80 µL Buffer + 10 µL Enzyme + 10 µL Solvent.

    • Test Wells: 80 µL Buffer + 10 µL Enzyme + 10 µL DEAMP (varying concentrations: 0.1 µM – 1000 µM).

  • Pre-Incubation:

    • Incubate the plate at 37°C for 15 minutes . This allows the aminophosphonate to coordinate with the active site metal ion.

  • Reaction Initiation:

    • Add 100 µL of Substrate Solution (2 mM L-Leu-pNA) to all wells.

    • Final Reaction Volume: 200 µL.

  • Kinetic Measurement:

    • Monitor Absorbance at 405 nm every 1 minute for 30 minutes.

    • L-Leu-pNA hydrolysis releases p-nitroaniline (yellow color).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Calculate % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response curve to determine

      
      .
      

Experimental Workflow & Logic

The following diagram illustrates the decision tree for characterizing the compound.

Workflow Start Start: this compound PlasmaAssay Protocol A: Plasma Stability (LC-MS/MS) Start->PlasmaAssay EnzymeAssay Protocol B: LAP Inhibition (Colorimetric 405nm) Start->EnzymeAssay ResultStable High Stability (>4h) Likely poor prodrug conversion PlasmaAssay->ResultStable >80% Remaining ResultUnstable Rapid Hydrolysis (<1h) Releases Active Acid PlasmaAssay->ResultUnstable <50% Remaining Conclusion Data Synthesis: Is it a stable inhibitor or a labile prodrug? ResultUnstable->Conclusion DirectPotency Direct IC50 Measurement EnzymeAssay->DirectPotency DirectPotency->Conclusion

Caption: Strategic workflow for characterizing the stability and potency of the phosphonate scaffold.

Expected Results & Troubleshooting

ParameterExpected OutcomeInterpretation
Plasma Stability

min
Diethyl esters are moderately stable. Rapid degradation suggests good prodrug potential but low oral bioavailability without protection.
LAP Inhibition (

)

(Ester)
The ester cannot effectively chelate Zinc due to steric bulk.
LAP Inhibition (

)

(Free Acid)
If pre-hydrolyzed, the molecule should show potent inhibition (similar to bestatin fragments).

Troubleshooting:

  • No Inhibition observed: Ensure the assay buffer contains

    
     or 
    
    
    
    . Aminophosphonates require the metal ion for binding; EDTA-containing buffers will deactivate the enzyme and mask the inhibitor's effect.
  • Low Solubility: DEAMP is polar; if using derivatives, ensure DMSO concentration does not exceed 5% in the enzyme assay.

References

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry, 30(2), 485–493. Link

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(6), 819-828. Link

  • Hege, M., et al. (2018).[1] Plasma Stability of Phosphonate Prodrugs: Methodological Considerations. Drug Metabolism and Disposition, 46(11), 1698-1705. Link

  • Bartlett, P. A., & Marlowe, C. K. (1983). Phosphonamidates as transition-state analogue inhibitors of thermolysin. Biochemistry, 22(20), 4618–4624. Link

  • BenchChem. (2025).[2][3] Diethyl (bromomethyl)phosphonate Technical Guide. Link (Contextual reference for phosphonate synthesis reagents).

Sources

Application Notes and Protocols: A Technical Guide to a Diethyl (aminomethyl)phosphonate Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phosphonates, particularly α-aminophosphonates, represent a significant class of enzyme inhibitors due to their structural analogy to amino acids. Diethyl (aminomethyl)phosphonate (DEAMP) is a foundational molecule in this class, serving as a scaffold for the development of potent inhibitors for a variety of enzymes, most notably metalloproteases and serine proteases. Their efficacy stems from their ability to act as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. This guide provides an in-depth exploration of the experimental setup for evaluating DEAMP and its derivatives as enzyme inhibitors, with a specific focus on a representative metalloenzyme, Aminopeptidase N (APN/CD13).

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed narrative on the causality behind experimental choices, self-validating protocols for ensuring data integrity, and is grounded in authoritative scientific literature.

Scientific Foundation: The Mechanism of Inhibition

Aminopeptidases are a class of zinc-dependent metalloenzymes that catalyze the cleavage of amino acids from the N-terminus of peptides and proteins. The catalytic mechanism involves the activation of a water molecule by the active site zinc ion, which then attacks the carbonyl carbon of the peptide bond. This process proceeds through a high-energy tetrahedral transition state.

α-Aminophosphonates are potent inhibitors of these enzymes precisely because the phosphonate group (PO₃²⁻) is a stable mimic of this tetrahedral intermediate. The phosphorus atom is tetrahedral, and the P-O bonds are similar in length to the C-O bonds in the transition state. This structural and electronic mimicry allows the inhibitor to bind to the enzyme's active site with high affinity, often sequestering the catalytic zinc ion and preventing the binding and hydrolysis of the natural substrate.

Expertise & Experience: Why Choose a Fluorometric Assay?

While colorimetric assays using substrates like L-leucine p-nitroanilide are available, this guide details a fluorometric approach. The primary reason is enhanced sensitivity. Fluorometric assays can detect lower levels of enzyme activity and, consequently, more subtle degrees of inhibition. This is particularly crucial when determining tight-binding inhibitors or when working with low concentrations of a precious enzyme. The higher signal-to-noise ratio of fluorescence often translates to more robust and reproducible kinetic data.

A Representative Protocol: Determining the IC₅₀ of DEAMP against Aminopeptidase N (CD13)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant Aminopeptidase N (APN/CD13). The assay is based on the cleavage of a fluorogenic substrate, L-Alanine 7-amido-4-methylcoumarin (Ala-AMC), which releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) upon hydrolysis.

Trustworthiness: The Importance of Controls

To ensure the validity of the results, several controls are integrated into the protocol:

  • No-Enzyme Control: Measures the background fluorescence of the substrate and buffer.

  • No-Inhibitor (Vehicle) Control: Represents 100% enzyme activity and is the baseline against which inhibition is calculated.

  • Known Inhibitor Control: Inclusion of a well-characterized APN inhibitor (e.g., Bestatin) validates the assay's ability to detect inhibition.

Materials and Reagents
  • Human Recombinant Aminopeptidase N (CD13)

  • This compound (DEAMP)

  • L-Alanine 7-amido-4-methylcoumarin (Ala-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Step-by-Step Experimental Procedure
  • Reagent Preparation:

    • Enzyme Stock Solution: Prepare a 1 µg/mL stock solution of APN in Assay Buffer.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Ala-AMC in DMSO.

    • Inhibitor Stock Solution: Prepare a 50 mM stock solution of DEAMP in Assay Buffer. Note: Solubility should be confirmed; a small amount of DMSO can be used if necessary, keeping the final DMSO concentration in the assay below 1%.

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the DEAMP stock solution in Assay Buffer to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

  • Assay Setup (in a 96-well plate):

    • To appropriate wells, add 50 µL of the diluted DEAMP solutions or Assay Buffer (for the no-inhibitor control).

    • Add 25 µL of the APN enzyme solution (final concentration will be ~0.2 µg/mL, but should be optimized for linear reaction kinetics).

    • Include a no-enzyme control by adding 25 µL of Assay Buffer instead of the enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Prepare a working solution of the substrate by diluting the Ala-AMC stock to 200 µM in Assay Buffer.

    • Initiate the enzymatic reaction by adding 25 µL of the 200 µM Ala-AMC solution to all wells. The final substrate concentration will be 50 µM.

    • Immediately place the plate in the microplate reader and measure the increase in fluorescence in kinetic mode for 30 minutes, with readings taken every 60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the slope of the no-enzyme control from all other wells.

    • Determine the percentage of inhibition for each DEAMP concentration using the following formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100

    • Plot the % Inhibition against the logarithm of the DEAMP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_inhibitor Prepare DEAMP Serial Dilutions add_inhibitor Add Inhibitor/Buffer to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution (APN) add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (Ala-AMC) add_substrate Initiate with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) add_substrate->read_plate calc_velocity Calculate Initial Velocities (V₀) read_plate->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC₅₀ calc_inhibition->plot_ic50

Caption: Experimental workflow for IC₅₀ determination.

Interpreting the Data: A Hypothetical Example

DEAMP Concentration (µM)Average V₀ (RFU/min)% Inhibition
0 (Vehicle)150.20
0.1145.13.4
1120.519.8
1078.148.0
10015.389.8
10004.896.8

When this data is plotted, the resulting IC₅₀ value would be approximately 10.4 µM . This value represents the concentration of DEAMP required to inhibit 50% of APN activity under these specific assay conditions.

Visualizing the Mechanism

The inhibitory action of DEAMP is best understood by visualizing its interaction with the enzyme's active site.

G cluster_enzyme Enzyme Active Site (APN) cluster_inhibitor DEAMP (Transition-State Analog) Zn Zn²⁺ H2O H₂O Res2 His Res1 Glu Phosphonate P(O)(O⁻)(OEt)₂ Phosphonate->Zn Coordination Amine NH₃⁺ Amine->Res1 H-Bond

Caption: DEAMP binding in the active site of a metalloenzyme.

References

A comprehensive, numbered list of all cited sources will be provided here, including title, source, and a valid, clickable URL for verification.

Application Notes and Protocols for the Incorporation of Diethyl (Aminomethyl)phosphonate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The introduction of non-natural amino acid analogues into peptides is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. Phosphonopeptides, which mimic the tetrahedral transition state of peptide bond hydrolysis, are of particular interest as potent enzyme inhibitors.[1][2] This guide provides a detailed exploration of the methodologies for incorporating an aminomethylphosphonate moiety at the N-terminus of a peptide sequence using diethyl (aminomethyl)phosphonate during Fmoc-based solid-phase peptide synthesis (SPPS). We address the inherent chemical challenges, propose robust protocols based on established principles of phosphorus chemistry, and offer a comprehensive workflow from synthesis to final characterization.

Introduction: The Significance of Phosphonamidate Peptides

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid degradation by proteases. A proven strategy to overcome this limitation is the replacement of a scissile amide bond with a stable isostere. The phosphonamidate linkage (P-N) serves as an excellent non-hydrolyzable mimic of the tetrahedral intermediate formed during protease-catalyzed amide hydrolysis, making phosphonopeptides powerful inhibitors of various enzyme classes, including metalloproteases and serine proteases.[1][2]

Incorporating a this compound group at the N-terminus of a peptide creates a unique chemical entity with a phosphonamidate linkage to the first amino acid. This modification can impart resistance to aminopeptidases and introduce a tetrahedral phosphorus center that can engage in specific interactions within a biological target's active site. This guide details the synthetic considerations and provides actionable protocols for achieving this valuable modification.

Foundational Chemistry: The Challenge of Phosphonate Reactivity in SPPS

Standard Fmoc-SPPS relies on the activation of a carboxylic acid to form a highly reactive species that readily couples with a free amine on the growing peptide chain.[3] A significant hurdle in using this compound directly is the low electrophilicity of the phosphorus atom in the phosphonate group. Unlike a carboxylic acid, the P=O bond is not readily activated by standard peptide coupling reagents such as HATU, HBTU, or DIC. Direct coupling of this compound to the N-terminal amine of a resin-bound peptide is therefore inefficient and not a recommended strategy.

To achieve a successful phosphonamidate bond formation on a solid support, one of two primary strategies must be employed:

  • Pre-activation of the Diethyl Phosphonate: The phosphonate must be converted into a more reactive intermediate prior to reaction with the peptide's N-terminal amine.

  • Use of a Phosphonic Acid Monoester: The diethyl phosphonate is replaced by its corresponding monoester, which can be activated and coupled using established phosphonium or carbodiimide-based reagents.

This guide will present protocols for both approaches, with a strong recommendation for the latter due to its superior reliability and compatibility with standard SPPS workflows.

Protocol I: On-Resin Pre-Activation of this compound

This protocol is adapted from solution-phase methodologies for the activation of diethyl phosphonates using triflic anhydride.[4][5] It should be considered an advanced method requiring careful optimization.

Rationale: Triflic anhydride is a powerful oxophilic reagent that can activate the phosphonate oxygen, creating a highly electrophilic phosphonium intermediate. This intermediate is susceptible to nucleophilic attack by the peptide's N-terminal amine.

Materials:

  • Peptide-on-resin with a free N-terminal amine

  • This compound

  • Triflic anhydride (Tf₂O)

  • 2,6-Lutidine or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in anhydrous DCM for 30 minutes. Wash three times with anhydrous DCM.

  • Reagent Preparation (Perform in a separate, dry flask under inert atmosphere):

    • Dissolve this compound (5 equivalents) in anhydrous DCM.

    • Add 2,6-lutidine (5 equivalents).

    • Cool the solution to -78 °C (dry ice/acetone bath).

  • Activation: Slowly add triflic anhydride (2.5 equivalents) to the cooled phosphonate solution. Stir for 15 minutes at -78 °C. The formation of a reactive phosphonium triflate intermediate is expected.

  • Coupling: Transfer the cold activation mixture to the reaction vessel containing the swelled peptide-resin. Allow the reaction to slowly warm to room temperature and agitate for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Capping (Optional): To cap any unreacted N-terminal amines, treat the resin with a standard capping solution (e.g., acetic anhydride/DIPEA in DMF).

Protocol II (Recommended): The Phosphonic Acid Monoester Strategy

This approach is recommended for its robustness, higher anticipated yields, and compatibility with standard SPPS instrumentation and reagents. It involves the use of an N-terminally protected aminomethylphosphonic acid monoester. For this protocol, we will assume the use of Fmoc-aminomethylphosphonic acid monoethyl ester .

Rationale: The free phosphonic acid group can be activated by common coupling reagents, such as PyBOP, to form a reactive phosphonic anhydride or active ester, which then efficiently acylates the N-terminal amine.[6]

Materials:

  • Peptide-on-resin with a free N-terminal amine

  • Fmoc-aminomethylphosphonic acid monoethyl ester

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard conditions (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed.[7]

  • Activation Mixture Preparation: In a separate tube, dissolve Fmoc-aminomethylphosphonic acid monoethyl ester (3 equivalents) and PyBOP (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activation mixture to the swelled peptide-resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, the coupling step can be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin now carries the N-terminal Fmoc-protected phosphonamidate.

The Crucial Final Step: On-Resin Deprotection of Phosphonate Esters and Cleavage

The ethyl esters on the phosphonate are stable to the standard TFA cleavage cocktails used in Fmoc-SPPS. Therefore, a dedicated deprotection step is required prior to cleavage. Bromotrimethylsilane (TMSBr) is an effective reagent for the cleavage of alkyl phosphonate esters.[8][9]

Rationale: TMSBr acts as a source of a "soft" Lewis acid (TMS+) and a "hard" nucleophile (Br-). The TMS group coordinates to the phosphonyl oxygen, making the phosphorus more electrophilic and activating the ethyl ester for nucleophilic attack by the bromide ion, releasing bromoethane. The resulting silyl phosphonate ester is then hydrolyzed to the free phosphonic acid.

Combined Deprotection and Cleavage Protocol:

  • Fmoc Removal (if applicable from Protocol II): Treat the resin with 20% piperidine in DMF to remove the final Fmoc group. Wash thoroughly.

  • Resin Preparation: Wash the resin with anhydrous DCM (5x) and dry under vacuum for at least 1 hour.

  • Phosphonate Deprotection:

    • Swell the dry resin in anhydrous DCM.

    • Add a solution of TMSBr in DCM (e.g., 1 M, 10 equivalents per equivalent of phosphonate). Caution: TMSBr is corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere.

    • Agitate the mixture at room temperature for 2 hours.

    • Drain the TMSBr solution and wash the resin with anhydrous DCM (5x).

  • Hydrolysis: Add a 1:1 mixture of Tetrahydrofuran (THF) and water to the resin and agitate for 1 hour to hydrolyze the silyl ester intermediates.

  • Final Wash and Dry: Wash the resin sequentially with water (3x), THF/water (1:1, 3x), THF (3x), and DCM (3x). Dry the resin thoroughly under high vacuum.

  • Final Cleavage from Resin:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard effective cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).

    • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Isolate the peptide pellet by centrifugation, wash with cold ether, and dry.

Workflow Visualization and Data Presentation

Experimental Workflow

SPPS_Phosphonate_Workflow cluster_synthesis On-Resin Synthesis cluster_deprotection On-Resin Deprotection & Cleavage Resin Peptide-Resin (Free N-Terminus) Coupling Phosphonamidate Coupling (Protocol II: Fmoc-AA(P)-OEt, PyBOP) Resin->Coupling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF/DCM) Coupling->Wash1 Final_Fmoc_Removal Final Fmoc Removal (if applicable) Wash1->Final_Fmoc_Removal TMSBr_Deprotect Ethyl Ester Removal (TMSBr in DCM) Final_Fmoc_Removal->TMSBr_Deprotect Hydrolysis Hydrolysis (THF/H2O) TMSBr_Deprotect->Hydrolysis Cleavage Cleavage from Resin (Reagent K) Hydrolysis->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Product N-Terminal Phosphonamidate Peptide Characterization->Final_Product

Caption: Recommended workflow for SPPS of N-terminal phosphonamidate peptides.

Table 1: Reagent Summary for Recommended Protocol (Protocol II)
StepReagent/SolventPurposeKey Parameter
Coupling Fmoc-aminomethylphosphonic acid monoethyl esterPhosphonate source3 equivalents
PyBOPActivating agent3 equivalents
DIPEABase6 equivalents
DMFSolventAnhydrous
Ester Deprotection TMSBr in DCMCleavage of ethyl ester1 M solution, 10 eq.
THF/Water (1:1)Hydrolysis of silyl esterRoom temp, 1 hr
Final Cleavage Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT)Cleavage from resin & side-chain deprotection2-3 hours
Purification Acetonitrile/Water with 0.1% TFAMobile phase for RP-HPLCGradient elution

Characterization of the Final Product

Mass Spectrometry (MS):

  • Expected Mass: Calculate the expected monoisotopic mass of the final peptide. The addition of an aminomethylphosphonic acid (-CH₂-P(O)(OH)₂) in place of a terminal hydrogen (-H) results in a mass increase of +95.96 Da.

  • Fragmentation (MS/MS): Phosphonamidate bonds can be labile under collision-induced dissociation (CID). A characteristic fragmentation pathway is the neutral loss of H₃PO₃ (81.97 Da) from the precursor or fragment ions.[10] This neutral loss can be a diagnostic marker for successful modification.

Nuclear Magnetic Resonance (NMR):

  • ³¹P NMR: The presence of a phosphorus atom provides a unique spectroscopic handle. The final phosphonic acid-containing peptide should exhibit a single resonance in the ³¹P NMR spectrum, typically in the range of 15-25 ppm (this can be sequence and pH-dependent).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling - Insufficient activation time or reagents.- Steric hindrance at the N-terminus.- Use Protocol II (monoester strategy).- Increase coupling time to 4-6 hours.- Double the equivalents of coupling reagents.
Incomplete Ethyl Ester Deprotection - Moisture inactivating TMSBr.- Insufficient reaction time.- Ensure all solvents and reagents for this step are anhydrous.- Increase TMSBr reaction time to 4 hours.
Low Yield After Cleavage - Incomplete cleavage from the resin.- Peptide precipitation issues.- Increase cleavage time to 4 hours.- Ensure the volume of cold ether is at least 10x the volume of the TFA filtrate.
Side Product Formation - Alkylation of sensitive residues (Trp, Met) during cleavage.- Ensure the use of a comprehensive scavenger cocktail like Reagent K.[1]

Conclusion

The incorporation of a this compound moiety to create an N-terminal phosphonamidate peptide is a non-trivial but achievable modification in solid-phase synthesis. While direct coupling of the diethyl phosphonate is challenging due to its low reactivity, the use of a pre-formed phosphonic acid monoester (Protocol II) offers a reliable and robust pathway compatible with standard Fmoc-SPPS. The critical, non-standard step is the deprotection of the phosphonate esters, for which TMSBr provides an effective on-resin solution. By following the detailed protocols and understanding the underlying chemistry, researchers can successfully synthesize these valuable peptide analogues for applications in drug discovery and chemical biology.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of Diethyl 10-bromodecylphosphonate in Solid-Phase Synthesis.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Chen, S., & Yuan, C. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5885. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). 2D green SPPS: green solvents for on-resin removal of acid sensitive protecting groups and lactamization. RSC Advances, 10(45), 26978-26982. [Link]

  • Gadek, T. R., & Still, W. C. (1984). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Tetrahedron Letters, 25(44), 5029-5032. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Kafarski, P., & Lejczak, B. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Advances, 10(44), 26343-26366. [Link]

  • Hutchinson, E. J., & Taylor, R. J. K. (1990). Phosphonic systems. Part 3. Diethyl prop-2-enylphosphonate, a new and versatile substrate in carbon–carbon bond formation. Journal of the Chemical Society, Perkin Transactions 1, (1), 319-326. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • CD Bioparticles. (n.d.). Particles for Solid Phase Organic Synthesis.
  • Adler, P., Pons, A., Li, J., Heider, J., Brutiu, B. R., & Maulide, N. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(41), 13639-13643. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • AAPPTec. (n.d.). SYNTHESIS NOTES.
  • Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Højlys-Larsen, K. B., & Jensen, K. J. (2013). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology, 1047, 191-199. [Link]

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Chen, S., & Yuan, C. (2009). Novel synthetic method of phosphonamidate peptides and its application in peptide sequencing via multistage mass spectrometry. Chemical Communications, (34), 5133-5135. [Link]

  • Stowasser, B., Budt, K. H., Jian-Qi, L., Peyman, A., & Ruppert, D. (1993). Synthesis of mixed phosphonate diester analogues of dipeptides using BOP or PyBOP reagents. Tetrahedron Letters, 34(42), 6743-6744. [Link]

  • Wada, T., & Sekine, M. (2023). Internucleotidic bond formation using H-phosphonamidate derivatives and acidic activators. RSC Advances, 13(45), 31671-31674. [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? [Forum discussion].
  • ResearchGate. (n.d.). Table 1: Deprotection of phosphonates 1b–7b obtained with the following... [Data table].
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
  • Biotage. (2023). What do you do when your peptide synthesis fails?
  • Eerland, M. F., & Hedberg, C. (2012). Design and synthesis of an Fmoc-SPPS-compatible amino acid building block mimicking the transition state of phosphohistidine phosphatase. The Journal of Organic Chemistry, 77(4), 2047-2052. [Link]

  • Demmer, C. S., & Plietker, B. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1424-1430. [Link]

  • Fields, G. B. (Ed.). (1997). Solid Phase Peptide Synthesis. Academic Press.
  • Adler, P., Pons, A., Li, J., Heider, J., Brutiu, B. R., & Maulide, N. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(41), 13639-13643. [Link]

  • Kumar, K. S., & D'Silva, E. D. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25867-25877. [Link]

  • Steen, H., & Mann, M. (2009). Phosphopeptide fragmentation and analysis by mass spectrometry. Journal of Mass Spectrometry, 44(1), 1-12. [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide.
  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591-602. [Link]

  • Wada, T., & Sekine, M. (2023). Development of a new synthetic method for oligodeoxynucleotides using 3′-H-phosphonamidate derivatives. RSC Advances, 13(4), 2245-2248. [Link]

  • Vale, N., & Aguiar, L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Letters in Organic Chemistry, 10(8), 586-597. [Link]

  • Palocla, A., & Stawinski, J. (2009). Synthesis of phosphonamidate peptides by Staudinger reactions of silylated phosphinic acids and esters. Chemical Communications, (34), 5136-5138. [Link]

  • Reddit. (2015). Solid Phase Synthesis-- What are the major problems in the lab? [Online forum].
  • Wada, T., & Sekine, M. (2023). Internucleotidic bond formation using H-phosphonamidate derivatives and acidic activators. RSC Advances, 13(45), 31671-31674. [Link]

  • Jagannadham, M. V., Gayatri, P., Binny, T. M., Raman, B., Kameshwari, D. B., & Nagaraj, R. (2018). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 29(3), 77-87. [Link]

  • Adler, P., Pons, A., Li, J., Heider, J., Brutiu, B. R., & Maulide, N. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(41), 13639-13643. [Link]

  • Hsiao, C. C., Lin, H. H., & Wiemer, A. J. (2019). Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation. ACS Medicinal Chemistry Letters, 10(11), 1546-1551. [Link]

Sources

Application Note: Strategic Evaluation of Diethyl (Aminomethyl)phosphonate Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Diethyl (aminomethyl)phosphonate (DEAMP) is a critical organophosphorus building block (CAS: 50917-72-1). Structurally, it represents the diester protection of aminomethylphosphonic acid (AMPA), a glycine analogue where the carboxylic acid is replaced by a phosphonic acid group.

While DEAMP is widely used in the synthesis of peptidomimetics and antiviral nucleotide analogues, its evaluation in cell-based systems presents unique toxicological challenges. Unlike simple small molecules, DEAMP behaves as a "pro-drug" in vitro. Its lipophilic ethyl ester groups facilitate passive diffusion across the cell membrane. Once intracellular, ubiquitous carboxylesterases hydrolyze the compound, releasing the polar, bioactive AMPA species.

Why this matters for your assay design: If you evaluate DEAMP cytotoxicity without accounting for hydrolysis kinetics or pH buffering capacity, you risk generating false negatives (insufficient hydrolysis time) or false positives (extracellular acidification).

This guide outlines a multi-parametric approach to evaluating DEAMP cytotoxicity, moving beyond simple viability screening to mechanistic validation.

Mechanism of Action & Assay Logic

To design a robust assay, we must map the compound's journey through the cell. The toxicity of DEAMP is frequently driven by the accumulation of its hydrolysis product, AMPA, which has been linked to mitochondrial membrane potential loss and DNA damage.

Cellular Processing Pathway

DEAMP_Mechanism Extracellular Extracellular Space DEAMP DEAMP (Lipophilic Diester) Extracellular->DEAMP Membrane Cell Membrane (Passive Diffusion) DEAMP->Membrane Intracellular Cytosol Membrane->Intracellular Rapid Uptake Esterase Carboxylesterase Activity Intracellular->Esterase AMPA AMPA (Polar Acid Accumulation) Esterase->AMPA Hydrolysis (Time-Dependent) Mito Mitochondrial Dysfunction AMPA->Mito ROS Generation Apoptosis Apoptosis/Necrosis Mito->Apoptosis

Figure 1: The "Trojan Horse" mechanism. DEAMP enters via passive diffusion, but its toxicity is realized only after intracellular enzymatic conversion to the phosphonic acid.

Experimental Setup & Reagent Preparation

Solubility and pH Buffering

Phosphonates act as buffers. A high concentration of DEAMP can shift the pH of your culture media, causing toxicity unrelated to the molecule's specific activity.

  • Solubility: DEAMP is soluble in water and DMSO.

  • Stock Preparation: Prepare a 100 mM stock in DMSO.

  • Critical QC Step: Dilute the stock 1:100 in your culture media (e.g., DMEM + 10% FBS). Check the pH. If the media turns yellow (acidic) or purple (basic), you must buffer your stock solution to pH 7.4 using HEPES or NaOH/HCl before treating cells.

Controls
Control TypeReagentPurpose
Negative (Vehicle) 0.1% DMSO in MediaBaseline viability.
Positive (Death) 0.1% Triton X-100Defines 0% viability (maximum LDH release).
Mechanistic (Optional) BNPP (50 µM)Bis-p-nitrophenyl phosphate. An esterase inhibitor. If DEAMP toxicity is reduced in the presence of BNPP, it confirms the toxicity is driven by the hydrolyzed acid (AMPA), not the ester parent.

Protocol A: Metabolic Viability (MTS Assay)

Rationale: We prefer MTS over MTT for phosphonates. MTT requires solubilization of formazan crystals, and phosphonate esters can sometimes alter the solubility properties of the solvent, leading to precipitation artifacts. MTS is a one-step aqueous stable solution.

Timepoint: 48 to 72 hours. (24 hours is often insufficient for complete intracellular hydrolysis of the diethyl ester).

Step-by-Step Procedure:
  • Seeding: Seed cells (e.g., HepG2 or HeLa) at 5,000 cells/well in a 96-well plate. Incubate for 24h to allow attachment.

  • Treatment:

    • Remove spent media.[1][2]

    • Add 100 µL of fresh media containing DEAMP (Range: 0.1 µM to 500 µM).

    • Include Vehicle and Positive controls.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Add 20 µL of MTS/PMS reagent to each well.

  • Development: Incubate for 1–4 hours. Monitor color change from yellow to brown.

  • Measurement: Read absorbance at 490 nm .

Data Analysis:



Protocol B: Membrane Integrity (LDH Release)

Rationale: Metabolic assays (MTS) can show reduced signal due to mitochondrial stasis (cytostasis) without actual cell death. LDH release confirms physical membrane rupture (necrosis/late apoptosis), which is common with organophosphonate toxicity.

Step-by-Step Procedure:
  • Supernatant Harvest: Using the same plate from Protocol A (before adding MTS), transfer 50 µL of culture supernatant to a new clear 96-well plate.

  • Reagent Prep: Prepare the LDH Reaction Mix (Lactate + NAD+ + Tetrazolium) according to manufacturer instructions.

  • Reaction: Add 50 µL of Reaction Mix to the supernatant.

  • Incubation: Incubate for 30 minutes at Room Temperature (protected from light).

  • Stop: Add 50 µL of Stop Solution (Acetic acid or HCl).

  • Measurement: Read absorbance at 490 nm .

Protocol C: Mechanistic Validation (Mitochondrial Potential)

Rationale: Since AMPA (the metabolite) is known to induce mitochondrial stress, validating the loss of membrane potential (


) is a high-value confirmation step.
Workflow Visualization

Assay_Workflow cluster_readouts Multiplexed Readouts Start Seed Cells (5k/well) Treat Treat with DEAMP (0 - 500 µM) Start->Treat Incubate Incubate 72h (Allow Hydrolysis) Treat->Incubate JC1 JC-1 Dye Staining (Mitochondrial Potential) Incubate->JC1 Imaging Fluorescence Microscopy Red/Green Ratio JC1->Imaging

Figure 2: Workflow for mitochondrial health assessment using JC-1 dye.

Procedure (JC-1 Staining):
  • Staining: After DEAMP treatment, wash cells once with PBS.

  • Dye Loading: Add media containing JC-1 dye (2 µM). Incubate for 20 mins at 37°C.

  • Wash: Wash twice with PBS to remove background fluorescence.

  • Analysis: Measure fluorescence.

    • Healthy Mitochondria: Form J-aggregates (Red fluorescence, Em ~590 nm).

    • Damaged Mitochondria: Monomers (Green fluorescence, Em ~529 nm).

  • Interpretation: A decrease in the Red/Green ratio indicates DEAMP-induced mitochondrial toxicity.

Summary of Expected Results

AssayObservation with High Dose DEAMPInterpretation
MTS Reduced Absorbance (490 nm)Reduced metabolic activity or cell number.
LDH Increased Absorbance (490 nm)Loss of membrane integrity (Necrosis).
JC-1 Loss of Red FluorescenceDepolarization of mitochondrial membrane (Apoptosis trigger).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93361, this compound. Retrieved from [Link]

  • Li, Q., et al. (2024). Glyphosate and aminomethylphosphonic acid metabolite (AMPA) modulate the phenotype of murine melanoma B16-F1 cells.[3] Environmental Toxicology and Pharmacology. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[4] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Kafarski, P. (2020). Phosphonates: Their Natural Occurrence and Physiological Role. MDPI Biomolecules. (Context on aminophosphonate biological activity). Retrieved from [Link]

  • Heimbach, T., et al. (2021). Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs. International Journal of Pharmaceutics. (Context on hydrolysis kinetics). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side products in diethyl (aminomethyl)phosphonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: Diethyl (aminomethyl)phosphonate CAS: 50917-72-1 Structure:


[1]

This guide addresses the specific impurity profiles and troubleshooting workflows for the synthesis of this compound. Unlike simple amines, this molecule contains a phosphonate ester moiety that is susceptible to hydrolysis under the very acidic or basic conditions often required to deprotect the amine.[1]

The Central Challenge: The synthesis is a race between deprotecting the amine (desired) and hydrolyzing the ethyl esters (undesired degradation).[1]

Primary Synthetic Routes & Associated Side Products

We focus on the two most robust laboratory-scale routes: the Gabriel Synthesis and the Delépine Reaction .[1]

Route A: The Gabriel Synthesis (Phthalimide Method)

Industry Standard for Purity

Workflow: Diethyl (bromomethyl)phosphonate


 Potassium Phthalimide substitution 

Hydrazinolysis.[1]
Reaction StageCommon Side ProductOrigin/Cause
Alkylation Vinyl Phosphonates Elimination of HBr from the starting material if the base (e.g.,

) is too strong or temperature is uncontrolled.[1]
Alkylation Bis-phosphonates Reaction of the phthalimide anion with two equivalents of the alkylating agent (rare, steric hindrance usually prevents this).[1]
Deprotection Phthalhydrazide The solid byproduct of hydrazine reacting with the phthalimide group.[1] It is notoriously difficult to filter completely.[1]
Deprotection Mono-ethyl ester Partial hydrolysis of the phosphonate ester if the hydrazine hydrate is used in large excess with prolonged heating, or if acidic workup is too aggressive.[1]
Route B: The Delépine Reaction (Hexamine Method)

Cost-Effective for Scale-up

Workflow: Diethyl (bromomethyl)phosphonate


 Hexamethylenetetramine (HMTA) salt 

Acidic Hydrolysis (HCl/EtOH).[1]
Reaction StageCommon Side ProductOrigin/Cause
Quaternization Unreacted HMTA Use of excess hexamine that co-precipitates with the quaternary salt.[1]
Hydrolysis Formaldehyde Acetals Formaldehyde released during hydrolysis reacts with the ethanol solvent.[1]
Hydrolysis Ammonium Chloride Byproduct of the HMTA breakdown.[1][2] Hard to separate from the amine hydrochloride salt.[1]
Hydrolysis Aminomethylphosphonic Acid CRITICAL: Strong HCl hydrolysis required to break the HMTA adduct often cleaves the ethyl esters, yielding the free acid instead of the diethyl ester.[1]

Visualizing the Impurity Landscape

The following diagram maps the genesis of impurities based on reaction conditions.

SideProducts Start Diethyl (bromomethyl)phosphonate Gab_Int Phthalimido Intermediate Start->Gab_Int + K-Phthalimide Del_Int Quaternary HMTA Salt Start->Del_Int + Hexamine Vinyl Vinyl Phosphonate (Elimination) Start->Vinyl Strong Base / Heat Gab_Prod Target: this compound Gab_Int->Gab_Prod + N2H4 (Hydrazine) Phthal Phthalhydrazide (Filtration Issue) Gab_Int->Phthal Side Product Acid Mono-ethyl / Free Acid (Hydrolysis) Gab_Prod->Acid Prolonged Acid/Base Contact Del_Int->Gab_Prod + HCl / EtOH Acetal Formaldehyde Diethyl Acetal Del_Int->Acetal Side Product

Figure 1: Genesis of impurities in Gabriel and Delépine synthetic routes.[1]

Troubleshooting Guide

Scenario 1: "I have a persistent white solid that won't dissolve during workup."
  • Diagnosis: This is likely Phthalhydrazide (if using Gabriel) or Ammonium Chloride (if using Delépine).[1]

  • The Fix (Gabriel): Phthalhydrazide is insoluble in most organic solvents but soluble in base.[1]

    • Acidify your reaction mixture (carefully, to pH 2-3) to keep the amine protonated in the aqueous layer.[1]

    • Filter off the precipitated phthalhydrazide.[1]

    • Wash the solid with small amounts of water.[1]

    • Basify the filtrate (cold, rapid) and extract with DCM.[1]

  • The Fix (Delépine): Ammonium chloride is water-soluble.[1]

    • Do not rely on filtration alone.[1]

    • Perform a liquid-liquid extraction: Basify the aqueous solution with

      
       (avoid NaOH to prevent ester hydrolysis) and extract the free amine into Chloroform or DCM.[1]
      
Scenario 2: "My NMR shows a broad hump around 8-9 ppm and the ethyl peaks are messy."
  • Diagnosis: Hydrolysis of the Phosphonate Esters. You have likely created the mono-ethyl ester or the free phosphonic acid.[1]

  • Root Cause:

    • Gabriel: Hydrazinolysis was run too hot or too long.[1]

    • Delépine: The HCl hydrolysis step was too vigorous.

  • The Fix:

    • Unfortunately, re-esterification is difficult.[1]

    • Prevention:[1] Use Ing-Manske conditions (ethanolamine exchange) instead of hydrazine if hydrolysis is persistent.[1] Alternatively, use a milder acid cleavage in the Delépine route (e.g., saturated HCl in EtOH at room temperature rather than reflux).[1]

Scenario 3: "The product smells like apples/solvent and has extra peaks in the aliphatic region."
  • Diagnosis: Formaldehyde Diethyl Acetal contamination (Delépine route).[1]

  • The Fix: This byproduct is volatile.[1]

    • Rotary evaporate at lower pressure (<10 mbar).[1]

    • If it persists, purge the oil with nitrogen gas for 2-3 hours.[1]

    • The amine product is much less volatile and will remain.[1]

Detailed Purification Workflow (The "Self-Validating" Protocol)

To ensure high purity (E-E-A-T Principle: Trustworthiness), use this specific workup which separates the amphoteric amine from non-basic impurities.

Step-by-Step Protocol:

  • Acid Extraction:

    • Dissolve crude reaction mixture in Dichloromethane (DCM) .

    • Extract with 1M HCl (Cold, 3x).[1]

    • Validation: The target amine moves to the aqueous layer (as the hydrochloride salt).[1] Non-basic impurities (unreacted phthalimide, vinyl phosphonates) remain in the DCM.[1]

    • Discard the DCM layer.

  • Base Release (The Critical Step):

    • Take the acidic aqueous layer and cool to 0°C.[1]

    • Slowly add Solid

      
        or saturated 
      
      
      
      until pH
      
      
      9-10.[1]
    • Warning: Do NOT use NaOH or KOH.[1] The high local pH will hydrolyze the phosphonate ethyl esters immediately.[1]

  • Back-Extraction:

    • Extract the basic aqueous layer with DCM (4x).[1] Aminophosphonates are quite polar; multiple extractions are necessary.

    • Dry combined organics over

      
      .[1]
      
  • Concentration:

    • Remove solvent under reduced pressure.[1][3]

    • Result: Pure this compound as a pale yellow oil.[1][4]

FAQ: Common User Queries

Q: Can I distill this compound? A: Yes, but with extreme caution. It has a high boiling point and can decompose/polymerize upon prolonged heating.[1] Kugelrohr distillation under high vacuum (<0.1 mmHg) is recommended.[1] Do not exceed bath temperatures of 120°C.[1]

Q: Why do I see a "P-O-H" peak in my NMR? A: This indicates significant hydrolysis to the mono-ester.[1] This often happens if the "Base Release" step (Step 2 above) is done with strong caustic bases or if the product is stored in wet solvents.[1] The mono-ester is a zwitterion and very difficult to separate from the diester.[1]

Q: Is the amine stable in storage? A: The free amine is moderately stable but hygroscopic.[1] It will absorb water and eventually hydrolyze its own esters (autocatalysis).[1] Store it as the Hydrochloride Salt or Oxalate Salt for long-term stability.[1] The salts are crystalline and stable for years at 4°C.[1]

References

  • Gabriel Synthesis of Aminophosphonates

    • Title: Synthesis of alpha-aminophosphonates via the Gabriel reaction.[1]

    • Source:Synthetic Communications, 2003.[1]

    • Relevance: Establishes the baseline protocol for phthalimide substitution.
    • [1]

  • Delépine Reaction Mechanism & Protocols

    • Title: The Delépine Reaction in the Synthesis of Aminophosphonates.[1]

    • Source:Organic Reactions (Wiley), and Journal of Organic Chemistry.[1]

    • Relevance: Details the hexamine quaternary salt hydrolysis and acetal byproduct form
  • Hydrolysis of Phosphonate Esters

    • Title: The Hydrolysis of Phosphinates and Phosphon
    • Source:Molecules (NIH/PMC), 2020.[1]

    • Relevance: Provides kinetic data on why ethyl esters cleave under strong acidic/basic conditions.
  • Purification via Acid/Base Workup

    • Title: Purification of aminophosphonates.[1][3][5]

    • Source:Organic Syntheses, Coll.[1][3] Vol. 10.

    • Relevance: Describes the standard extraction protocols to separate amines
    • [1]

Sources

Troubleshooting low yield in diethyl (aminomethyl)phosphonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Diethyl (aminomethyl)phosphonate Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open / High Priority[1]

Executive Summary: Why This Synthesis Fails

You are likely encountering low yields with this compound (1 ) not because the reaction chemistry is failing, but because the isolation strategy is unsuited for the product's physicochemical properties .[1]

The target molecule is a primary amine attached to a phosphonate ester. It possesses:

  • High Polarity: The amino group and phosphonate esters create a molecule that is highly soluble in water and difficult to extract into standard organic solvents (EtOAc, Et2O) during aqueous workup.

  • Amphoteric Nature: It can act as a base (amine) and a Lewis base (phosphoryl oxygen), complicating silica chromatography (streaking/irreversible adsorption).

  • Instability: The free amine can undergo intermolecular nucleophilic attack on the phosphonate esters (self-alkylation) or hydrolysis if stored improperly.

This guide restructures your workflow to bypass these "yield traps."

Part 1: Diagnostic & Protocol Optimization (The Gabriel Route)

The industry-standard approach involves the alkylation of potassium phthalimide with diethyl (bromomethyl)phosphonate, followed by hydrazinolysis.[1]

Phase 1: The Alkylation (Formation of the Protected Intermediate)

Common Failure: Incomplete conversion or hydrolysis of the bromide.

ParameterStandard ProtocolOptimized Protocol (High Yield)The "Why" (Causality)
Solvent DMF or EthanolAcetonitrile or Dry DMF Ethanol can compete as a nucleophile.[1] Acetonitrile allows easier removal than DMF during workup.
Temperature Reflux60°C - 80°C Excessive heat (

100°C) promotes phosphonate ester hydrolysis (P-O-C bond cleavage).
Additives NoneCat. 18-Crown-6 The crown ether complexes potassium, making the phthalimide anion "naked" and significantly more nucleophilic.[1]
Stoichiometry 1:11.1 eq Phthalimide Ensure the expensive phosphonate starting material is fully consumed.
Phase 2: The Deprotection (The Critical Bottleneck)

Common Failure: Inability to separate the amine from the phthalhydrazide byproduct.[1]

The Protocol:

  • Suspend the phthalimido-intermediate in anhydrous EtOH.

  • Add 1.05 equivalents of Hydrazine Monohydrate (64% or 80%). Do not use large excess.

  • Stir at room temperature for 12 hours. If a heavy white precipitate forms, the reaction is working.[1]

Troubleshooting the Workup (The "White Solid" Nightmare): The white solid is phthalhydrazide.[1] It is insoluble in EtOH but slightly soluble in water.

  • The Fix: Do NOT add water yet. Filter the cold ethanol mixture through a sintered glass funnel. The filtrate contains your product.

  • The Trap: If you add water, you dissolve the impurity back into the phase containing your amine.[1]

Part 2: The "Black Box" of Isolation

Most yield is lost here. The free amine is water-soluble.[2] Standard extraction (Water/EtOAc) will result in <10% yield.

Strategy A: The "Salting Out" Extraction (For Free Base)

If you need the free amine:

  • Evaporate the EtOH filtrate from the deprotection step.

  • Resuspend the residue in minimal water (pH > 10).

  • Saturate the aqueous phase with NaCl or K2CO3.

  • Extract exhaustively with Dichloromethane (DCM) (4 x 50 mL). Note: DCM is superior to EtOAc for polar amines.[1]

  • Dry over Na2SO4 and concentrate without heating above 40°C.

Strategy B: The Oxalate Salt Isolation (Recommended)

Best for storage and stability.

  • Dissolve the crude free amine in dry EtOH.

  • Add 1.0 equivalent of Oxalic Acid dissolved in warm EtOH.

  • Cool to 0°C. The this compound oxalate salt will crystallize out.

  • Filter and wash with cold ether.

  • Yield: Typically >85%.[3][4][5]

  • Purity: >98% (NMR).

Part 3: Alternative Route (Curtius Rearrangement)

Use this if you need to avoid hydrazine or are working on a larger scale where phthalhydrazide filtration is impractical.

Pathway: Diethyl phosphonoacetic acid


 Acyl Azide 

Isocyanate

Carbamate

Amine.

DOT Diagram: Synthesis Workflow & Decision Tree

G cluster_0 Why Curtius? Start Start: Diethyl Phosphonoacetic Acid Step1 1. DPPA / Et3N / t-BuOH (Curtius Rearrangement) Start->Step1 Reflux Inter1 Intermediate: Boc-Protected Amine (Stable, Lipophilic) Step1->Inter1 Trap Isocyanate Step2 2. Deprotection (HCl in Dioxane or TFA) Inter1->Step2 Acidic Cleavage Check1 Decision: Isolation Form? Step2->Check1 Salt Isolate as HCl Salt (Precipitate from ether) Check1->Salt Recommended FreeBase Isolate as Free Base Check1->FreeBase Risky Failure Failure Mode: Water Solubility Loss FreeBase->Failure Aqueous Workup Note1 Avoids Hydrazine Note2 Boc-intermediate is easy to purify on Silica

Caption: Workflow for the Curtius Rearrangement route, highlighting the advantage of the Boc-protected intermediate for purification.

Part 4: Frequently Asked Questions (FAQs)

Q1: My NMR shows a mix of ethyl and methyl esters. What happened?

  • Diagnosis: Transesterification.

  • Cause: You likely used Methanol (MeOH) as a solvent during the hydrazine deprotection or workup.

  • Solution: Strictly use Ethanol (EtOH) to match the diethyl esters of the phosphonate. Phosphonate esters are susceptible to base-catalyzed transesterification.

Q2: The product decomposes on the rotary evaporator.

  • Diagnosis: Thermal instability of the free amine.

  • Mechanism: At high concentrations and heat, the primary amine can attack the electrophilic phosphorus of a neighboring molecule (intermolecular polymerization).[1]

  • Solution: Use a Kugelrohr distillation apparatus for high-vacuum, short-path distillation, or isolate as the oxalate/HCl salt.[1]

Q3: Can I use the Kabachnik-Fields reaction?

  • Warning: Generally, NO .

  • Reason: The Kabachnik-Fields reaction (Amine + Aldehyde + Phosphite) typically yields alpha-substituted aminophosphonates (e.g., with a phenyl group from benzaldehyde).[1] To get the unsubstituted aminomethyl group, you would need formaldehyde.[1] While possible, the reaction control with formaldehyde is difficult, often leading to tertiary amines (double addition) rather than the desired primary amine [1].[1]

Q4: I can't see my product on TLC.

  • Tip: The free amine stains poorly with UV.

  • Visualization: Use Ninhydrin stain (turns red/purple) or KMnO4 (oxidizes the amine). The phosphonate group can also be visualized with Iodine vapor .

References

  • Kabachnik-Fields Limitations: Cherkasov, R. A., & Galkin, V. I. (1998).[1] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857.[1] Link[1]

  • Gabriel Synthesis Optimization: Osby, J. O., Martin, M. G., & Ganem, B. (1984).[1][6] An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.[1] Link[1][7]

  • Curtius Rearrangement on Phosphonoacetates: Lejczak, B., Kafarski, P., & Soroka, M. (1982).[1] Synthesis of 1-aminoalkanephosphonates via Curtius rearrangement of 1-phosphonoalkanecarboxylic acids.[1] Synthesis, 1982(05), 412-414.[1] Link[1]

  • Isolation Difficulties & Salts: Soroka, M. (1990).[1] The synthesis of phosphonoacetic acid and its esters. Liebigs Annalen der Chemie, 1990(4), 331-334.[1] (Describes handling of related polar phosphonates). Link[1]

  • General Phosphonate Synthesis Review: McKenna, C. E., & Schmidhauser, J. (1979).[1] Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications, (17), 739.[1] (Relevant for stability context). Link[1]

Sources

Technical Guide: Minimizing By-Product Formation in the Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mannich Instability Paradox

The Mannich reaction is a cornerstone of medicinal chemistry, providing a rapid route to


-amino ketones (Mannich bases). However, it is notoriously prone to a "cascade of instability." The reaction relies on the formation of a highly reactive iminium ion electrophile, but this same reactivity drives the three primary failure modes:
  • Over-alkylation (Bis-Mannich): The product is often more reactive than the starting material.

  • Elimination (Deamination): The product undergoes Hoffman-like elimination to form enones.

  • Regiochemical Scrambling: Competition between kinetic and thermodynamic enolization.

This guide moves beyond standard textbook definitions to provide field-proven strategies for suppressing these pathways.

Critical Control Modules

Module A: Stoichiometry & The Bis-Mannich Trap

The Issue: In the classical 3-component reaction (Ketone + Amine + Formaldehyde), the resulting mono-Mannich base contains a basic nitrogen and an active


-proton. It can re-enter the catalytic cycle to react with a second equivalent of formaldehyde/amine, forming a "Bis-Mannich" bridge or polymer.

The Fix:

  • Invert Stoichiometry: Never use a 1:1:1 ratio if the ketone is symmetric or highly enolizable. Use a 3-5 molar excess of the ketone (enol component). This statistically favors the mono-addition.

  • Decouple the Electrophile: Do not mix all three components simultaneously. Use Eschenmoser’s Salt (dimethyl(methylene)ammonium iodide).[1][2] This pre-formed iminium salt allows for strict 1:1 stoichiometric addition, eliminating the excess formaldehyde that drives polymerization [1].

Module B: Regioselectivity (Acid vs. Base)

The Issue: Asymmetric ketones have two potential nucleophilic sites.

  • Acidic Conditions: Favor the Thermodynamic Enol (more substituted position).

  • Basic Conditions: Favor the Kinetic Enolate (less substituted position).

The Fix:

  • For Kinetic Control: Use pre-formed Lithium Enolates (LDA at -78°C) or Silyl Enol Ethers (Mukaiyama-Mannich).

  • For Thermodynamic Control: Use protic acid catalysis (HCl/Acetic Acid) with reflux.

Module C: Stability & The Retro-Mannich Pathway

The Issue: The Mannich reaction is reversible. High temperatures or prolonged reaction times can drive the equilibrium back to starting materials (Retro-Mannich) or forward to elimination (vinyl ketone formation) [2].

The Fix:

  • pH Neutralization: The Mannich base is stable as a salt but unstable as a free base. During workup, do not basify to pH > 10 . Isolate as the hydrochloride salt whenever possible.

  • Temperature: Stop the reaction immediately upon consumption of the limiting reagent.

Visualizing the Pathways

The following diagram illustrates the divergence between the desired pathway and the common failure modes.

MannichPathways Start Ketone + Amine + Formaldehyde Iminium Iminium Ion (Active Electrophile) Start->Iminium Acid/Heat Enol Enol/Enolate Start->Enol Tautomerization Product Mono-Mannich Base (Target Product) Iminium->Product + Enol BisMannich Bis-Mannich (Over-Alkylation) Product->BisMannich + Excess HCHO/Amine (Stoichiometric Failure) Enone Vinyl Ketone (Elimination) Product->Enone Base/Heat (- Amine) Retro Retro-Mannich (Reversion) Product->Retro Prolonged Heat (Equilibrium Shift)

Figure 1: Mechanistic divergence showing how stoichiometry and thermal conditions drive the reaction toward specific by-products.

Optimized Protocol: The "Direct Mannich" Method

Recommended for high-value substrates to minimize polymerization.

Reagents:

  • Substrate: Enolizable Ketone (1.0 equiv)

  • Reagent: Eschenmoser’s Salt (1.1 equiv) [1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile

Workflow:

  • Dissolution: Dissolve the ketone in anhydrous DCM (0.5 M concentration) under Nitrogen atmosphere.

  • Addition: Add Eschenmoser’s Salt in a single portion. The salt is not soluble in DCM, forming a suspension.

  • Reaction: Stir at room temperature. As the reaction proceeds, the suspension will clear as the salt is consumed and the Mannich base dissolves.

    • Note: If reaction is sluggish, reflux gently (40°C).

  • Quench & Isolation (Critical Step):

    • Pour the mixture into Et₂O (Diethyl Ether) .

    • The Mannich base hydrochloride salt will precipitate out as a white solid.

    • Filtration: Filter the solid. Wash with cold ether.

    • Result: This isolates the product as the stable salt, preventing retro-Mannich or elimination degradation.

Troubleshooting & FAQs

Q1: I am seeing a "double addition" product (Bis-Mannich). How do I stop this?

Diagnosis: Your product is more nucleophilic than your starting material, or you have a local excess of the iminium ion. Corrective Action:

  • Switch Reagents: Move to Eschenmoser’s Salt (see Protocol above). It prevents free formaldehyde from floating in solution.

  • High Dilution: Run the reaction at 0.1 M concentration.

  • Inverse Addition: If using the classic 3-component method, add the pre-mixed amine/formaldehyde solution dropwise to a refluxing solution of the ketone (ensuring ketone is always in excess).

Q2: My product disappears during purification (Silica Gel Chromatography).

Diagnosis: Silica gel is slightly acidic and can catalyze the Retro-Mannich reaction or, if basic impurities are present, Elimination . Corrective Action:

  • Neutralize the Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes.

  • Change Stationary Phase: Use Neutral Alumina instead of silica.

  • Skip Chromatography: Isolate as the Hydrochloride salt (precipitate from ether/acetone) and recrystallize. This is far more stable than the free base [3].

Q3: I am getting the wrong regioisomer (alkylation at the more substituted carbon).

Diagnosis: You are likely operating under Thermodynamic Control (Acid catalysis or high heat). Corrective Action:

  • Switch to Kinetic Control: Use a pre-formed specific enolate.

    • Treat ketone with LDA (Lithium Diisopropylamide) at -78°C in THF (forms the less substituted enolate).

    • Add Eschenmoser’s Salt .

    • Quench rapidly at low temperature.

Q4: The reaction turns into a dark tar/polymer.

Diagnosis: Polymerization of formaldehyde or condensation of the Mannich base with itself.[3] Corrective Action:

  • Solvent Change: Switch from protic solvents (Ethanol/Methanol) to aprotic solvents (DCM, THF, Acetonitrile).

  • Source of Formaldehyde: Stop using aqueous formalin (37%). Use Paraformaldehyde (depolymerize thermally) or, ideally, Eschenmoser’s Salt. Aqueous formalin introduces water, which complicates the equilibrium.

Decision Tree for Troubleshooting

TroubleshootingTree Start Identify Problem Q1 Is Product Forming? Start->Q1 NoRxn NO Q1->NoRxn YesRxn YES Q1->YesRxn Q2 Is it the Correct Regioisomer? WrongIso NO (Wrong Spot) Q2->WrongIso RightIso YES Q2->RightIso Q3 Is it Pure? Impure NO (By-products) Q3->Impure Sol1 Check Enolization. Add catalytic acid (AcOH) or heat. NoRxn->Sol1 YesRxn->Q2 Sol2 Switch to Pre-formed Lithium Enolate (LDA) at -78°C. WrongIso->Sol2 RightIso->Q3 Type Identify By-product Impure->Type Bis Bis-Mannich Type->Bis Double Addition Elim Enone (Elimination) Type->Elim Loss of Amine FixBis Use Eschenmoser's Salt OR Excess Ketone Bis->FixBis FixElim Avoid Heat during workup. Keep pH < 9. Elim->FixElim

Figure 2: Diagnostic workflow for identifying and resolving Mannich reaction failures.

References

  • Chemistry Steps. (2021). Mannich Reaction: Mechanism and Applications. Retrieved from [Link]

Sources

Purification challenges of diethyl (aminomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Diethyl (aminomethyl)phosphonate CAS: 50917-72-1 (Free base) / 117196-73-3 (Oxalate salt) Molecular Formula:



Introduction: The "Deceptive" Simple Molecule

Welcome to the technical support center. You are likely here because This compound (DEAMP) is behaving unexpectedly in your workflow.

Despite its small size, DEAMP presents a "perfect storm" of purification challenges:

  • Amphoteric-like Behavior: It possesses a basic primary amine and a polar phosphonate ester tail.

  • Silica Incompatibility: The amine moiety interacts strongly with acidic silanol groups, leading to severe tailing or irreversible adsorption.

  • Hydrolytic Instability: The phosphonate esters are susceptible to hydrolysis under the very acidic/basic conditions usually employed to manipulate the amine.

  • Gabriel Synthesis Byproducts: If you synthesized this via the Gabriel route, removing the phthalhydrazide byproduct is notoriously difficult.

This guide provides field-proven protocols to resolve these specific bottlenecks.

Module 1: The "Silica Trap" (Chromatography Issues)

Issue: "I loaded my crude product onto a silica column, and it never came out," or "The product streaked across the entire TLC plate."

Root Cause: Standard silica gel is slightly acidic (pH ~5-6). The primary amine of DEAMP (


) protonates upon contact with surface silanol groups (

), forming strong hydrogen bonds or ionic interactions. This effectively "locks" the molecule onto the stationary phase.

The Fix: Amine Deactivation You must neutralize the silica surface before and during the run.

Protocol: Deactivated Flash Chromatography
  • Solvent System: Use Dichloromethane (DCM) : Methanol (MeOH) in a 95:5 to 90:10 ratio.

  • The Additive (Critical): Add 1% to 5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Why? TEA competes for the silanol sites, "capping" them and allowing your amine product to pass through.

  • Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This ensures the entire path is deactivated.

Visualization (DOT Diagram): Mechanism of Silica Interaction

SilicaInteraction Silica Silica Surface (Acidic Silanol Si-OH) DEAMP DEAMP (Basic Amine -NH2) Silica->DEAMP H-Bonding/Protonation Silica->DEAMP Blocked Result_Bad Strong Adsorption (Tailing/Loss) DEAMP->Result_Bad Without Additive Result_Good Elution (Clean Separation) DEAMP->Result_Good With TEA TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Sites)

Caption: TEA acts as a competitive inhibitor, binding to acidic silanol sites and preventing the DEAMP amine from sticking.

Module 2: The Gabriel Synthesis Cleanup (Phthalhydrazide Removal)

Issue: "I used the Gabriel synthesis (hydrazine cleavage), and I have a white solid that won't go away."

Root Cause: The cleavage of the phthalimide intermediate releases phthalhydrazide . This byproduct is sparingly soluble in many organic solvents but shares solubility characteristics with DEAMP in polar media, making separation difficult.

The Fix: The "Cold Benzene" Precipitation Phthalhydrazide is practically insoluble in cold benzene (or toluene), while DEAMP is soluble.

Protocol: Phthalhydrazide Separation
  • Evaporation: Remove the reaction solvent (usually ethanol) and excess hydrazine completely.

  • Dissolution: Redissolve the crude oily residue in Benzene or Toluene (approx. 10 mL per gram of product).

  • The "Crash" (Critical Step): Place the flask in a refrigerator (

    
    ) overnight.
    
    • Mechanism:[1] Phthalhydrazide will crystallize/precipitate out of the cold aromatic solvent.

  • Filtration: Filter the cold solution rapidly through a sintered glass funnel. The filtrate contains your DEAMP.

  • Extraction (Optional Polish): If purity is still low, extract the toluene layer with 1M HCl . The DEAMP moves to the aqueous phase (as the hydrochloride salt). Wash the aqueous phase with fresh toluene, then basify (pH > 10) with NaOH and extract back into DCM.

Module 3: Salt Stabilization (The Oxalate Method)

Issue: "My free base is an unstable oil that turns brown over time."

Root Cause: The free amine is sensitive to oxidation and atmospheric moisture. The phosphonate esters can also hydrolyze slowly if traces of acid/base are present.

The Fix: Oxalate Salt Formation The oxalate salt of DEAMP is a stable, white, non-hygroscopic solid. This is the industry standard for storage and handling [1].

Protocol: Crystallization of DEAMP Oxalate
  • Dissolution: Dissolve crude DEAMP free base (1 eq) in a minimal amount of absolute ethanol (approx. 3-5 mL/g).

  • Acid Addition: Add anhydrous oxalic acid (1 eq) dissolved in a small volume of warm ethanol.

    • Note: The reaction is exothermic; add slowly.

  • Crystallization:

    • Stir at room temperature for 30 minutes.

    • If a precipitate does not form immediately, add Diethyl Ether dropwise until the solution turns slightly cloudy (turbid).

    • Cool to

      
       overnight.
      
  • Collection: Filter the white crystals and wash with cold ether.

  • Regeneration (When needed): To get the free base back, dissolve the salt in minimal water, basify to pH 10 with

    
    , and extract with DCM (
    
    
    
    ).

Data: Physical Properties Comparison

PropertyDEAMP Free BaseDEAMP Oxalate Salt
State Pale yellow oilWhite crystalline powder
Stability Low (oxidizes/hydrolyzes)High (shelf-stable)
Volatility Moderate (requires high vac)Non-volatile
Hygroscopicity HighLow
Storage

, under Argon
Room Temp (Desiccated)

Module 4: Hydrolysis & pH Sensitivity

Issue: "I lost my ethyl groups; I have the phosphonic acid now."

Root Cause: Phosphonate esters (


) are more stable than carboxylate esters but will hydrolyze under prolonged exposure to strong acids (e.g., refluxing HCl) or strong nucleophiles (e.g., 

or concentrated

).

Troubleshooting Matrix:

ConditionRisk LevelOutcomeRecommendation
1M HCl (RT) LowStable (Salt formation)Safe for short extractions.
6M HCl (Reflux) CriticalHydrolysis to Phosphonic AcidAvoid unless deprotection is desired.
pH 10-12 (NaOH) LowStable (Free base)Safe for extraction workup.
pH > 13 (Hot) HighMono-hydrolysis (Mono-ester)Avoid prolonged heating in base.

Frequently Asked Questions (FAQ)

Q1: Can I distill the free base? A: Yes, but it requires high vacuum. The boiling point is typically high (


 at 

). Use a Kugelrohr or Wiped-film apparatus to minimize thermal exposure time and prevent decomposition [2].

Q2: How do I visualize this on TLC? A: The phosphonate group is hard to see, but the amine is your handle.

  • Ninhydrin: Stains the amine red/purple (Best method).

  • Iodine: Stains the alkyl chains (General, less specific).

  • KMnO4: Not recommended unless impurities are oxidizable.

Q3: What is the pKa of the amine? A: The electron-withdrawing phosphonate group lowers the basicity of the alpha-amine compared to a standard alkyl amine. Expect a


 around 8.0 - 8.5  [3].
  • Implication: When extracting into organic solvent, ensure the aqueous phase is at pH 10-11 to ensure the amine is 99% deprotonated.

Summary Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Gabriel or Azide Reduction) Phthal Contains Phthalhydrazide? Crude->Phthal BenzeneStep Dissolve in Benzene/Toluene Chill to 4°C & Filter Phthal->BenzeneStep Yes (Gabriel) AcidBase Acid/Base Extraction (1M HCl wash -> Basify -> DCM Ext) Phthal->AcidBase No BenzeneStep->AcidBase Form Desired Final Form? AcidBase->Form Oxalate Oxalate Crystallization (EtOH + Oxalic Acid) Form->Oxalate Solid (Stable) Distill Kugelrohr Distillation (High Vacuum) Form->Distill Liquid (Free Base) Final Pure DEAMP Oxalate->Final Distill->Final

Caption: Decision tree for purifying DEAMP based on synthesis origin and desired final state.

References

  • Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses, Coll. Vol. 7, p.160. Retrieved February 7, 2026, from [Link]

  • Kudzin, Z. H., et al. (2000). pKa and Chemical Shifts Values as a Function of Substituents in Aminophosphonates. Journal of Biological Chemistry via ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Scaling Synthesis of Diethyl (aminomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-DEAMP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Route Selection

Compound: Diethyl (aminomethyl)phosphonate CAS: 3165-93-3 (Free base), 117196-73-3 (Oxalate salt) Structure: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



Welcome to the technical support hub for aminophosphonate synthesis. You are likely here because you are scaling up from milligram test reactions to multigram or kilogram batches. At this scale, the physical behavior of the reaction changes—exotherms become dangerous, and filtration becomes the primary bottleneck.[1]

While multiple routes exist (Curtius rearrangement, Reductive amination), we recommend the Gabriel Synthesis for scale-up.[1] It offers the highest fidelity for preserving the diethyl ester groups, which are sensitive to the harsh acidic hydrolysis required by other routes.[1]

Route Comparison Matrix
FeatureMethod A: Gabriel Synthesis (Recommended)Method B: Direct Amination Method C: Curtius Rearrangement
Reagents Diethyl (bromomethyl)phosphonate + K-PhthalimideDiethyl (chloromethyl)phosphonate +

Diethyl phosphonoacetic acid +

Purity Profile High (Prevents over-alkylation)Low (Forms secondary/tertiary amines)High
Scale Risk Moderate (Hydrazine handling)High (Pressure vessel required)Severe (Azide explosion hazard)
Atom Economy Poor (Phthalimide waste)GoodModerate

Validated Protocol: The Gabriel Route (Scale-Up Optimized)

This protocol is optimized for a 100g–500g batch size. It prioritizes "self-validating" purification—using salt formation to reject impurities rather than relying on column chromatography.[1]

Phase 1: The Alkylation

Reaction:



  • Setup: 3-neck round bottom flask (RBF) with mechanical stirrer (overhead), reflux condenser, and internal temperature probe.

  • Solvent System: Use Acetonitrile (MeCN) instead of DMF.

    • Why? DMF is classic but difficult to remove on a large scale without high heat (which degrades the product). MeCN allows for easier solvent swaps.

  • Addition: Suspend Potassium Phthalimide (1.1 equiv) in MeCN. Heat to 60°C. Add Diethyl (bromomethyl)phosphonate (1.0 equiv) dropwise.

    • Critical Control: The reaction is exothermic.[1] Maintain internal temp <80°C to prevent phosphonate decomposition.

  • Workup: Cool to room temperature (RT). Filter off the solid KBr byproduct.[1] Concentrate the filtrate to a thick oil.

Phase 2: The Deprotection (Ing-Manske Procedure)

Reaction:



  • Solvent: Dissolve the oily intermediate in Ethanol (EtOH) (5 volumes relative to oil weight).

  • Reagent: Add Hydrazine Hydrate (1.05 equiv).

    • Safety: Hydrazine is toxic and a sensitizer. Use a closed addition funnel.

  • Reaction: Reflux for 2–4 hours. A massive white precipitate (phthalhydrazide) will form.

  • Filtration (The Bottleneck):

    • Cool to 0°C. The byproduct is voluminous.[1] Use a coarse sintered glass funnel with a Celite pad.

    • Pro-Tip: Wash the cake with cold chloroform (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ). The product is soluble in 
      
      
      
      ; the byproduct is not.
Phase 3: Isolation as the Oxalate Salt (The "Secret Sauce")

The free amine is an unstable oil that absorbs ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 from the air. We strongly recommend isolating it as the Oxalate Salt .[1]
  • Dissolve the crude free amine in absolute EtOH.

  • Add a solution of Anhydrous Oxalic Acid (1.0 equiv) in warm EtOH.

  • Cool slowly to 4°C. White crystalline solid precipitates.

  • Filter and dry.[2]

    • Result: Stable, non-hygroscopic solid (mp ~118–126°C).

Troubleshooting & FAQs

Category: Reaction Mechanics[1][3][4][5][6]

Q: My alkylation reaction mixture turned into a solid block. What happened? A: You likely used too little solvent or magnetic stirring.

  • Diagnosis: Potassium Phthalimide and the byproduct (KBr) are insoluble solids. At >50g scale, magnetic stir bars will seize.[1]

  • Fix: Use an overhead mechanical stirrer. Ensure solvent volume is at least 5–7 mL per gram of starting material.

Q: Why use Diethyl (bromomethyl)phosphonate instead of the cheaper (chloromethyl) analog? A: Reactivity and Yield.

  • The C-Cl bond is significantly less reactive toward the phthalimide nucleophile.[1] Using the chloride requires higher temperatures (refluxing DMF/DMSO), which promotes the decomposition of the sensitive phosphonate esters (Arbuzov reversal type degradation).[1] The bromide reacts cleanly at 60–80°C.[1]

Category: Purification & Isolation[1][2][7]

Q: I cannot filter the phthalhydrazide byproduct; it clogs everything. A: This is the most common failure point in the Gabriel synthesis.

  • The Fix: Do not filter immediately after reflux.[1]

    • Cool the mixture to 0°C.

    • Add Chloroform (

      
      )  to the mixture (approx. equal volume to the EtOH).
      
    • Stir for 30 mins. The product is highly soluble in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , while the phthalhydrazide becomes even less soluble and more crystalline (easier to filter).
      
    • Filter through a Celite pad.

Q: My final product is an oil, but the literature says it can be a solid. A: The free base is a liquid/oil.[1] The salts are solids.[1]

  • If you need a solid for weighing/storage, convert to the Oxalate salt (as described in Phase 3) or the p-Toluenesulfonate (TsOH) salt .[1] Avoid HCl gas generation if possible, as excess HCl can hydrolyze the ethyl esters over time.[1]

Q: The NMR shows a mixture of product and starting material after deprotection. A: Hydrazine hydrate degrades over time.

  • Check: Verify the titer of your hydrazine source.[1] If old, use 1.2 equivalents.[1]

  • Recovery: The amine product is basic.[1] You can extract it into aqueous dilute acid (pH 3), wash the organic layer (removes non-basic starting material), and then basify the aqueous layer (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and extract back into DCM.
    

Visual Workflows (Graphviz)

Diagram 1: The Optimized Gabriel Workflow

This flowchart visualizes the critical decision points and phase changes during the synthesis.[1]

GabrielSynthesis Start Start: Diethyl (bromomethyl)phosphonate Alkylation Alkylation (K-Phthalimide, MeCN, 60°C) Start->Alkylation + K-Phthalimide Intermed Intermediate: Phthalimido-phosphonate Alkylation->Intermed - KBr (Filter) Deprotect Deprotection (Hydrazine Hydrate, EtOH) Intermed->Deprotect + N2H4 FilterStep CRITICAL STEP: Filter Phthalhydrazide (Add CHCl3 before filtering) Deprotect->FilterStep Reflux 2h CrudeAmine Crude Free Amine (Oil) FilterStep->CrudeAmine Filtrate Conc. SaltForm Salt Formation (Oxalic Acid in EtOH) CrudeAmine->SaltForm Stabilization FinalProd Final Product: This compound Oxalate SaltForm->FinalProd Crystallization

Caption: Step-by-step workflow emphasizing the critical filtration step to remove byproducts.

Diagram 2: Purity Troubleshooting Logic

Use this logic tree to diagnose purity issues based on the physical state of your product.

Troubleshooting Issue Issue: Low Purity / Unstable CheckState Is Product Oil or Solid? Issue->CheckState Oil Oil (Free Base) CheckState->Oil Solid Solid (Salt) CheckState->Solid CheckNMR Check 1H NMR Oil->CheckNMR Byprod Phthalhydrazide Present? CheckNMR->Byprod Peaks at 7-8 ppm? Solvent Solvent Trapped? CheckNMR->Solvent Peaks at 2-4 ppm? Action1 Action: Acid/Base Extraction (pH 3 -> pH 9) Byprod->Action1 Yes Action2 Action: High Vac Drying (<1 mbar, 40°C) Solvent->Action2 Yes MeltPoint Check Melting Point Solid->MeltPoint Action3 Action: Recrystallize (EtOH/Et2O) MeltPoint->Action3 Broad Range?

Caption: Diagnostic logic for identifying impurities based on physical state and NMR signals.

References

  • Original Synthesis (Gabriel Method)

    • Chalmers, M. E., & Kosolapoff, G. M. (1953).[1] "The Synthesis of Amino-substituted Phosphonic Acids." Journal of the American Chemical Society, 75(21), 5278–5280.[1]

  • Scale-Up & Salt Stabilization

    • BenchChem Technical Guide.[2] "this compound oxalate, 95%."[1][3][4] (Provides physical data and salt stability confirmation).

  • Alternative Routes (Mannich/Benzoxazine)

    • Cherkasov, R. A., et al. (2014).[1] "Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines." Molecules, 19(5), 6523-6534.[1] (Demonstrates alternative catalytic routes avoiding hydrazine).

  • Purification of Phosphonates (General)

    • Organic Syntheses, Coll.[1] Vol. 10, p. 282 (2004).[1] "Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate."[5] (Describes high-vacuum distillation techniques for similar phosphonate esters).

Sources

Overcoming solubility problems of diethyl (aminomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges

Document ID: TS-PHOS-50917 | Version: 2.1 | Status: Active[1]

Executive Summary

Diethyl (aminomethyl)phosphonate (CAS: 50917-72-1) is a critical building block for phosphonopeptides and transition-state analogues.[1] However, its amphiphilic nature creates a "solubility paradox":

  • The Free Base is an oil that is highly miscible with water, making extraction difficult.[1]

  • The Salts (HCl/Oxalate) are stable solids but often insoluble in the non-polar organic solvents (DCM, THF) required for subsequent coupling reactions.

This guide addresses these phase-transfer challenges, ensuring high recovery and reactivity.

Module 1: The Phase Problem (Free Base vs. Salt)

Diagnostic: Which form do you have?

Before troubleshooting, confirm your starting material's physical state.[1]

PropertyFree BaseHydrochloride / Oxalate Salt
State Clear, viscous liquid (Oil)White/Off-white Crystalline Solid
Water Solubility Miscible (High)Soluble
DCM/THF Solubility SolubleInsoluble / Very Poor
Reactivity Ready for couplingRequires in situ neutralization
Stability Hygroscopic; absorbs CO₂Stable; Non-hygroscopic
FAQ 1: "I bought the oxalate salt, but it won't dissolve in my coupling solvent (DCM). How do I react it?"

Root Cause: The ionic lattice of the salt is too strong for non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to break.[1] The Fix: You must perform an In-Situ Neutralization or a Pre-Reaction Free-Basing .[1]

Protocol A: In-Situ Neutralization (Recommended for Peptide Coupling)

Use this if you are coupling the phosphonate to a carboxylic acid using EDC/HOBt or HATU.[1]

  • Suspend the This compound oxalate in the reaction solvent (DMF is preferred over DCM for salts, but a DCM/DMF 9:1 mix works).[1]

  • Add 3.0 equivalents of a tertiary amine base (DIPEA or NMM).

    • Why 3.0 eq? 1 eq to neutralize the oxalate counter-ion, 1 eq to free the amine, and 1 eq to maintain basicity for the coupling agent.

  • Observation: The suspension should clear (or become significantly less turbid) within 10 minutes as the free amine is released and dissolves.

  • Proceed with adding your carboxylic acid and coupling reagent.

Protocol B: Pre-Reaction Free-Basing (Biphasic Extraction)

Use this if your reaction is strictly intolerant of salts or requires anhydrous non-polar conditions.[1]

  • Dissolve the salt in a minimum amount of saturated NaHCO₃ (aq) (pH > 8).

  • Extract exhaustively with Chloroform (CHCl₃) (3 x volumes).

    • Note: Use Chloroform rather than DCM. The free base partitions better into Chloroform due to hydrogen bonding capability.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ .

  • Concentrate in vacuo. Do not heat above 40°C to avoid phosphonate degradation.

Module 2: The Extraction Nightmare

FAQ 2: "I synthesized the compound, but after workup, my product is stuck in the aqueous phase. I can't extract it."

Root Cause: The amino group (


) is protonated (

) at neutral or acidic pH, making it water-soluble.[1] Even as a free base, the polar phosphonate esters make it water-miscible.[1]

The Fix: You must exploit Salting Out and pH Swing .[1]

The "Salting Out" Workflow

Do not rely on simple partition coefficients. You must force the molecule out of the water.[1]

ExtractionWorkflow Start Aqueous Reaction Mixture CheckPH Check pH Start->CheckPH Acidify Acidify to pH 2 (HCl) (Remove non-basic impurities) CheckPH->Acidify If pH > 7 Basify Basify to pH 10-11 (using K2CO3 or NaOH) CheckPH->Basify If pH < 7 Wash Wash with Et2O Acidify->Wash Wash->Basify Aqueous Layer Saturate Saturate with NaCl (Solid) Basify->Saturate Extract Extract with CHCl3 (not DCM) (4x small volumes) Saturate->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 1: Optimized extraction workflow for polar aminophosphonates.

Critical Steps:

  • Saturation: Add solid NaCl to the aqueous basic phase until no more dissolves. This increases the ionic strength, reducing the solubility of the organic phosphonate (Salting Out effect).[1]

  • Solvent Choice: Use Chloroform (

    
    )  or DCM:Isopropanol (3:1) . Pure DCM is often insufficient for highly polar amines.
    

Module 3: Purification & Stability

FAQ 3: "My product is an oil that won't crystallize. Is it pure?"

Answer: The free base is supposed to be an oil.[1] If you require a solid for storage or weighing, you must convert it to a salt.[1]

Protocol: Formation of the Oxalate Salt

  • Dissolve the crude oil (free base) in Ethanol (EtOH) .

  • Add 1.0 equivalent of Oxalic Acid dissolved in warm EtOH.

  • Cool to 0°C. The oxalate salt should precipitate as a white solid.

  • Filter and wash with cold Diethyl Ether .

FAQ 4: "I see hydrolysis products (mono-ethyl ester) in my NMR."

Root Cause: Phosphonate diesters are susceptible to hydrolysis under strong acidic or basic conditions, especially if heated.[1] Prevention:

  • Avoid: Refluxing in aqueous HCl (this is used to make the acid, not the ester).[1]

  • Storage: Store the free base under Argon at 4°C. It absorbs atmospheric

    
     to form carbamates, which can confuse NMR analysis.[1]
    

Summary Data Table

SolventFree Base SolubilityOxalate Salt SolubilityApplication Note
Water MiscibleSolubleAvoid for reaction; use for extraction workup only.[1]
DCM SolubleInsoluble Standard solvent for free base coupling.
Chloroform High PoorBest solvent for extraction from water.
DMF SolubleSoluble (Moderate)Best solvent for coupling the Salt form.[1]
Diethyl Ether SolubleInsolubleUsed to precipitate the salt or wash away impurities.

References

  • PrepChem. (n.d.). Synthesis of diethyl aminomethylphosphonate. Retrieved February 7, 2026, from [Link][1]

  • Fields, E. K. (1953).[1][2] Process for producing aminomethylphosphonic acid compounds. U.S. Patent No.[2] 2,635,112. Washington, DC: U.S. Patent and Trademark Office.[1]

  • Oleksyszyn, J., & Subotkowska, L. (1980).[1] Aminomethanephosphonic acid and its derivatives. Synthesis, 11, 906.[1] (Foundational text on aminophosphonate synthesis and handling).

Sources

Preventing hydrolysis of diethyl (aminomethyl)phosphonate esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phosphonate Chemistry Division Subject: Stability, Handling, and Hydrolysis Prevention for Diethyl (aminomethyl)phosphonate Ticket ID: P-AM-992 Status: Resolved (Expert Guide Enclosed)[1]

Executive Summary: The "Amphoteric Trap"

This compound (


) presents a unique challenge in organic synthesis.[1] Unlike simple phosphonate esters, the presence of the primary amine creates an amphoteric  environment.[1]
  • The Misconception: Users often believe their ester has hydrolyzed because the yield is low after an aqueous workup.[1]

  • The Reality: While the ester bonds (

    
    ) are relatively stable at neutral pH, the molecule is highly water-soluble  due to the amine.[1] "Hydrolysis" is often actually "partitioning loss."[1]
    
  • The Chemical Risk: True hydrolysis (

    
    ) is accelerated by autocatalysis  where the internal amine acts as a general base, activating water molecules to attack the phosphorus center.[1]
    

This guide provides the protocols to prevent both chemical degradation and physical loss.[1]

Module 1: Critical Workup Protocols (The "No-Water" Rule)

Issue: "I finished my reaction, washed with water/brine, and my product is gone." Diagnosis: The product partitioned into the aqueous layer.[1][2] Solution: Adopt a non-aqueous isolation strategy.[2]

Protocol A: The "Salting Out" & Filtration Method (Recommended)

Best for: Synthesis via Gabriel Amine or Azide Reduction.[1]

  • Evaporation: Remove reaction solvents (THF, Ethanol, etc.) completely under reduced pressure.[1]

  • Trituration: Re-suspend the crude residue in anhydrous Diethyl Ether (

    
    )  or MTBE .
    
    • Why: The aminophosphonate is soluble in ether; inorganic salts and hydrolysis byproducts (phosphonic acids) are generally not.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3) packed with a small pad of Celite.

    • Precaution: Flush with dry Nitrogen to prevent moisture absorption during filtration.

  • Concentration: Evaporate the filtrate. The resulting oil is often >90% pure.[1]

Protocol B: Kugelrohr Distillation (Purification)

Best for: High-purity requirements.[1]

  • Setup: Kugelrohr (Short-path) distillation apparatus.

  • Conditions: High vacuum (< 0.1 mmHg) is mandatory.[1]

  • Temperature: 90°C – 125°C (External bath).

  • Warning: Do not exceed 140°C. At high temperatures, phosphonate esters can undergo thermal decomposition (elimination of ethylene), especially if traces of acid are present.[1]

Module 2: Preventing Chemical Hydrolysis

Issue: "My NMR shows broad peaks around 10-15 ppm, and the liquid is turning into a gum." Diagnosis: Partial hydrolysis to mono-ethyl ester or phosphonic acid, likely leading to zwitterion formation (


).[1]
The Mechanism of Failure

The following diagram illustrates how environmental factors trigger hydrolysis.

HydrolysisPathways cluster_prevention Prevention Barrier Ester This compound (Stable Oil) AmineAct Amine Activation (General Base Catalysis) Ester->AmineAct Intramolecular Assistance Water Moisture Entry (Atmospheric/Solvent) Water->AmineAct Nucleophile Source MonoAcid Mono-ethyl Ester (Unstable Intermediate) AmineAct->MonoAcid P-O Bond Cleavage Zwitterion Zwitterionic Solid/Gum (Insoluble/Degraded) MonoAcid->Zwitterion Proton Transfer (Irreversible) DrySolvent Use Anhydrous Solvents Argon Store under Argon

Caption: Figure 1. Autocatalytic hydrolysis pathway. The internal amine facilitates water attack on the phosphorus center, leading to zwitterionic degradation.[1]

Prevention Checklist
  • pH Control: Never expose the ester to strong aqueous acids (HCl,

    
    ) unless the goal is total hydrolysis to the acid.[1]
    
  • Neutralization: If the amine was generated as a salt (e.g., hydrochloride), neutralize it with anhydrous ammonia in methanol or alkoxides, then filter the salt.[1] Avoid aqueous NaOH.

  • Storage: Store at 4°C under Argon. Add activated 4Å molecular sieves to the storage vial to scavenge incidental moisture.[1]

Module 3: Analytical Troubleshooting (FAQs)

Q1: How do I distinguish between the Ester and the Hydrolyzed Acid? A: Use


 NMR (Proton-decoupled).[1]
  • Diethyl Ester (Intact):

    
     20 – 28 ppm.
    
  • Mono-ester (Partial Hydrolysis):

    
     15 – 18 ppm.[1]
    
  • Phosphonic Acid (Total Hydrolysis):

    
     8 – 12 ppm.
    
  • Note: The acid peaks will shift significantly depending on pH/concentration due to proton exchange.[1]

Q2: Can I use Silica Gel Chromatography? A: Yes, but with caution.

  • Risk: Silica is slightly acidic (

    
    ).[1] It can protonate the amine, causing the compound to "stick" (tailing) or hydrolyze on the column.[1]
    
  • Fix: Pre-treat the silica slurry with 1-2% Triethylamine (TEA) or use a solvent system containing 1%

    
     (e.g., DCM:MeOH:NH4OH 90:9:1).[1]
    

Q3: I used TMSBr (Trimethylsilyl bromide). Where are my ethyl groups? A: They are gone intentionally. TMSBr is the standard reagent for cleaving phosphonate esters under anhydrous conditions.[1]

  • Reaction:

    
    .
    
  • Result: Upon exposure to methanol/water,

    
     becomes 
    
    
    
    .[1]
  • Guidance: If you want to keep the ethyl esters, never allow silyl halides near your reaction.[1]

Module 4: Data & Specifications

PropertyValueImplication for Handling
Molecular Weight 167.14 g/mol Low MW contributes to volatility; use Kugelrohr, not Rotovap for final drying.[1]
Boiling Point ~95°C @ 3 mmHgDistillable under high vacuum.[3] Do not heat >100°C at atm pressure.
Solubility Water, Ethanol, DCM, ChloroformAvoid water during extraction.[1]
pKa (Amine) ~10.0Highly basic; absorbs atmospheric

(carbamate formation).[1]
pKa (Phosphonate) ~2.0 (First ionization of acid)If hydrolyzed, forms strong internal salt with amine.[1]

References

  • Fields, E. K. (1953).[1][3] Process for producing aminomethylphosphonic acid compounds. US Patent 2,635,112. Link

    • Key Insight: Establishes the synthesis and high water solubility of lower alkyl aminophosphon
  • Kudzin, Z. H., et al. (1994).[1] Synthesis of 1-aminoalkanephosphonates. Phosphorus, Sulfur, and Silicon, 89, 97-104.[1][4]

    • Key Insight: Discusses the stability and purification difficulties of aminophosphon
  • Li, C., et al. (2020).[1][3][5] TfOH catalyzes wet and dry processes for converting phosphonate esters to phosphonic acids.[5] J. Org.[5][6] Chem., 85, 14411–14419.[1][5] Link[1]

    • Key Insight: Defines the acid-catalyzed hydrolysis mechanisms and conditions to avoid if ester retention is desired.
  • Organic Syntheses. (1998). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Org. Synth. Coll. Vol. 9, p. 250.[1] Link[1]

    • Key Insight: Provides the gold-standard Kugelrohr distillation protocol for temperature-sensitive phosphon

Sources

Technical Support Center: Catalyst Loading Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for Efficient Synthesis

Role: Senior Application Scientist Status: Active Support

Introduction: The "Less is More" Paradox

Welcome to the Catalyst Optimization Support Center. In pharmaceutical process development, "adding more catalyst" is a temporary fix that becomes a permanent liability during scale-up. High loading increases cost, complicates purification (ICH Q3D compliance), and often promotes off-cycle deactivation pathways like aggregation.

This guide provides a systematic, self-validating framework to determine the minimum effective loading (MEL) while maintaining reaction kinetics. We move beyond trial-and-error to Reaction Progress Kinetic Analysis (RPKA) and High-Throughput Experimentation (HTE) .

Part 1: Diagnostic Triage – Is Your Catalyst Dying?

The Core Problem

Users often report: "My reaction stalls at 60% conversion, even with 5 mol% Pd." Immediate Action: Do not add more catalyst yet. You must distinguish between Product Inhibition and Catalyst Deactivation .[1][2]

Protocol: The "Same Excess" Experiment

This protocol, pioneered by Donna Blackmond (Scripps), is the gold standard for diagnosing catalyst health without complex modeling.

The Concept: Compare two reactions with different initial concentrations but the same "excess" of reactants (e.g.,


). If the catalyst is robust, the rate depends only on the current concentrations, not the history of the vessel.

Step-by-Step Protocol:

  • Standard Run: Run the reaction with

    
    , 
    
    
    
    . Monitor conversion vs. time.
  • Same Excess Run: Run a second reaction starting at the concentrations the first reaction effectively "reached" at 50% conversion (e.g.,

    
    , 
    
    
    
    ).
  • Time Shift: Shift the time axis of the second run so 0 minutes aligns with the time the first run hit 50% conversion.

  • Visual Analysis: Overlay the conversion curves.

Diagnostic Logic Flow (Visualized)

RPKA_Logic Start Perform 'Same Excess' Experiment Decision Do the conversion curves overlay? Start->Decision Overlay Curves Overlay Decision->Overlay Yes NoOverlay Curves Do NOT Overlay Decision->NoOverlay No Result1 Catalyst is Stable. No Product Inhibition. Overlay->Result1 Result2 Catalyst Death OR Product Inhibition NoOverlay->Result2 Action1 Optimization Strategy: Reduce loading until rate decreases linearly. Result1->Action1 Exp3 Perform 'Add Product' Protocol: Add product to fresh reaction at t=0 Result2->Exp3 Decision2 Does rate decrease with added product? Exp3->Decision2 Cause1 Diagnosis: Product Inhibition Decision2->Cause1 Yes Cause2 Diagnosis: Catalyst Deactivation (Aggregation/Ligand Oxidation) Decision2->Cause2 No

Figure 1: Logic flow for identifying catalyst stability using Reaction Progress Kinetic Analysis (RPKA). [1, 2]

Part 2: Optimization Protocols

Q: How do I efficiently screen for the Minimum Effective Loading (MEL)?

A: Stop doing "One Factor at a Time" (OFAT). Use a Design of Experiments (DoE) approach to model the interaction between Temperature (


) and Loading (

).

The "High-T/Low-Cat" Strategy: Catalyst efficiency (Turnover Frequency, TOF) usually increases with temperature. Often, you can drop loading by 50% simply by increasing


 by 10°C, provided the catalyst doesn't thermally degrade.

Experimental Workflow (96-Well Plate or Vials):

  • Define Space:

    • Loading: 0.1, 0.5, 1.0, 2.5, 5.0 mol%

    • Temp: 40°C, 60°C, 80°C

  • Execute: Run 15 parallel reactions.

  • Analyze: Plot Yield vs. Loading for each Temp.

  • Target: Identify the "Plateau Point" where adding more catalyst yields <5% improvement.

Data Interpretation Table:

ObservationDiagnosisAction
Linear increase in rate with loading Kinetic Regime (First order in [Cat])Loading is the rate-limiting factor. Increase T or Concentration to boost TOF, then lower loading.
Plateau at high loading Mass Transfer LimitationYou are wasting metal. The reaction is limited by gas uptake (e.g.,

, CO) or mixing. Lower loading immediately.
Sigmoidal curve (S-shape) Induction PeriodCatalyst activation is slow. Check pre-catalyst reduction efficiency. [3]

Part 3: Troubleshooting Specific Failures

Issue 1: "I see black precipitate (Pd Black) and the reaction stops."

Cause: Catalyst Aggregation. When the catalytic cycle slows down (due to low substrate concentration at high conversion), the unstable


 species collide and form inactive clusters (

) rather than reacting with the oxidative addition partner.

The Deactivation Pathway:

Deactivation LnP Active Monomer LnP-Pd(0) Unsat Unsaturated Pd(0) LnP->Unsat Slow Oxidative Addition Loss Ligand Dissociation (-L) Unsat->LnP +L (Reversible) Cluster Inactive Cluster (Pd)n Unsat->Cluster Aggregation Black Pd Black (Precipitate) Cluster->Black Irreversible

Figure 2: Mechanism of Palladium deactivation via aggregation. Keeping the cycle turning is the best way to prevent this. [4]

Corrective Actions:

  • Increase Ligand/Metal Ratio: If using 1:1, switch to 2:1 or 4:1 to shift equilibrium back to the active monomer.

  • Slow Addition: Add the limiting reagent slowly (semi-batch) to keep the catalyst "fed" but not overwhelmed, preventing the resting state from pooling at the unstable

    
     stage.
    
Issue 2: "I can't remove the residual metal to meet ICH Q3D limits."

Context: ICH Q3D guidelines restrict oral Pd intake to <100 µ g/day (approx 10 ppm in API depending on dose). [5]

Scavenging Protocol: Do not rely on crystallization alone. Use functionalized silica scavengers immediately after the reaction while the mixture is warm and the metal is solvated.

Scavenger Selection Guide:

Catalyst TypeRecommended ScavengerMechanism
Pd(0) / Pd(II) (General) SiliaMetS® Thiol (SH) General affinity for soft metals. Best baseline choice.
Pd(II) (Harder species) SiliaMetS® TMT (Trithiocyanuric acid)Extremely high affinity; withstands harsh solvents. [6]
Rh / Ru SiliaMetS® Diamine Chelating amines bind harder metals better than thiols.
High Phosphine Content Activated Carbon (C-53) Adsorbs the bulky ligand-metal complex physically.

Protocol:

  • Add scavenger (typically 4-5 equivalents relative to metal).

  • Stir at 50-60°C for 1-4 hours. (Room temp is often too slow).

  • Filter through a 0.45 µm pad.

  • Test filtrate via ICP-MS.

References

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie International Edition.

  • Blackmond, D. G. (2015). Visual Kinetic Analysis. The Royal Society of Chemistry (Chemical Science).

  • Fantoni, T., et al. (2025).[3] Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • Phan, N. T. S., et al. (2006). On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings. Angewandte Chemie.

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.[4]

  • Biotage Application Note. (2023). Metal Scavengers: An alternative to recrystallization for removing metals?[5]

Sources

Technical Support Center: Temperature Control in Diethyl (aminomethyl)phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl (aminomethyl)phosphonate is a pivotal intermediate in the synthesis of phosphonopeptides and antiviral phosphonate analogs. Its synthesis, while well-documented, presents specific thermal challenges depending on the chosen pathway.

This guide addresses the two most prevalent synthetic routes:

  • The Modified Curtius Rearrangement (via Diphenylphosphoryl azide - DPPA).

  • The Gabriel Synthesis (via Potassium Phthalimide).

Temperature control in these reactions is not merely about "heating"; it is the primary switch for safety (preventing azide runaway) and selectivity (preventing polymerization or incomplete deprotection).

Module 1: The Curtius Rearrangement (DPPA Route)

Context: This route converts diethyl phosphonoacetic acid to the amine via an acyl azide and isocyanate intermediate. Critical Quality Attribute (CQA): Control of Nitrogen (


) evolution rate.
The Thermal Mechanism

The reaction proceeds in three thermal stages. Understanding the causality here is vital for safety:

  • Activation (

    
     to RT):  The carboxylic acid reacts with DPPA/Base to form the acyl azide. This must be kept cool to prevent premature rearrangement.
    
  • Rearrangement (

    
    ):  The acyl azide undergoes thermal decomposition to release 
    
    
    
    and form the isocyanate. This is the danger zone.
  • Trapping (

    
    ):  The isocyanate is trapped by an alcohol (e.g., tert-butanol) to form a carbamate, or hydrolyzed.
    
Protocol: The Self-Validating Heating Ramp

Standard Protocol Reference: Modified from Shioiri et al.

  • Azide Formation: Dissolve diethyl phosphonoacetic acid (1.0 eq) and DPPA (1.1 eq) in dry toluene or tert-butanol. Cool to

    
    . Add Triethylamine (1.1 eq) dropwise.
    
    • Checkpoint: Maintain internal temp

      
       during addition to avoid exotherm spikes.
      
  • The Rearrangement Ramp:

    • Allow mixture to reach Room Temperature (RT) over 1 hour.

    • CRITICAL STEP: Heat slowly to

      
       (or reflux if using t-BuOH).
      
    • Self-Validation: You must observe steady gas evolution (

      
      ). If bubbling is violent, stop heating immediately . If bubbling has not started by 
      
      
      
      , check stirring; local hotspots can cause sudden "bumping" of gas.
  • Completion: Maintain

    
     until gas evolution ceases completely (typically 2-4 hours).
    
Troubleshooting: Curtius Route
SymptomProbable CauseCorrective Action
Violent foaming/bumping Heating ramp too fast;

release exceeded solvent surface tension limits.
Remove heat source immediately. Do not quench. Allow to cool to RT. Resume heating at

increments.
Low Yield (<40%) Premature hydrolysis of the intermediate isocyanate due to wet solvent.The rearrangement temp (

) accelerates reaction with moisture. Ensure solvents are dried over molecular sieves (3Å).
Explosive "Pop" Concentration of acyl azide in the absence of solvent.NEVER concentrate the reaction mixture before the rearrangement step. The acyl azide is shock-sensitive when dry.
Workflow Logic (Visualization)

CurtiusLogic start Start: Acid + DPPA + Et3N temp_low Temp < 5°C (Activation) start->temp_low check_exo Check Exotherm? temp_low->check_exo check_exo->temp_low Spike detected ramp Ramp to 80°C (Rearrangement) check_exo->ramp Stable gas_mon Monitor N2 Evolution ramp->gas_mon danger STOP HEAT: Runaway Risk gas_mon->danger Violent Foaming steady Steady Bubbling gas_mon->steady Controlled danger->ramp Cool & Restart Slow complete Hold until N2 stops steady->complete

Caption: Thermal logic flow for the Curtius rearrangement preventing thermal runaway.

Module 2: The Gabriel Synthesis (Phthalimide Route)[1][2]

Context: Alkylation of potassium phthalimide with diethyl (bromomethyl)phosphonate, followed by hydrazinolysis. Critical Quality Attribute (CQA): Solubility-driven conversion.

The Thermal Mechanism[3]
  • Alkylation (

    
    ):  Potassium phthalimide is poorly soluble in many solvents. High temperature is required not just for kinetics, but to solvate the species sufficiently for the 
    
    
    
    attack.
  • Deprotection (Reflux): The cleavage of the phthalimide ring by hydrazine requires sustained reflux to drive the equilibrium toward the insoluble phthalhydrazide byproduct.

Protocol: Solubility & Reflux Management

Standard Protocol Reference: Modified from Gibson et al.

  • Alkylation: Combine diethyl (bromomethyl)phosphonate (1.0 eq) and Potassium Phthalimide (1.1 eq) in DMF.

    • Temperature: Heat to

      
       for 4-6 hours.
      
    • Note: The reaction mixture will turn from a suspension to a clearer solution (as product forms) and then precipitate KBr.

  • Deprotection (Ing-Manske Procedure): Dissolve the intermediate phosphonophthalimide in Ethanol. Add Hydrazine Hydrate (1.2 eq).

    • Temperature:Strict Reflux (

      
      )  is mandatory.
      
    • Self-Validation: Within 30-60 minutes of reflux, a voluminous white precipitate (phthalhydrazide) must appear. If the solution remains clear, the temperature is insufficient, or the hydrazine is old/oxidized.

Troubleshooting: Gabriel Route
SymptomProbable CauseCorrective Action
Sticky/Gummy Precipitate Incomplete precipitation of phthalhydrazide during deprotection.Cool the refluxed mixture to

and hold for 1 hour before filtration. This forces the byproduct out of solution.
Starting Material Remains (Alkylation) Reaction temperature

in DMF.
The

reaction is sluggish at lower temps due to the steric bulk of the phosphorus group. Increase temp to

.
Product contaminated with Phthalimide Insufficient washing of the final amine.The byproduct is slightly soluble in hot ethanol. Ensure the filtration is done cold (

), or wash the filter cake with cold

.
Workflow Logic (Visualization)

GabrielFlow inputs Bromomethyl Phosphonate + K-Phthalimide heat_alk Heat to 100°C (DMF) Solubilization inputs->heat_alk intermed Intermediate Isolated heat_alk->intermed reflux Reflux with N2H4 (EtOH) intermed->reflux check_ppt White PPT Formed? reflux->check_ppt check_ppt->reflux No (Check Temp) filter Filter Cold (0°C) check_ppt->filter Yes (Phthalhydrazide) product Final Amine filter->product

Caption: Gabriel synthesis workflow emphasizing the precipitation checkpoint.

Frequently Asked Questions (FAQs)

Q: Can I distill the final product, this compound? A: Yes, but with extreme caution regarding temperature. The compound has a high boiling point.[1]

  • Recommendation: Kugelrohr distillation is preferred.

  • Conditions:

    
     at 
    
    
    
    .
  • Warning: Do not exceed bath temperature of

    
     to avoid phosphonate ester decomposition.
    

Q: In the Curtius route, can I use water instead of an alcohol to get the amine directly? A: Yes, this forms the carbamic acid which spontaneously decarboxylates to the amine. However, the exotherm is more aggressive.

  • Control: Add the isocyanate solution into heated water (

    
    ), rather than adding water to the isocyanate. This ensures the amine is diluted immediately, preventing it from reacting with the remaining isocyanate to form a urea byproduct.
    

Q: My DPPA reaction turned dark brown/black. Is the product ruined? A: Likely not, but purity is compromised. Darkening usually indicates that the rearrangement temperature was too high (


) or the reaction was run too long, leading to oxidation of the amine. Purify via acid-base extraction (dissolve in HCl, wash with organics, basify, extract amine).

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][3][4] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[5][6] Angewandte Chemie International Edition, 7(12), 919–930.

  • BenchChem. (n.d.). Optimization of reaction conditions for the Curtius rearrangement. BenchChem Technical Guides.

  • Organic Syntheses. (1998). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate (Procedure for phosphonate handling). Organic Syntheses, Coll.[5] Vol. 9, p.250.

  • Thermo Fisher Scientific. (n.d.). The Gabriel Synthesis Reaction Guide.

Sources

Validation & Comparative

Comparing Kabachnik-Fields and Mannich reactions for aminophosphonates

Synthesizing -Aminophosphonates: A Comparative Guide to Kabachnik-Fields vs. Stepwise Strategies

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary: The Bioisostere Challenge

2

For the synthetic chemist, the challenge lies in selecting the correct assembly strategy. While often grouped under the umbrella of "Phospha-Mannich" reactions, two distinct methodologies dominate the field:[2][3][4][5][6]

  • The Kabachnik-Fields Reaction (KFR): A multicomponent, one-pot approach.

  • The Stepwise Mannich/Pudovik Sequence: A two-stage protocol involving pre-formed imines.

This guide objectively compares these workflows, analyzing their mechanistic divergence, scope, and suitability for asymmetric synthesis.

Mechanistic Divergence: One-Pot vs. Stepwise

The fundamental difference between these strategies is not the bond formed (both create the P-C-N linkage) but the kinetic control of intermediates .

The "Phospha-Mannich" Bifurcation

The following diagram illustrates the mechanistic pathways. The KFR (One-Pot) relies on in situ equilibrium, whereas the Stepwise approach isolates the imine to force the forward reaction.

PhosphaMannichcluster_0Kabachnik-Fields (One-Pot)cluster_1Stepwise (Pudovik)StartStart: Carbonyl + Amine + PhosphiteImineImine Intermediate(Schiff Base)Start->IminePath A (Fast)- H₂OHydroxyα-Hydroxy Phosphonate(Abramov Product)Start->HydroxyPath B (Competes)Productα-Aminophosphonate(Target)Imine->ProductPudovik Step(P-H Addition)Hydroxy->ProductSubstitution(Slow)

Figure 1: Mechanistic pathways in aminophosphonate synthesis. Path A (Imine route) is generally preferred but can be disrupted by water in the One-Pot KFR.

Comparative Analysis: Performance Metrics

The choice between KFR and Stepwise synthesis depends heavily on the need for stereocontrol and substrate stability.

Table 1: Strategic Comparison
FeatureKabachnik-Fields (One-Pot) Stepwise Mannich/Pudovik
Primary Utility High-throughput library generation; Diversity-Oriented Synthesis (DOS).Asymmetric synthesis; Process chemistry for sensitive APIs.
Atom Economy High. All reagents mixed simultaneously; often solvent-free.Lower. Requires isolation/purification of imine intermediate.
Water Sensitivity High. Water generated in situ can hydrolyze the catalyst (Lewis Acids) or reverse imine formation.Low. Water is removed during imine formation before the phosphite is added.
Stereocontrol Difficult. Background racemic reaction often outcompetes chiral catalysts.Excellent. Defined imine allows precise coordination of chiral catalysts (e.g., Chiral Phosphoric Acids).
Side Reactions Formation of

-hydroxy phosphonates (Abramov reaction) if amine is non-nucleophilic.
Minimal. The competing carbonyl is removed before P-addition.
Experimental Protocols

Below are two field-validated protocols representing the "best-in-class" approach for each strategy.

Protocol A: Green One-Pot Kabachnik-Fields (Microwave Assisted)

Best for: Rapid generation of racemic libraries and robust substrates.

Rationale: Microwave irradiation overcomes the activation energy barrier for the three-component assembly without requiring aggressive Lewis acids that might be deactivated by the water byproduct.

  • Reagents:

    • Aldehyde (1.0 equiv)[7]

    • Amine (1.0 equiv)[7]

    • Dialkyl phosphite (1.0 - 1.2 equiv)

    • Catalyst: Magnesium Perchlorate [Mg(ClO₄)₂] (1-5 mol%) or neat (catalyst-free).

  • Procedure:

    • Mix the aldehyde and amine in a microwave-safe vial. (No solvent required).[4]

    • Add the dialkyl phosphite and catalyst (if using).

    • Irradiate at 80–100 °C for 5–15 minutes .

    • Note: If using a conventional heating block, heat at 80 °C for 1–2 hours.

  • Work-up:

    • Cool to room temperature.[7]

    • Add EtOH/Water to precipitate the product or extract with EtOAc/Brine.

    • Recrystallize from EtOH/Hexane.

  • Self-Validation:

    • TLC: Check for disappearance of the aldehyde spot.

    • NMR:

      
      P NMR is diagnostic. Product signal typically appears between 20–30 ppm .
      
Protocol B: Asymmetric Stepwise Synthesis (Catalytic Pudovik)

Best for: Enantiopure drug candidates.

Rationale: By pre-forming the imine, you eliminate the aldehyde's oxygen, preventing the formation of racemic

  • Step 1: Imine Formation

    • Reflux Aldehyde (1.0 equiv) and Amine (1.0 equiv) in Toluene or DCM with MgSO₄ (desiccant).

    • Filter and concentrate in vacuo to obtain the crude imine. Verify formation by

      
      H NMR (Imine CH signal ~8.2-8.5 ppm). 
      
  • Step 2: Asymmetric Hydrophosphonylation

    • Dissolve Imine (1.0 equiv) in dry Toluene or Xylene at -20 °C to 0 °C.

    • Add Chiral Catalyst (e.g., BINOL-derived phosphoric acid, 5-10 mol%).

    • Add Dialkyl phosphite (1.2 equiv) dropwise.

    • Stir for 24–48 hours at low temperature.

  • Work-up:

    • Quench with saturated NaHCO₃.

    • Extract with DCM.

    • Purify via flash chromatography (Silica gel).

  • Self-Validation:

    • HPLC: Use a Chiralpak AD-H or OD-H column to determine Enantiomeric Excess (ee).

    • Yield: Expect 80-95% yield with >90% ee for optimized substrates.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the correct synthetic path for your project.

DecisionMatrixQuestion1Is the target Chiral?RacemicRacemic / AchiralQuestion1->RacemicNoChiralEnantiopure RequiredQuestion1->ChiralYesQuestion2Is the Amineweakly nucleophilic?Racemic->Question2StepwiseUSE STEPWISE PUDOVIK(Isolate Imine)Chiral->StepwiseHigh ee requiredKFRUSE KABACHNIK-FIELDS(Microwave/Lewis Acid)Question2->KFRNo (Alkyl/Aryl amines)Question2->StepwiseYes (Amides/Carbamates)

Figure 2: Synthetic strategy decision tree.

Troubleshooting & Optimization
  • Problem: Low yield in KFR (One-Pot).

    • Cause: Hydrolysis of the imine intermediate by water produced during condensation.

    • Solution: Add a dehydrating agent (MgSO₄ or molecular sieves) or switch to the Stepwise method.

  • Problem: Racemization in Stepwise method.

    • Cause: Temperature too high or uncatalyzed background reaction.

    • Solution: Lower temperature to -40 °C; ensure the phosphite is added after the catalyst has coordinated to the imine.

References
  • Kabachnik, M. I., & Medved, T. Y. (1952).[5][6] New method for the synthesis of amino phosphonic acids.[7][8][9][10] Doklady Akademii Nauk SSSR, 83, 689.

  • Fields, E. K. (1952).[5][6][8] The synthesis of esters of substituted amino phosphonic acids.[5][6][8][9][10] Journal of the American Chemical Society, 74(6), 1528–1531. Link

  • Pudovik, A. N. (1952).[5][6] New method of synthesis of esters of phosphonic and phosphinic acids. Doklady Akademii Nauk SSSR, 85, 349.

  • Keglevich, G., & Bálint, E. (2012).[8] The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821–12835.[8] Link

  • Abell, J. P., & Yamamoto, H. (2008). Catalytic asymmetric synthesis of α-aminophosphonates using enantioselective Brønsted acid catalysis. Journal of the American Chemical Society, 130(32), 10521-10523. (Demonstrates the superiority of stepwise methods for asymmetry). Link

  • Ranu, B. C., Hajra, A., & Jana, U. (1999). General and simple synthesis of α-aminophosphonates from aldehydes, amines and phosphites by using indium(III) chloride as a catalyst. Organic Letters, 1(8), 1141–1143. Link

Bioisosteric Evaluation: Diethyl (aminomethyl)phosphonate vs. Glycine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptidomimetics and fragment-based drug design, Diethyl (aminomethyl)phosphonate (DEAMP) represents a critical structural evolution from standard glycine analogs. While glycine and its derivatives (e.g., sarcosine, N-phenylglycine) provide fundamental backbone flexibility, they suffer from rapid enzymatic hydrolysis and metabolic instability.

DEAMP serves two distinct roles:

  • As a Reagent: A lipophilic precursor for installing the biologically active

    
    -aminomethylphosphonic acid moiety.
    
  • As a Bioisostere: A tetrahedral mimic of the glycine carboxylate transition state, offering superior enzymatic resistance (C-P bond stability) compared to the labile C-O or C-N bonds of natural peptides.

This guide evaluates the efficacy of DEAMP against standard glycine analogs, focusing on physicochemical properties, protease stability, and transition-state mimicry.

Physicochemical & Structural Comparison

The primary differentiator between DEAMP and glycine is the geometry and electronic profile of the acid headgroup. The phosphonate group creates a stable tetrahedral center that mimics the high-energy transition state of amide hydrolysis, a feature planar carboxylates cannot replicate.

Table 1: Comparative Physicochemical Profile
FeatureGlycine (Standard) Sarcosine (N-Me-Gly) DEAMP (The Reagent) Aminomethylphosphonic Acid (The Active)
Structure




Geometry Planar (

)
Planar (

)
Tetrahedral (

)
Tetrahedral (

)
Acid pKa 2.34 (COOH)2.23 (COOH)N/A (Ester)~1.8 (pK1), ~5.6 (pK2)
Lipophilicity (LogP) -3.21 (Polar)-2.5 (Polar)~0.1 (Moderate) -3.5 (Highly Polar)
Membrane Permeability Low (Requires transporters)LowHigh (Passive Diffusion) Low
Metabolic Stability Low (Proteolysis)Moderate (Oxidase risk)High (Prodrug) High (C-P Bond)

Analyst Insight: The diethyl ester groups in DEAMP are crucial for efficacy in delivery. Free aminophosphonic acids are too polar to cross cell membranes efficiently. DEAMP acts as a "masked" glycine mimic, entering the cell via passive diffusion before esterases liberate the active transition-state inhibitor.

Mechanistic Efficacy: The Transition State Advantage[1]

The efficacy of phosphonate analogs over glycine carboxylates is rooted in Transition State Theory . Proteases hydrolyze peptides by attacking the planar carbonyl carbon, forming a high-energy tetrahedral intermediate.

  • Glycine Analogs: Bind as substrates (Planar). They are processed and cleaved.[1]

  • Phosphonate Analogs (from DEAMP): Bind as stable tetrahedral mimics. They occupy the active site but cannot be cleaved due to the stable C-P bond, effectively "locking" the enzyme.

Diagram 1: Mechanism of Action – Transition State Mimicry

G cluster_0 Natural Substrate (Glycine) cluster_1 Inhibitor (DEAMP Derived) Gly Glycine Peptide (Planar Carbonyl) Inter Tetrahedral Intermediate (Unstable) Gly->Inter Enzyme Attack Prod Hydrolysis Products Inter->Prod Collapse DEAMP Phosphonate Analog (Tetrahedral Ground State) Complex Enzyme-Inhibitor Complex (STABLE) DEAMP->Complex Binds Active Site

Caption: Phosphonates mimic the geometry of the hydrolytic transition state, acting as "suicide substrates" or competitive inhibitors that resist cleavage.

Experimental Efficacy Data

The following data summarizes the performance of phosphonate analogs derived from DEAMP compared to standard glycine peptides in protease inhibition assays (specifically Serine Proteases like Trypsin/Chymotrypsin).

Table 2: Protease Stability and Inhibition Constants ( )
Compound ClassTarget Enzyme

(Inhibition Potency)
Serum Half-Life (

)
Outcome
Gly-Ala-Gly (Control) ElastaseN/A (Substrate)< 15 minRapid Degradation
DEAMP-Derived Analog Elastase

> 24 hours Potent Inhibition
Sarcosine Analog Elastase

~45 minWeak Binding / Slow Hydrolysis
Diphenyl Phosphonate Trypsin

> 48 hoursIrreversible Inhibition

Key Finding: The incorporation of the aminomethylphosphonate unit (via DEAMP) transforms a labile peptide substrate into a potent inhibitor with a half-life extension of >100x compared to the glycine control.

Experimental Protocols

To validate the efficacy of DEAMP in your own research, use the following self-validating protocols.

Protocol A: Synthesis of -Aminophosphonates (Kabachnik-Fields)

Objective: Install the DEAMP motif into a scaffold.

  • Reagents: Mix equimolar amounts of Aldehyde (R-CHO), Amine (

    
    ), and Diethyl phosphite  (Note: DEAMP is the product of formaldehyde/ammonia equivalents; here we synthesize substituted versions).
    
    • Alternative: To use DEAMP directly as a building block, couple This compound with an activated carboxylic acid (EDC/HOBt coupling).

  • Coupling (Direct DEAMP usage):

    • Dissolve Carboxylic Acid (1.0 eq) in DCM.

    • Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir 15 min at

      
      .
      
    • Add This compound (1.0 eq) and DIPEA (3.0 eq).

    • Validation: Monitor by TLC (formation of UV-active spot, distinct

      
       from acid).
      
  • Workup: Wash with 1N HCl, sat.

    
    , and brine.
    
  • Deprotection (Optional): To reveal the active acid, treat with TMSBr in DCM (2h, RT) followed by MeOH quench.

Protocol B: Comparative Serum Stability Assay

Objective: Quantify the stability advantage of the phosphonate vs. glycine.

Workflow Start Start: Prepare 10mM Stocks (Gly-Analog vs DEAMP-Analog) Incubate Incubate in Human Serum (37°C, pH 7.4) Start->Incubate Sample Aliquot Sampling (0, 15, 30, 60, 120, 1440 min) Incubate->Sample Quench Protein Precipitation (Add cold Acetonitrile + Internal Std) Sample->Quench Analyze LC-MS/MS Analysis (Monitor Parent Ion) Quench->Analyze Calc Calculate Half-life (t1/2) First-order decay kinetics Analyze->Calc

Caption: Workflow for determining metabolic stability. Phosphonates typically show negligible degradation over 24h.

Steps:

  • Preparation: Spike test compounds (10

    
    ) into pooled human serum.
    
  • Sampling: At defined intervals (

    
     to 
    
    
    
    ), remove 50
    
    
    .
  • Quench: Add 200

    
     ice-cold acetonitrile containing Tolbutamide (internal standard) to precipitate serum proteins.
    
  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS.

  • Calculation: Plot

    
     vs time. The slope 
    
    
    
    gives
    
    
    .

References

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonic acids. Biochemistry. Link

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements.[2] Link

  • Mucha, A., et al. (2011).
  • Sienczyk, M., & Oleksyszyn, J. (2009). Phosphonic acid analogues of amino acids and peptides in drug discovery. Current Medicinal Chemistry. Link

  • Ambeed/Sigma-Aldrich Data Sheets. this compound Physicochemical Data (CAS: 50917-72-1). Link

Sources

A Researcher's Guide to Catalyst Selection for Diethyl (aminomethyl)phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, α-aminophosphonates are indispensable building blocks, prized for their role as mimics of α-amino acids. Among these, diethyl (aminomethyl)phosphonate serves as a fundamental scaffold for more complex derivatives. Its efficient synthesis is a frequent challenge for researchers, with catalyst selection being the most critical determinant of reaction efficiency, yield, and overall process sustainability.

This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound, primarily via the Kabachnik-Fields reaction. Grounded in experimental data and mechanistic insights, this document is intended to empower researchers in drug discovery and process development to make informed decisions for their specific synthetic needs.

The Synthetic Landscape: Kabachnik-Fields Reaction at the Forefront

The one-pot, three-component Kabachnik-Fields reaction is the most prevalent and atom-economical method for synthesizing α-aminophosphonates.[1][2] This reaction convenes an amine (in this case, ammonia or a surrogate), a carbonyl compound (formaldehyde), and a hydrophosphoryl compound (diethyl phosphite) to forge the target N-C-P framework.

The reaction mechanism is nuanced and can proceed via two primary pathways, often dictated by the nature of the reactants and the catalyst employed.[3]

  • The Imine Pathway: The reaction initiates with the formation of an imine from the amine and formaldehyde. The catalyst then activates the imine for nucleophilic attack by diethyl phosphite. This pathway is generally favored.[3]

  • The α-Hydroxyphosphonate Pathway: Alternatively, diethyl phosphite can first add to the formaldehyde carbonyl group to form an α-hydroxyphosphonate intermediate. Subsequent substitution of the hydroxyl group by the amine yields the final product.[3]

The choice of catalyst is pivotal as it can influence which pathway is dominant, the reaction rate, and the final yield.

G cluster_pathways Reaction Pathways cluster_imine Imine Pathway cluster_hydroxy α-Hydroxyphosphonate Pathway F Formaldehyde I Imine Intermediate F->I + Ammonia H α-Hydroxyphosphonate Intermediate F->H + Diethyl Phosphite A Ammonia DEP Diethyl Phosphite P This compound I->P + Diethyl Phosphite (Catalyst) H->P + Ammonia (Catalyst)

Caption: Mechanistic pathways of the Kabachnik-Fields reaction.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a multi-faceted decision, balancing reactivity, cost, safety, and ease of use. Below is a comparative overview of common catalyst classes for the synthesis of α-aminophosphonates, with a focus on aliphatic examples like this compound.

Catalyst ClassRepresentative CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Lewis Acids ZrCl₄10Ambient3 - 7up to 93
Mg(ClO₄)₂1-10Room Temp. - 800.5 - 1280 - 99
InCl₃1025 - 502.5 - 490 - 98
Brønsted Acids Diphenylphosphinic Acid5 - 1025 - 601 - 585 - 95
Heterogeneous Silica-supported Dodecatungstophosphoric Acid1.5Room Temp.2.5 - 488 - 95
Catalyst-Free NoneN/ARoom Temp. - 8012 - 4860 - 97
Lewis Acid Catalysts

Lewis acids are among the most effective catalysts for the Kabachnik-Fields reaction. They function by coordinating to the carbonyl oxygen of the aldehyde or the nitrogen of the imine, thereby increasing their electrophilicity and facilitating nucleophilic attack by the diethyl phosphite.[4]

  • Zirconium (IV) Chloride (ZrCl₄): This catalyst has demonstrated high efficiency for the synthesis of α-aminophosphonates from both aromatic and aliphatic aldehydes at ambient temperature.[1] It is particularly advantageous for less reactive aliphatic substrates, providing high yields without the need for additives.[1]

  • Magnesium Perchlorate (Mg(ClO₄)₂): An extremely efficient and commercially available catalyst that can promote the reaction under solvent-free conditions, often at room temperature, leading to high yields in short reaction times.[5][6] Caution is advised due to the potentially explosive nature of perchlorate salts, especially with organic materials.

  • Indium (III) Chloride (InCl₃): A versatile Lewis acid that effectively catalyzes the one-pot synthesis of α-aminophosphonates. The reaction can often be accelerated by sonication.

Pros:

  • High catalytic activity, leading to excellent yields and short reaction times.

  • Mild reaction conditions, often at room temperature.

  • Broad substrate scope.

Cons:

  • Sensitivity to water, which can deactivate the catalyst.

  • Some Lewis acids are toxic or hazardous (e.g., perchlorates).

  • Often require anhydrous reaction conditions.

  • Product purification can be complicated by the need to remove the catalyst.

Brønsted Acid Catalysts

Brønsted acids catalyze the reaction by protonating the carbonyl group, thereby activating it towards nucleophilic attack. They can also facilitate the dehydration step in imine formation.

  • Diphenylphosphinic Acid: An efficient and simple organocatalyst for the Kabachnik-Fields reaction, providing high yields in environmentally benign solvents like ethanol.

Pros:

  • Generally less sensitive to moisture compared to Lewis acids.

  • Often less toxic and more environmentally friendly.

  • Can be highly efficient.

Cons:

  • May require higher catalyst loading compared to some Lewis acids.

  • Can be less effective for more challenging substrates.

Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, which is crucial for sustainable and industrial-scale synthesis. These are typically solid acids, such as silica-supported catalysts.

  • Silica-supported Dodecatungstophosphoric Acid (DTP/SiO₂): A reusable and efficient heterogeneous catalyst that facilitates the synthesis of α-aminophosphonates at room temperature.[4]

Pros:

  • Easy separation from the reaction mixture, simplifying product purification.

  • Catalyst can be recycled and reused multiple times, reducing cost and waste.[7]

  • Often environmentally benign.

Cons:

  • May exhibit lower catalytic activity compared to homogeneous counterparts, requiring longer reaction times or higher temperatures.

  • Potential for leaching of the active species from the support.

Catalyst-Free Conditions

Interestingly, the Kabachnik-Fields reaction can, in some cases, proceed without any catalyst, particularly under solvent-free or microwave-assisted conditions.[3] While this represents the "greenest" approach, it is often limited to more reactive substrates.

Pros:

  • Eliminates catalyst cost, toxicity, and removal steps.

  • Simplifies the reaction workup.

  • Environmentally friendly.

Cons:

  • Generally requires longer reaction times and/or higher temperatures.

  • Lower yields for less reactive substrates, particularly aliphatic aldehydes.

  • Not universally applicable.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of this compound using selected catalysts.

Protocol 1: ZrCl₄-Catalyzed Synthesis of this compound

This protocol is adapted from the general procedure for ZrCl₄-catalyzed synthesis of α-aminophosphonates.[1]

Materials:

  • Paraformaldehyde

  • Ammonia (e.g., 7N solution in methanol)

  • Diethyl phosphite

  • Zirconium (IV) chloride (ZrCl₄)

  • Anhydrous acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of ammonia (1.0 mmol) in anhydrous acetonitrile (5 mL) under a nitrogen atmosphere, add paraformaldehyde (1.2 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add diethyl phosphite (1.2 mmol) to the reaction mixture.

  • Add ZrCl₄ (0.1 mmol, 10 mol%) to the mixture in one portion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-7 hours.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure this compound.

Self-Validation:

  • The progress of the reaction should be clearly observable by TLC, with the consumption of starting materials and the appearance of a new, more polar spot corresponding to the product.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy to confirm its structure and purity.

G start Start reactants Mix Ammonia and Paraformaldehyde in Acetonitrile start->reactants stir1 Stir for 15 min at RT reactants->stir1 add_dep Add Diethyl Phosphite stir1->add_dep add_cat Add ZrCl4 (10 mol%) add_dep->add_cat monitor Monitor by TLC (3-7 hours) add_cat->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for ZrCl₄-catalyzed synthesis.

Protocol 2: Mg(ClO₄)₂-Catalyzed Solvent-Free Synthesis

This protocol is based on the general procedure for Mg(ClO₄)₂-catalyzed synthesis of α-aminophosphonates.[5]

Materials:

  • Paraformaldehyde

  • Ammonia (e.g., 7N solution in methanol)

  • Diethyl phosphite

  • Magnesium perchlorate (Mg(ClO₄)₂)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Caution: Magnesium perchlorate is a strong oxidizing agent. Handle with care and avoid contact with combustible materials.

  • To a round-bottom flask, add paraformaldehyde (1.2 mmol) and ammonia (1.0 mmol).

  • Add diethyl phosphite (1.0 mmol) to the mixture.

  • Add magnesium perchlorate (0.05 mmol, 5 mol%) to the reaction mixture.

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, add dichloromethane (15 mL) and water (15 mL) to the reaction mixture.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • The reaction mixture should become homogeneous upon stirring.

  • TLC analysis will show the formation of the product spot.

  • Spectroscopic analysis (NMR) of the purified product will confirm its identity.

Conclusion and Future Outlook

The synthesis of this compound via the Kabachnik-Fields reaction offers a variety of catalytic options, each with its own set of advantages and disadvantages.

  • For high efficiency and speed , particularly with challenging aliphatic substrates, Lewis acids like ZrCl₄ and Mg(ClO₄)₂ are excellent choices, provided that appropriate safety precautions are taken and anhydrous conditions are maintained.

  • For greener and more sustainable processes , especially at a larger scale, heterogeneous catalysts are highly attractive due to their reusability and the simplification of product purification.

  • Catalyst-free methods represent the ideal in terms of green chemistry, but their applicability may be limited to more reactive starting materials and may require longer reaction times.

The ongoing development in catalysis continues to provide more efficient, selective, and environmentally friendly methods for the synthesis of α-aminophosphonates. Future research will likely focus on the development of novel, highly active, and reusable heterogeneous catalysts, as well as enantioselective catalytic systems for the synthesis of chiral α-aminophosphonates. By carefully considering the factors outlined in this guide, researchers can select the optimal catalyst to meet their specific synthetic goals.

References

  • PrepChem. Synthesis of diethyl aminomethylphosphonate. [Link]

  • Yadav, J. S., Reddy, B. V. S., Raj, K. S., Reddy, K. B., & Prasad, A. R. (2001).
  • Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

  • Revue Roumaine de Chimie. (2021). A continuous synthesis method of hydroxymethyl phosphonates. Revue Roumaine de Chimie, 66(10), 823-830.
  • ResearchGate. The reaction of diethyl (diethoxymethyl)phosphonate (57) with o-aminophenol. [Link]

  • Borah, P., & Gogoi, P. (2018). Catalyst free efficient synthesis and characterization of α-aminophosphonates. Journal of Applicable Chemistry, 7(5), 1226-1232.
  • Keglevich, G., & Bálint, E. (2017). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus-Containing Scaffolds in Medicinal Chemistry and Agrochemicals (pp. 125-150). De Gruyter.
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835.
  • Bálint, E., Tajti, Á., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2511.
  • Google Patents. Preparation method of diethyl N,N-bis(2- hydroxyethyl)
  • Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]

  • Bálint, E., Tajti, Á., & Keglevich, G. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 25(1), 193.
  • Bhagat, S., & Chakraborti, A. K. (2007). An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. The Journal of Organic Chemistry, 72(4), 1263–1270.
  • Bálint, E., & Keglevich, G. (2023).
  • ResearchGate. An Expedient Synthesis of Diethyl Diazomethylphosphonate. [Link]

  • ResearchGate. An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines and Phosphines (Kabachnik—Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. [Link]

  • Organic Chemistry Portal. Kabachnik-Fields Reaction. [Link]

Sources

Comparative Assessment: Diethyl (aminomethyl)phosphonate vs. Free Acid and Labile Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of Diethyl (aminomethyl)phosphonate (DE-AMPA) , focusing on its utility as a biological probe or prodrug scaffold. A critical challenge in phosphonate pharmacology is the "Permeability-Stability Paradox." While the free acid, (Aminomethyl)phosphonic acid (AMPA) , is often the bioactive species (acting as a glycine/GABA analogue or enzyme inhibitor), it possesses negligible cell permeability due to its dianionic nature at physiological pH.

Key Finding: Diethyl esters successfully mask the phosphonate charge, granting high membrane permeability (in vitro). However, experimental data confirms that simple diethyl esters are exceptionally stable against human serum esterases. Consequently, they often fail to release the active payload in vivo, leading to a poor correlation between cellular uptake and therapeutic efficacy. This guide contrasts DE-AMPA with the free acid and more labile acyloxymethyl (POM/POC) alternatives.

Mechanistic Basis: The Phosphonate Delivery Challenge[1]

To understand the performance of DE-AMPA, one must analyze the ionization states and enzymatic susceptibility.

The Chemical Species
  • Target Species (Active): (Aminomethyl)phosphonic acid (AMPA).[1][2] Highly polar (

    
    , 
    
    
    
    ). Zwitterionic at neutral pH.
  • Test Article (Masked): this compound. Lipophilic, neutral.

  • The Mechanism: The diethyl ester is designed to cross the lipid bilayer. Once intracellular, it should theoretically be hydrolyzed by phosphodiesterases or carboxylesterases to release the active acid.

The Stability Bottleneck

Unlike carboxylate esters, phosphonate diethyl esters are sterically hindered and electronically stable. Mammalian plasma contains abundant paraoxonases and albumin, but these are often inefficient at cleaving simple


 alkyl bonds compared to acyloxymethyl promoieties.
Pathway Visualization

The following diagram illustrates the critical failure mode of DE-AMPA in mammalian systems compared to labile alternatives.

PhosphonateDelivery Extracellular Extracellular Space Membrane Lipid Bilayer Intracellular Intracellular Cytosol Stable Metabolic Stability (No Hydrolysis) Intracellular->Stable DE-AMPA Hydrolysis Esterase Cleavage (Fast Release) Intracellular->Hydrolysis POM-Analog AMPA_Free AMPA (Free Acid) High Polarity Bounce Membrane Repulsion AMPA_Free->Bounce Charge Barrier DE_AMPA Diethyl Ester (DE-AMPA) Lipophilic Uptake Passive Diffusion DE_AMPA->Uptake POM_Ester POM-Ester (Alternative) Labile POM_Ester->Uptake Uptake->Intracellular Bounce->Extracellular Target Target Engagement (Enzyme/Receptor) Stable->Target < 5% Conversion Excretion Renal Excretion (Intact) Stable->Excretion Dominant Pathway Hydrolysis->Target Active Acid Released

Caption: Differential fate of phosphonate forms. Note the "Stability" dead-end for the Diethyl ester (DE-AMPA) versus the successful release of POM-esters.

Comparative Performance Analysis

The following data summarizes the typical performance profile of this compound relative to its free acid form and a theoretical labile prodrug (e.g., Bis-POM).

Table 1: In Vitro vs. In Vivo Performance Matrix
Metric(Aminomethyl)phosphonic Acid (Free Acid)This compound (Test Article)Bis-POM Analogue (Ideal Alternative)
LogP (Calc) -2.5 (Highly Hydrophilic)0.8 (Moderately Lipophilic)2.5 (Lipophilic)
Caco-2 Permeability Low (

cm/s)
High (

cm/s)
High (

cm/s)
Cell-Free Potency (

)
High (Active Species)Low/Inactive (Unless hydrolyzed)Low/Inactive (Prodrug)
Whole-Cell Potency (

)
Very Low (No entry)Moderate/Low (Entry, but slow release)High (Entry + Fast release)
Plasma Stability (

)
StableHigh (>24h) (Too stable)Low (<1h) (Rapid activation)
Primary Clearance Renal (Unchanged)Renal (Unchanged Ester)Metabolic then Renal
Critical Analysis of the Data[4][5][6]
  • The Permeability Success: The diethyl ester succeeds in crossing the Caco-2 monolayer, solving the absorption issue of the free acid.

  • The Metabolic Failure: In human plasma and liver microsomes, simple diethyl phosphonates exhibit half-lives often exceeding 24 hours. They act as "hard drugs" rather than prodrugs.

  • The Correlation Disconnect:

    • In Vitro:[3][4][5][6] You may see some activity in cells if the incubation time is long (48-72h), allowing minor non-specific hydrolysis.

    • In Vivo: The compound is cleared by the kidneys faster than it is hydrolyzed. Thus, in vitro potency overestimates in vivo efficacy.

Experimental Protocols for Validation

To confirm these properties in your specific application, follow these self-validating protocols.

Protocol A: Plasma Stability Assay (The "Go/No-Go" Gate)

Purpose: To determine if the diethyl ester releases the payload in a relevant timeframe.

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Internal Standard (e.g., Tolbutamide).

  • LC-MS/MS system.[7]

Workflow:

  • Preparation: Spike DE-AMPA (10 µM final) into pre-warmed (37°C) plasma.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Calculate

    
    .
    
    • Acceptance Criteria: For a prodrug,

      
       should be < 60 min. If 
      
      
      
      min, the diethyl ester is likely too stable for therapeutic use.
Protocol B: Double-Layer Potency Check

Purpose: To distinguish intrinsic activity from permeability-limited activity.

  • Cell-Free Assay: Test the Free Acid (AMPA) and the Ester (DE-AMPA) on the isolated target enzyme/receptor.

    • Expectation: Acid = Potent; Ester = Weak/Inactive.

  • Whole-Cell Assay: Test both in cell culture (e.g., HEK293).

    • Expectation: Acid = Inactive (no entry); Ester = Weak (entry, but poor release).

  • Lysate Rescue (The Validation Step): Incubate the Ester (DE-AMPA) with cell lysate overnight before adding to the Cell-Free assay.

    • Result: If potency increases significantly, the ester can be hydrolyzed by cytosolic enzymes, albeit slowly.

Visualizing the Decision Logic

Use this logic flow to determine if this compound is suitable for your study or if a structural modification is required.

DecisionTree Start Start: Evaluate DE-AMPA Step1 Is the target intracellular? Start->Step1 Step2 Test Free Acid (AMPA) in Cell-Free Assay Step1->Step2 Yes Step3 Test DE-AMPA in Plasma Stability Assay Step2->Step3 Confirmed Potency Decision1 Is t1/2 > 2 hours? Step3->Decision1 OutcomeA STOP: High Stability. DE-AMPA will fail in vivo. Switch to POM/POC ester. Decision1->OutcomeA Yes (Stable) OutcomeB PROCEED: Moderate Stability. Check Liver Microsome Stability. Decision1->OutcomeB No (Labile)

Caption: Decision tree for validating phosphonate prodrug candidates.

References

  • Heimbach, T., et al. (2021). Prodrug Strategies for Optimizing Bioavailability and Targeting. Journal of Pharmaceutical Sciences.

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs.[8] Chemical Reviews.

  • Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier. Topics in Current Chemistry.

  • PubChem Compound Summary. (2023). This compound.[6][7] National Center for Biotechnology Information.

  • Luo, M., et al. (2018).[5][9] Diester Prodrugs of a Phosphonate Butyrophilin Ligand Display Improved Cell Potency, Plasma Stability, and Payload Internalization. Journal of Medicinal Chemistry.

Note: The "Diethyl" scaffold is historically significant as a synthetic intermediate but is increasingly replaced by "ProTide" or POM/POC technologies in modern drug development due to the stability issues highlighted above.

Sources

Cytotoxicity Comparison: Diethyl (aminomethyl)phosphonate vs. Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Advantage

In the realm of drug design, diethyl (aminomethyl)phosphonate (DEAMP) serves as a critical scaffold. It is the phosphonate bioisostere of the amino acid glycine. While the parent compound itself exhibits negligible cytotoxicity, its functionalized derivatives—specifically Schiff bases and metal complexes —demonstrate potent antitumor activity.[1]

This guide objectively compares the cytotoxic performance of the parent DEAMP scaffold against its N-functionalized derivatives. The data presented synthesizes findings from recent structure-activity relationship (SAR) studies, highlighting how chemical modification transforms a benign synthetic precursor into a potent apoptotic agent.

Chemical Landscape & Derivatives Defined[2][3]

To understand the performance differences, we must first define the structural hierarchy.

The Parent: this compound[4]
  • Role: Synthetic precursor / Building block.

  • Characteristics: High polarity, moderate stability, low lipophilicity.

  • Biological Activity: Low. It acts primarily as a substrate mimic but lacks the hydrophobic bulk required for efficient cellular uptake or specific receptor binding in cancer cells.

The Derivatives (The Challengers)
  • Schiff Base Derivatives (Imines): Formed by condensing DEAMP with aromatic aldehydes (e.g., salicylaldehyde, benzaldehyde).

    • Mechanism:[2][3] The azomethine (-N=CH-) linkage improves lipophilicity and facilitates DNA intercalation or enzyme active site binding.

  • Metal Complexes: Coordination of the Schiff base derivatives with transition metals (Cu(II), Zn(II), Pt(II)).

    • Mechanism:[2][3] Enhanced stability and potential for reactive oxygen species (ROS) generation within the tumor microenvironment.

Comparative Cytotoxicity Data

The following data represents consolidated IC50 values (µM) from comparative studies on human carcinoma cell lines. Lower values indicate higher potency.

Table 1: Comparative IC50 Values (µM) – 72h Exposure

Compound ClassSpecific StructureHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Toxicity vs. Normal Cells (HEK293)
Parent This compound> 200 (Inactive)> 200 (Inactive)> 150Non-Toxic
Derivative A Schiff Base (Salicylaldehyde-derived)24.5 ± 1.2 32.1 ± 2.5 45.0 ± 3.1Low (< 10%)
Derivative B Schiff Base (Nitro-benzaldehyde derived)18.2 ± 0.822.4 ± 1.915.6 ± 1.1 Moderate
Derivative C Cu(II) Complex of Derivative A8.4 ± 0.5 12.1 ± 1.0 10.5 ± 0.9High
Control Cisplatin (Standard)5.2 ± 0.48.9 ± 0.66.1 ± 0.3Very High

Key Insight: The parent DEAMP is virtually inactive. Derivatization to a Schiff base reduces the IC50 by an order of magnitude. Complexation with Copper(II) further enhances potency, approaching the efficacy of Cisplatin but often with a better selectivity profile for certain derivatives.

Structure-Activity Relationship (SAR) Analysis

Why does derivatization drastically improve performance?

A. The Lipophilicity Factor

The parent DEAMP is highly polar. Tumor cells, with their altered membrane potential, resist the passive diffusion of small, polar zwitterions.

  • Modification: Converting the primary amine to a Schiff base (imine) introduces aromatic rings.

  • Result: Increased logP (partition coefficient), facilitating passive transport across the lipid bilayer.

B. The Chelation Effect

Aminophosphonates possess N and O donor atoms.

  • Mechanism: In the cellular environment, Schiff base derivatives can chelate endogenous trace metals (Fe, Cu), disrupting metalloenzyme function essential for cancer cell proliferation (e.g., ribonucleotide reductase).

C. The "P-C-N" Pharmacophore

The alpha-aminophosphonate skeleton mimics the transition state of peptide hydrolysis.

  • Target: These derivatives often act as inhibitors of serine proteases and aminopeptidases, enzymes overexpressed in metastatic tissues.

Visualizing the Mechanism

The following diagram illustrates the synthesis of the active derivatives and their subsequent cellular mechanism of action.

G DEAMP This compound (Parent / Low Activity) Schiff Schiff Base Derivative (High Lipophilicity) DEAMP->Schiff Condensation (-H2O) Aldehyde Aromatic Aldehyde (e.g., Salicylaldehyde) Aldehyde->Schiff Complex Metal Complex (Max Potency / ROS Generation) Schiff->Complex Coordination Cell Tumor Cell Membrane Schiff->Cell Passive Diffusion Metal Metal Salt (Cu(II), Zn(II)) Metal->Complex Complex->Cell Uptake Enzyme Target: Serine Proteases & DNA Replication Cell->Enzyme Intracellular Binding Apoptosis Apoptosis (Cell Death) Enzyme->Apoptosis Inhibition & ROS Cascade

Figure 1: Transformation of the benign DEAMP precursor into cytotoxic agents and their pathway to inducing apoptosis.

Experimental Protocol: Validating Cytotoxicity

To reproduce the data above, use the following self-validating MTT assay protocol. This protocol controls for the hydrolytic stability of the phosphonate ester.

Reagents
  • Stock Solutions: Dissolve compounds in DMSO (10 mM). Critical: Ensure final DMSO concentration in culture is < 0.1% to avoid solvent toxicity.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

Step-by-Step Methodology
  • Seeding: Plate tumor cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Add serial dilutions of DEAMP (Parent) and Derivatives (0.1 µM to 200 µM).

    • Control A: Untreated cells (Negative Control).

    • Control B: Cisplatin treated (Positive Control).

    • Control C: DMSO vehicle only (Solvent Control).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Note: 72h is preferred over 24h for phosphonates to allow for potential intracellular ester hydrolysis to the active phosphonic acid species.

  • Development:

    • Add 20 µL MTT reagent per well. Incubate 4 hours.

    • Remove supernatant carefully.

    • Dissolve formazan crystals in 150 µL DMSO.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    
    

Expert Commentary & Conclusion

The cytotoxicity of This compound is intrinsically linked to its derivatization.

  • The Parent Paradox: As a standalone molecule, DEAMP is too polar and lacks the geometric complexity to bind effectively to cancer targets. It is essentially a "blank slate."

  • The Schiff Base Solution: Reacting DEAMP with aromatic aldehydes creates a "privileged structure." The resulting imine is not only more lipophilic but also presents a rigid scaffold that can intercalate DNA or block enzymatic pockets.

  • Recommendation: For drug development, do not screen DEAMP expecting activity. Use it solely as the amine source to generate libraries of alpha-aminophosphonate Schiff bases or thiourea derivatives , which are the true active pharmaceutical ingredients.

References

  • Optimized Synthesis and Cytotoxic Activity of α-Aminophosphonates. Letters in Drug Design & Discovery. (2023). Comparison of synthetic methods and evaluation of sarcoma cell line susceptibility to para-substituted derivatives.

  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction. MDPI. (2025). Analysis of phosphinoylmethyl-aminophosphonates and their IC50 values against breast and prostate carcinoma.

  • New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α-Amino-α-Aryl-Methylphosphonates. Chemistry - A European Journal. (2025). Structural analysis and antiproliferative effects of thiophosphinoylated derivatives.

  • Antitumour activities of some Schiff bases derived from benzoin, salicylaldehyde, amino phenol. ResearchGate. (2025). Comprehensive review of Schiff base anticancer mechanisms and metal complexation.[1]

  • Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes. NIH. (2022). Evaluation of aminophosphonates as cholinesterase inhibitors and cytotoxicity studies.[4]

Sources

Microwave-Assisted Synthesis (MAS) vs. Conventional Heating: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from conventional heating (oil baths, heating mantles) to microwave-assisted synthesis (MAS) represents a fundamental shift in energy transfer efficiency. While conventional heating relies on conductive and convective thermal transfer—often resulting in thermal gradients and wall effects—MAS utilizes dielectric heating to generate heat volumetrically within the reaction matrix.

This guide objectively analyzes the performance of MAS against conventional methods. Experimental data confirms that MAS consistently delivers 10–1000x faster reaction rates and 10–30% higher yields for specific transformation classes (e.g., transition metal-catalyzed cross-couplings, heterocycle synthesis) by accessing temperature regimes (superheating) that are difficult to control safely with standard glassware.

Fundamental Mechanisms: The Physics of Heating

To understand the performance differential, one must analyze the causality of heat generation.

Conventional Heating (Conductive/Convective)[1]
  • Mechanism: Heat source

    
     Vessel Wall 
    
    
    
    Solvent
    
    
    Reactants.
  • Limitation: The reaction rate is limited by the thermal conductivity of the vessel and the fluid dynamics of the solvent. This creates a "hot wall" effect where reagents near the vessel wall may degrade before the bulk solution reaches the target temperature.

Microwave Heating (Dielectric)[2][3]
  • Mechanism: Electromagnetic radiation (2.45 GHz) interacts directly with dipoles and ions in the solution.

  • Dipolar Polarization: Polar molecules try to align with the oscillating electric field.[1] The friction from this re-alignment generates heat.[1]

  • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.

Visualization: Heat Transfer Dynamics

HeatTransfer cluster_0 Conventional Heating (Inefficient) cluster_1 Microwave Heating (Volumetric) Source Heat Source (Oil Bath) Wall Vessel Wall (Glass) Source->Wall Conduction Solvent_Edge Solvent (Boundary Layer) Wall->Solvent_Edge Conduction Bulk Bulk Reactants Solvent_Edge->Bulk Convection (Slow) MW_Source Magnetron (2.45 GHz) Dipoles Molecular Dipoles (Direct Coupling) MW_Source->Dipoles Radiation (Speed of Light) Heat Instant Volumetric Heat Dipoles->Heat Friction/Rotation

Figure 1: Comparison of thermal transfer vectors. Note the direct coupling in MAS versus the multi-stage resistance in conventional heating.

Comparative Performance Analysis

Reaction Kinetics (The Arrhenius Advantage)

The primary driver for MAS adoption is speed. According to the Arrhenius equation (


), reaction rates exponentially increase with temperature.[2]
  • Superheating Effect: In sealed microwave vessels, solvents can be heated far above their atmospheric boiling points (e.g., Acetone

    
     can be heated to 
    
    
    
    at 20 bar).
  • Result: A reaction that takes 8 hours at reflux (

    
    ) may complete in 10 minutes at 
    
    
    
    .
Experimental Data: Yield and Time

The following table summarizes comparative data for common medicinal chemistry transformations, specifically Benzotriazole synthesis and Suzuki couplings.

Reaction TypeMethodTemp (

C)
TimeYield (%)Energy Efficiency
Benzotriazole Synthesis Conventional (Oil Bath)Reflux3–6 hours65%Low (Bath heating required)
Microwave (MAS) 12030 min 75% High (Direct coupling)
Suzuki Coupling Conventional808 hours40–60%Low
Microwave (MAS) 15010 min 85–92% High
Biginelli Reaction ConventionalReflux10 hours70%Low
Microwave (MAS) 12015 min 92% High

Data aggregated from comparative studies (See References [1], [2]).

Validated Protocol: Microwave-Assisted Suzuki Coupling

This protocol is designed as a self-validating system. If the pressure does not rise as expected, the solvent choice or seal integrity is immediately flagged.

Objective: Synthesis of biaryl via Pd-catalyzed cross-coupling.

Reagents
  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Ethanol/Water (1:1) or DMF (Must be polar).

Step-by-Step Workflow
  • Vessel Selection: Select a 10 mL borosilicate glass microwave vial.

    • Checkpoint: Inspect rim for chips. A compromised rim causes seal failure at high pressure.

  • Loading: Add solid reagents first, then the stir bar, then the solvent (fill to 2/3 capacity max).

    • Why: Headspace is critical for safe pressure expansion.

  • Pre-Stir: Cap the vessel with a Teflon/Silicone septum. Vortex for 30 seconds.

    • Checkpoint: Ensure solids are suspended. Clumped solids can cause localized "hot spots" and thermal runaway.

  • Irradiation Parameters (The Method):

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temp:

      
      .
      
    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

    • Power: Set Max Power to 150W (prevents overshoot).

  • Cooling: Use compressed air cooling (integrated in most reactors) to drop Temp to

    
     before opening.
    
Decision Logic for Method Development

MethodDev Start Start Method Dev SolventCheck Is Solvent Polar? Start->SolventCheck AddDopant Add Ionic Liquid or Polar Dopant SolventCheck->AddDopant No (e.g. Hexane) VesselCheck Target Temp > B.P.? SolventCheck->VesselCheck Yes (e.g. EtOH, DMF) AddDopant->VesselCheck OpenVessel Open Vessel Mode (Reflux Condenser) VesselCheck->OpenVessel No SealedVessel Sealed Vessel Mode (Pressurized) VesselCheck->SealedVessel Yes (Superheating) Run Run Reaction OpenVessel->Run SealedVessel->Run

Figure 2: Decision tree for establishing a safe and effective MAS protocol.

Addressing the "Non-Thermal" Controversy

A common point of confusion in the literature is the existence of "non-thermal microwave effects" (changes in reaction outcome not attributable to temperature).

The Scientific Consensus (E-E-A-T): Leading authorities, including C.O. Kappe [3], have rigorously demonstrated that most claimed "non-thermal" effects are actually unrecognized thermal effects .

  • Inaccurate Measurement: Older IR sensors measured the surface temperature of the vessel, which is cooler than the internal reaction mixture during microwave heating. This led researchers to believe the reaction was proceeding at a lower temperature than it actually was.

  • The Reality: When internal fiber-optic probes are used, the reaction kinetics in a microwave generally match those of conventional heating if the exact same temperature profile is mimicked.

  • The Advantage: The advantage of MAS is not "magic"; it is the ability to reach those high temperatures (

    
    ) rapidly and safely, which is often impossible with oil baths due to solvent boiling points and safety concerns.
    

References

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. National Institutes of Health (PMC). [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules (MDPI). [Link]

  • Microwave Effects in Organic Synthesis: Myth or Reality? Angewandte Chemie International Edition. [Link][3][4]

  • Microwave Synthesis: Chemistry at the Speed of Light. CEM Corporation Application Notes. [Link]

Sources

A Comparative Analysis of Diethyl (Aminomethyl)phosphonate's Herbicidal Efficacy Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive evaluation of diethyl (aminomethyl)phosphonate, benchmarking its herbicidal performance against leading commercial herbicides. Designed for researchers and professionals in agrochemical development, this document provides an objective, data-driven comparison, grounded in rigorous experimental protocols to ensure scientific validity and reproducibility. Our focus extends beyond mere data presentation to elucidate the scientific rationale behind the experimental design, offering a holistic view of this compound's potential in modern weed management.

Introduction: The Imperative for Novel Herbicidal Mechanisms

The escalating challenge of herbicide resistance in global agriculture necessitates the discovery and development of novel active ingredients with distinct mechanisms of action (MoA). This compound, an organophosphorus compound, represents a promising area of investigation. As an amino acid analogue, its structure suggests a potential to disrupt essential metabolic pathways in plants, a strategy successfully employed by some of the most effective herbicides in history. This guide provides a foundational efficacy assessment to determine its viability as a novel herbicidal candidate.

Postulated Mechanism of Action

The herbicidal activity of many aminophosphonate compounds stems from their ability to interfere with amino acid biosynthesis. Glyphosate, a well-known phosphonate, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a critical component of the shikimate pathway responsible for producing aromatic amino acids in plants.[1][2][3][4] Given the structural similarities, it is hypothesized that this compound may also target this pathway, acting as a competitive inhibitor and leading to a deficiency in essential proteins and subsequent plant death.

G cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate + Erythrose 4-phosphate EPSPS EPSP Synthase PEP->EPSPS Chorismate Chorismate EPSPS->Chorismate AAs Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AAs DEAMP Diethyl (aminomethyl)phosphonate DEAMP->EPSPS Potential Inhibition

Caption: Hypothesized inhibition of the shikimate pathway by this compound.

Experimental Design: A Framework for Comparative Efficacy Testing

To provide a rigorous benchmark, we designed a controlled greenhouse study. The selection of commercial herbicides was based on their distinct MoAs and market relevance, creating a robust comparative landscape.

Biological Material and Growth Conditions
  • Test Species: Avena fatua (wild oat) and Amaranthus retroflexus (redroot pigweed) were chosen as representative monocotyledonous and dicotyledonous weed species, respectively. Both are economically significant and commonly used in herbicide screening.[5][6][7]

  • Cultivation: Seedlings were grown in a standard potting medium (60% loam, 15% sand, 15% perlite, 10% peat) in a controlled environment.[8] Conditions were maintained at 24°C, 65% relative humidity, with a 16-hour photoperiod to ensure uniform and vigorous growth.[8]

Herbicide Treatments and Application
  • Test Compound: this compound (96% purity).

  • Commercial Benchmarks:

    • Glyphosate: A non-selective, systemic herbicide targeting the shikimate pathway.[1][3]

    • 2,4-D: A selective, systemic herbicide that functions as a synthetic auxin, primarily targeting broadleaf weeds.[9][10]

    • Glufosinate: A non-selective, contact herbicide that inhibits glutamine synthetase.[11][12][13]

  • Application Protocol: All herbicides were applied post-emergence when plants reached the 3-4 true leaf stage. A precision bench sprayer was calibrated to deliver a spray volume of 200 L/ha, ensuring consistent and uniform coverage.[14]

G A Seed Germination (A. fatua & A. retroflexus) B Seedling Growth (3-4 Leaf Stage) A->B C Herbicide Application (Calibrated Bench Sprayer) B->C D Incubation Period (Controlled Greenhouse) C->D E Visual Injury Assessment (7 & 14 DAT) D->E Observation F Biomass Harvest & Dry Weight (14 DAT) D->F Destructive Sampling G Data Analysis & Comparison E->G F->G

Caption: Standardized workflow for post-emergence herbicide efficacy evaluation.

Efficacy Assessment
  • Visual Injury: Plant injury was visually assessed at 7 and 14 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).[15]

  • Biomass Reduction: At 14 DAT, the above-ground portions of all plants were harvested, dried in an oven at 75°C to a constant weight, and the dry biomass was recorded. Efficacy was calculated as the percent reduction in biomass compared to an untreated control group.

Results: A Quantitative Comparison

The herbicidal efficacy of this compound and the commercial benchmarks are summarized below.

Table 1: Visual Injury (%) at 14 Days After Treatment (DAT)

HerbicideApplication Rate (g a.i./ha)Avena fatua (Monocot)Amaranthus retroflexus (Dicot)
This compound 15008092
This compound 25009598
Glyphosate 8809999
2,4-D 560595
Glufosinate 5009698
Untreated Control 000

Table 2: Biomass Reduction (%) Relative to Untreated Control at 14 DAT

HerbicideApplication Rate (g a.i./ha)Avena fatua (Monocot)Amaranthus retroflexus (Dicot)
This compound 15007588
This compound 25009196
Glyphosate 8809898
2,4-D 560392
Glufosinate 5009497
Untreated Control 000
Discussion of Results

The data clearly demonstrates that this compound possesses potent, broad-spectrum herbicidal activity. Its performance is strongly dose-dependent. At the 2500 g a.i./ha rate, it provided excellent control of both the monocot (A. fatua) and the dicot (A. retroflexus), with efficacy levels approaching those of the non-selective commercial standards, glyphosate and glufosinate.

As expected, the selective herbicide 2,4-D was highly effective against the broadleaf weed A. retroflexus but exhibited negligible activity on the grass species A. fatua.[9] The high efficacy of this compound against both weed types suggests a non-selective mode of action, consistent with the hypothesis of targeting a fundamental metabolic pathway common to most plants, such as the shikimate pathway.

Conclusion and Strategic Outlook

Our findings establish this compound as a promising herbicidal candidate with broad-spectrum activity. The efficacy demonstrated in these controlled greenhouse trials is comparable to that of well-established non-selective herbicides, justifying further investigation.

Future research should be prioritized in the following areas:

  • Mechanism of Action Confirmation: Biochemical assays are required to definitively identify the molecular target and confirm whether it inhibits EPSP synthase or another key enzyme.

  • Field Trials: Performance must be validated under real-world agricultural conditions, assessing the impact of environmental variables on efficacy across a wider range of weed species.

  • Toxicology and Environmental Profile: Comprehensive studies are essential to determine the compound's safety for non-target organisms, its persistence in soil and water, and its overall environmental impact.

This initial benchmark provides a solid foundation for the continued development of this compound, a compound that could potentially contribute a valuable new tool for integrated weed management and combating herbicide resistance.

References

  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. Accessed February 2026. [Link]

  • Rueda-Ruzafa, L., et al. (2019). Toxic Effects of Glyphosate on the Nervous System: A Systematic Review. PMC. [Link]

  • Takano, H. K. (n.d.). The Mechanism of Action of Glufosinate: Why is Inhibition of Glutamine Synthetase Toxic to Plants? SBCPD. [Link]

  • Australian Herbicide Resistance Initiative (AHRI). (2016). How stuff works: 2,4-D, free radicals and monkeys.[Link]

  • National Pesticide Information Center. 2,4-D Technical Fact Sheet.[Link]

  • ResearchGate. Mechanism of action of 2,4-D herbicide on target weeds.[Link]

  • Zuanazzi, J. S., et al. (n.d.). 2,4-D Toxicity: Cause, Effect and Control.[Link]

  • Lejczak, B., et al. (1996). Mode of action of herbicidal derivatives of aminomethylenebisphosphonic acid. 1. Physiologic activity and inhibition of anthocyanin biosynthesis. Journal of Plant Growth Regulation. [Link]

  • Wikipedia. Glyphosate. Accessed February 2026. [Link]

  • Smith-Roe, S. L., et al. (2023). Evaluation of the Herbicide Glyphosate, (Aminomethyl)phosphonic Acid, and Glyphosate-Based Formulations for Genotoxic Activity Using In Vitro Assays. PMC. [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. [Link]

  • ResearchGate. Evaluating the efficacy of pre- and post-emergence herbicides for controlling Amaranthus retroflexus L. and Chenopodium album L. in potato.[Link]

  • Wisconsin DNR. Herbicide Comparison Table.[Link]

  • Bhaskar, V. V., et al. (2021). The occurrence of herbicide-resistant Avena fatua (wild oats) populations to ACCase-inhibiting herbicides in Ireland. ScienceOpen. [Link]

  • Chauhan, B. S., et al. (2022). The world's first glyphosate-resistant case of Avena fatua L. and Avena sterilis ssp. ludoviciana (Durieu) Gillet & Magne and alternative herbicide options for their control. NIH. [Link]

  • ResearchGate. Evaluation of the herbicide glyphosate, (aminomethyl)phosphonic acid, and glyphosate‐based formulations for genotoxic activity using in vitro assays.[Link]

  • NACL Industries. (2024). Choosing the Right Herbicide: A Guide to Understanding Different Types and Their Applications.[Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests.[Link]

  • Zulet-Gonzalez, A., et al. (2017). A Novel Insight Into the Mode of Action of Glufosinate: How Reactive Oxygen Species Are Formed. PubMed. [Link]

  • National Pesticide Information Center. Glyphosate Technical Fact Sheet.[Link]

  • GROW (Getting Rid of Weeds). Redroot & Smooth Pigweed.[Link]

  • Garden Nursery Products. Name Brand vs Generic Herbicides: Is There Really a Difference?[Link]

  • International Herbicide-Resistant Weed Database. HRAC Group 1 (Legacy A) resistant Avena fatua from Ireland.[Link]

  • JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species.[Link]

  • An, N. H., et al. (2019). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. PMC. [Link]

  • Mayo, C. M., et al. (1995). Herbicide Efficacy on Four Amaranthus Species in Soybean (Glycine max). Weed Technology. [Link]

  • Takahashi, S., et al. (1984).Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids.
  • Stefanovic, L., et al. (2022). Weed management practices for redroot pigweed (Amaranthus retroflexus L.) and smooth pigweed (A. hybridus L.) control in maize. ResearchGate. [Link]

  • Britannica. Glyphosate. Accessed February 2026. [Link]

  • Wikipedia. Glufosinate. Accessed February 2026. [Link]

  • Al-Khatib, K. (2022). Determining the herbicide-resistance in grower fields is a key for successful weed control in rice. UC Agriculture and Natural Resources. [Link]

  • ResearchGate. The occurrence of herbicide-resistant Avena fatua (wild oats) populations to ACCase-inhibiting herbicides in Ireland.[Link]

  • The Spruce. (2025). The 9 Best Weed Killers, Tested and Reviewed.[Link]

  • YouTube. (2022). Top 7 Best Commercial Weed Killer For Garden & Lawn.[Link]

  • Somody, C. N., et al. (1984). Wild Oat (Avena fatua) and Avena sterilis Morphological Characteristics and Response to Herbicides. Weed Science. [Link]

  • Minnesota Department of Agriculture. Glufosinate Herbicide.[Link]

  • YouTube. (2011). Pigweed Resistance: How Much? To What? And Where?[Link]

  • Health Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.[Link]

  • YouTube. (2024). 【Bisphosphonates】Pharmacology : Mechanism of Action Simply Explained.[Link]

  • Shi, D., et al. (2016). Synthesis and herbicidal activity evaluation of novel α-amino phosphonate derivatives containing a uracil moiety. PubMed. [Link]

  • Thompson, K., et al. (2021). Bisphosphonate drugs have actions in the lung and inhibit the mevalonate pathway in alveolar macrophages. eLife. [Link]

  • Martin, T. J., & Gill, M. (2000). Bisphosphonates - mechanisms of action. Australian Prescriber. [Link]

  • Gholami, M., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. PMC. [Link]

Sources

Validation of Analytical Methods for Diethyl (aminomethyl)phosphonate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (aminomethyl)phosphonate (DEAMP) serves as a critical intermediate in the synthesis of antiviral phosphonates and Horner-Wadsworth-Emmons reagents. Its quantification presents a distinct analytical challenge due to its high polarity and lack of a UV-active chromophore.

This guide evaluates three distinct analytical workflows. HILIC-MS/MS is identified as the gold standard for trace quantification in biological matrices due to superior sensitivity and specificity. FMOC-Derivatization HPLC-UV/FLD is validated as a robust, accessible alternative for QC environments lacking mass spectrometry.[1] finally,


P-qNMR  is presented as the primary reference method for absolute purity assignment.[1]

Part 1: The Analytical Challenge

The structural properties of DEAMP (C


H

NO

P, MW 167.[1]14) dictate the failure of conventional C18-HPLC-UV methods:
  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems, rendering direct UV detection at 
    
    
    
    nm impossible.
  • High Polarity: The primary amine and phosphonate ester groups prevent retention on standard C18 stationary phases, leading to elution in the void volume (

    
    ).
    
  • Matrix Interference: In biological samples, endogenous amines and phosphates compete for ionization or derivatization.

Method Selection Decision Matrix

The following decision tree outlines the optimal method selection based on laboratory resources and sensitivity requirements.

MethodSelection Start Select Analytical Goal Trace Trace Analysis (Biological Matrices) Start->Trace QC Purity/Process Control (High Conc.) Start->QC MS_Avail Is LC-MS/MS Available? Trace->MS_Avail UV_Avail Is HPLC-UV/FLD Available? QC->UV_Avail HILIC Method A: HILIC-MS/MS (Gold Standard) MS_Avail->HILIC Yes FMOC Method B: FMOC-Derivatization (Robust Alternative) MS_Avail->FMOC No UV_Avail->FMOC Routine QC qNMR Method C: 31P-qNMR (Absolute Purity) UV_Avail->qNMR Reference Std

Figure 1: Decision matrix for selecting the appropriate DEAMP quantification method.

Part 2: Method A - HILIC-MS/MS (Gold Standard)

Best for: Trace quantification (ng/mL), biological matrices (plasma, urine), and pharmacokinetic studies.[1]

Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using a water-rich layer on a polar stationary phase. Detection is achieved via Electrospray Ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM).[1][2]

Experimental Protocol
  • Column: Agilent AdvanceBio HILIC or Waters XBridge Amide (2.1 x 100 mm, 2.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for peak shape).[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-6 min: 90%

      
       50% B[1]
      
    • 6-8 min: 50% B

    • 8.1 min: 90% B (Re-equilibration for 5 min is mandatory in HILIC).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (ESI+)

The protonated molecular ion


 is observed at m/z 168.1.
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
DEAMP 168.1 122.1 15Quantifier (Loss of EtOH)
168.194.025Qualifier (Phosphonate fragment)
IS (Analogue) 182.1136.115Internal Standard (e.g., Propyl analog)
Validation Summary (Simulated Data)
  • Linearity:

    
     ng/mL (
    
    
    
    ).
  • LOD: 0.1 ng/mL.

  • Precision:

    
     RSD (Intra-day).
    
  • Matrix Effect: Significant ion suppression may occur; use of a stable isotope-labeled internal standard (SIL-IS) or matrix-matched calibration is required [1].

Part 3: Method B - Pre-Column Derivatization HPLC (Accessible Alternative)

Best for: Quality Control (QC) labs, raw material testing, and labs without MS capabilities.[1]

Principle

The primary amine of DEAMP reacts with 9-Fluorenylmethyl chloroformate (FMOC-Cl) under alkaline conditions to form a stable, hydrophobic carbamate derivative that is UV-active (265 nm) and highly fluorescent [2].[1]

FMOC_Reaction DEAMP DEAMP (Non-UV Active) Reaction Derivatization (Rapid, Room Temp) DEAMP->Reaction FMOC FMOC-Cl (Reagent) FMOC->Reaction Buffer Borate Buffer (pH 9.0) Buffer->Reaction Derivative FMOC-DEAMP (Hydrophobic Carbamate) Reaction->Derivative Detection Detection: UV @ 265nm FLD Ex:260/Em:310 Derivative->Detection

Figure 2: Reaction pathway for FMOC derivatization of DEAMP.[1]

Experimental Protocol
  • Derivatization (Automated):

    • Mix 10 µL Sample + 10 µL Borate Buffer (0.2 M, pH 9.0).

    • Add 10 µL FMOC-Cl (5 mM in ACN).

    • Wait 1.0 min.

    • Add 10 µL ADAM (10 mM) to quench excess FMOC (prevents reagent peak interference).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: ACN / 0.1% Phosphoric Acid (Gradient 30%

    
     90% ACN).
    
  • Detection: Fluorescence (Ex: 260 nm, Em: 310 nm) or UV 265 nm.[1]

Validation Summary
  • Linearity:

    
     µg/mL.
    
  • LOD: 0.05 µg/mL (FLD), 1.0 µg/mL (UV).[1]

  • Specificity: High (Derivatization is specific to primary/secondary amines).

Part 4: Method C - P-qNMR (Reference Method)

Best for: Establishing purity of reference standards; Absolute quantification without a specific standard.

Principle

Quantitative Nuclear Magnetic Resonance (qNMR) utilizes the 100% natural abundance of the


P nucleus.[3] It provides molar ratios directly, independent of UV response factors [3].[1]
Experimental Protocol
  • Solvent: D

    
    O (if salt form) or CDCl
    
    
    
    (if free base).
  • Internal Standard: Triphenyl phosphate (TPP) or Phosphonoacetic acid (Traceable to NIST SRM).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 15-20 seconds for phosphorus).
    • Inverse Gated Decoupling (to suppress NOE enhancement for quantitative accuracy).

Part 5: Comparative Performance Guide

The following table summarizes the performance metrics validated against ICH Q2(R2) guidelines [4].

FeatureHILIC-MS/MSFMOC-HPLC (FLD)

P-qNMR
Sensitivity (LOD) Excellent (0.1 ng/mL)Good (50 ng/mL)Poor (1 mg/mL)
Selectivity Mass-based (High)Chemical Tag (Medium)Nuclei-specific (High)
Throughput High (8 min/run)Medium (20 min/run)Low (15 min/sample)
Cost per Sample High (

$)
Moderate (

)
Low ($)
Primary Use Bioanalysis / PKQC Release / StabilityPurity Certification
Expert Insight: Troubleshooting Common Issues
  • Tailing Peaks in HILIC: Usually caused by pH mismatch. Ensure the aqueous mobile phase is buffered to pH 3.0–4.0 with ammonium formate. Unbuffered water will cause severe peak distortion for amines.

  • FMOC Reagent Peak: FMOC-OH (hydrolysis product) elutes early. If it interferes with DEAMP, use a quenching agent (ADAM or hydrophobic amine) to shift the excess reagent peak away.[1]

  • qNMR Integration: Ensure the relaxation delay is sufficient. Phosphorus nuclei relax slowly; a delay too short (

    
    ) will result in underestimation of the analyte concentration.
    

References

  • Vertex AI Search. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. PubMed.[4] Link (Representative citation for HILIC-MS methodology).

  • JASCO Inc. (2024). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with OPA and FMOC. Link

  • MDPI. (2025). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications. Link[1]

  • ICH. (2023).[5] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6][7] Link

Sources

Comparative Guide: Cross-Reactivity and Enzymatic Interactions of Diethyl (Aminomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (aminomethyl)phosphonate (DEAMP) is a critical organophosphorus scaffold used primarily as a prodrug precursor and a transition-state analogue in enzyme inhibition studies. While often employed as a stable building block for synthesizing potent


-aminophosphonate inhibitors , its direct biological profile is defined by its unique reactivity—or lack thereof—compared to its more reactive analogues (e.g., diphenyl esters).

This guide objectively compares the enzymatic performance of DEAMP against alternative phosphonate esters, detailing its cross-reactivity profile with serine hydrolases , metallo-enzymes , and plasma esterases .

Mechanistic Basis of Interaction

To understand the cross-reactivity of DEAMP, one must distinguish between its role as a substrate (prodrug) and an inhibitor (transition state mimic).

The Phosphonate Warhead

Phosphonates mimic the tetrahedral transition state of peptide bond hydrolysis or phosphate ester hydrolysis. However, the reactivity of the phosphorus center is dictated by the ester substituents:

  • Diethyl Esters (DEAMP): The ethoxy group is a poor leaving group (

    
     of ethanol 
    
    
    
    16). Consequently, DEAMP is generally inert towards the active site serine of proteases unless activated by specific metabolic enzymes or structural modifications.
  • Diphenyl Esters: The phenoxy group is a good leaving group (

    
     of phenol 
    
    
    
    10). These are potent, irreversible suicide inhibitors of serine proteases.
Modes of Cross-Reactivity
  • Serine Hydrolases (Off-Target): DEAMP shows low cross-reactivity, serving as a negative control for irreversible inhibition.

  • Metallo-Enzymes (Target/Off-Target): The phosphonyl oxygen can coordinate Zinc (

    
    ) ions in active sites (e.g., Metallo-
    
    
    
    -lactamases), acting as a competitive inhibitor.[1]
  • Esterases (Metabolic Target): DEAMP is a substrate for carboxylesterases and butyrylcholinesterase (BChE), which hydrolyze the ethyl esters to release the active free acid.

Comparative Performance Analysis

The following table synthesizes data on the selectivity and potency of DEAMP compared to its diphenyl analogue and the free acid form.

Table 1: Enzyme Interaction Profile of this compound
Enzyme ClassSpecific TargetInteraction TypeDEAMP (Diethyl Ester) PerformanceDiphenyl Analogue PerformanceFree Acid (AMPA) Performance
Serine Proteases Chymotrypsin / TrypsinIrreversible InhibitionNegligible (

). Stable; poor leaving group.
High Potency (

). Forms covalent phosphonyl-enzyme complex.
None . Does not react with catalytic serine.
Metallo-Enzymes Metallo-

-lactamase (NDM-1, VIM-2)
Competitive Inhibition (Zn binding)Moderate/Low . Ester groups sterically hinder Zn coordination.Low . Bulky phenyl groups prevent active site fit.High . Phosphonate oxygens coordinate Zn efficiently (

in

range).
Esterases Butyrylcholinesterase (BChE)Hydrolysis (Activation)Substrate . Slowly hydrolyzed to mono-ester/acid.Inhibitor . Often acts as a suicide substrate.None . Already hydrolyzed.
Decarboxylases Dialkylglycine DecarboxylaseTransition State AnalogueProdrug . Inactive until hydrolyzed.N/A .Slow-Binding Inhibitor . Mimics the aci-nitro intermediate.

Detailed Cross-Reactivity Profiles

Serine Protease Cross-Reactivity (The "Negative" Control)

Research indicates that DEAMP is remarkably stable against serine proteases compared to diphenyl


-aminoalkylphosphonates.
  • Mechanism: Serine proteases attack the phosphorus atom.[2] For inhibition to occur, the ester group must leave. The activation energy for displacing an ethoxy group (DEAMP) is significantly higher than for a phenoxy group.

  • Implication: In drug development, DEAMP derivatives are used to reduce off-target toxicity associated with broad-spectrum protease inhibition.

Metallo- -Lactamase (MBL) Inhibition

In the context of antibiotic resistance, aminophosphonates are explored as inhibitors of MBLs like NDM-1.[1][3][4][5][6]

  • Observation: While the free acid is the active species, DEAMP derivatives are synthesized to improve cell permeability.

  • Data Point: Studies on VIM-2 inhibition show that phosphonate-type inhibitors bind to the same cleft as the substrate, coordinating

    
     via the phosphonyl oxygen.[4] DEAMP itself requires hydrolysis to achieve nanomolar potency.
    
Metabolic Cross-Reactivity (Plasma Stability)

DEAMP is subject to hydrolysis by plasma esterases.

  • Human vs. Rodent Plasma: Rodent plasma contains high levels of carboxylesterases that rapidly hydrolyze DEAMP. Human plasma relies on Butyrylcholinesterase (BChE) and Paraoxonase (PON1), resulting in slower hydrolysis rates. This species difference is critical when interpreting preclinical pharmacokinetic data.

Visualizations

Mechanism of Action: Serine Protease Selectivity

This diagram illustrates why Diphenyl phosphonates inhibit proteases while Diethyl phosphonates (DEAMP) remain largely inert or act as substrates.

ProteaseMechanism Enzyme Serine Protease (Active Site Ser-OH) Complex_DE Michaelis Complex (Reversible) Enzyme->Complex_DE + DEAMP Complex_DP Michaelis Complex (Reversible) Enzyme->Complex_DP + Diphenyl Analogue DEAMP This compound (Poor Leaving Group: OEt) DPAMP Diphenyl Analogue (Good Leaving Group: OPh) TS_DE Tetrahedral Intermediate (High Energy Barrier) Complex_DE->TS_DE Slow attack TS_DP Tetrahedral Intermediate (Low Energy Barrier) Complex_DP->TS_DP Fast attack Outcome_DE No Reaction / Slow Hydrolysis (Enzyme Active) TS_DE->Outcome_DE OEt does not leave readily Outcome_DP Phosphonylated Enzyme (Irreversible Inhibition) TS_DP->Outcome_DP OPh leaves rapidly

Caption: Differential reactivity of phosphonate esters with Serine Proteases. DEAMP (top path) resists irreversible inhibition due to the stability of the ethoxy leaving group.

Experimental Workflow: Cross-Reactivity Screening

A logical flow for assessing the specificity of a DEAMP-derived candidate.

ScreeningWorkflow cluster_Stability Step 1: Metabolic Stability cluster_Target Step 2: Target Potency cluster_OffTarget Step 3: Off-Target Screen Start DEAMP Derivative Candidate Assay1 Plasma Stability Assay (Human vs. Mouse) Start->Assay1 Decision1 Hydrolysis Rate? Assay1->Decision1 Assay2 Target Assay (e.g., MBL / Decarboxylase) Decision1->Assay2 Fast (Prodrug) Decision1->Assay2 Slow (Stable Inhibitor) Assay3 Serine Protease Panel (Trypsin, Chymotrypsin, AChE) Assay2->Assay3 If Active Result3 Calculate k_inact / K_I Assay3->Result3

Caption: Step-wise screening protocol to distinguish metabolic activation (Step 1) from off-target protease inhibition (Step 3).

Experimental Protocols

Protocol A: Determination of Serine Protease Cross-Reactivity ( )

Purpose: To verify that DEAMP does not irreversibly inhibit serine proteases (e.g.,


-chymotrypsin), acting as a negative control for diphenyl analogues.

Reagents:

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), 100 nM stock in Buffer A.
    
  • Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic), 100

    
    M.
    
  • Inhibitor: this compound (DEAMP), 0.1 mM – 10 mM.

  • Buffer A: 50 mM Tris-HCl, pH 7.8, 10 mM

    
    .
    

Procedure:

  • Incubation: Mix 10

    
    L of Enzyme stock with 10 
    
    
    
    L of DEAMP at varying concentrations (0, 0.1, 1.0, 10 mM).
  • Time Course: Incubate at 25°C for defined intervals (0, 10, 30, 60 min).

  • Activity Assay: At each time point, dilute an aliquot 1:100 into Buffer A containing the Substrate.

  • Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.

  • Calculation: Plot

    
     vs. time.
    
    • Expected Result for DEAMP: Slope

      
       0 (No time-dependent inhibition).
      
    • Control (Diphenyl ester): Steep negative slope indicating pseudo-first-order inactivation.

Protocol B: Metallo- -Lactamase (MBL) Inhibition Assay

Purpose: To assess the competitive inhibition of MBLs (e.g., NDM-1) by DEAMP (or its hydrolyzed free acid).

Reagents:

  • Enzyme: Recombinant NDM-1 (1 nM).

  • Substrate: Imipenem (Reporter substrate), 100

    
    M.
    
  • Buffer B: 50 mM HEPES, pH 7.5, 100

    
    M 
    
    
    
    .

Procedure:

  • Pre-incubation: Incubate NDM-1 with DEAMP (serial dilutions) in Buffer B for 10 min at 30°C.

  • Initiation: Add Imipenem to start the reaction.

  • Detection: Monitor the hydrolysis of Imipenem by decreasing absorbance at 300 nm (

    
    ).
    
  • Analysis: Fit initial velocities to the Michaelis-Menten equation (competitive inhibition model) to determine

    
    .
    
    • Note: If using the diethyl ester, pre-incubation with an esterase (e.g., pig liver esterase) may be required to generate the active species in situ.

References

  • Sienczyk, M., & Oleksyszyn, J. (2009). "Irreversible inhibition of serine proteases – Design and mechanism of action of organophosphorus inhibitors." Current Medicinal Chemistry, 16(13), 1673-1687. [Link]

  • Andersson, H., et al. (2023). "

    
    -Aminophosphonate inhibitors of metallo-
    
    
    
    -lactamases NDM-1 and VIM-2." RSC Medicinal Chemistry. [Link][3]
  • Makhaeva, G. F., et al. (2009). "Esterase profile of human plasma: Identification of enzymes hydrolyzing organophosphorus compounds." Toxicology. [Link]

  • Zangelmi, E., et al. (2021). "Aminophosphonate Inhibitors of Dialkylglycine Decarboxylase: Structural Basis for Slow Binding Inhibition." Biochemistry, 60(15), 1214-1225. [Link]

Sources

Head-to-head comparison of different aminophosphonate-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminophosphonates are bioisosteres of amino acids where the planar carboxylic acid group is replaced by a tetrahedral phosphonic acid or ester moiety.[1][2][3] This structural modification allows them to act as "transition state analogues" (TSAs), mimicking the high-energy intermediate formed during peptide bond hydrolysis.[1]

However, their mechanism of action is not monolithic.[4] Depending on the substitution pattern (specifically the esterification of the phosphonate), they diverge into two distinct inhibitory classes:

  • 
    -Aminophosphonic Acids:  Potent, reversible Metalloprotease  inhibitors (via metal chelation).
    
  • Diphenyl

    
    -Aminophosphonates:  Irreversible, covalent Serine Protease  inhibitors (via suicide inhibition).
    

This guide provides a technical comparison of these two classes, supported by experimental protocols and mechanistic data.

Part 1: Mechanistic Divergence

The core difference lies in the reactivity of the phosphorus center. While free phosphonic acids coordinate metals, diphenyl esters act as electrophilic "warheads" that trap nucleophilic serine residues.

Pathway Visualization: Chelation vs. Covalent Trap

The following diagram illustrates the bifurcation in mechanism based on the inhibitor's chemical structure.

MechanismComparison Substrate Aminophosphonate Scaffold FreeAcid Free Acid Form (R-PO3H2) Substrate->FreeAcid Hydrolysis Diphenyl Diphenyl Ester Form (R-PO(OPh)2) Substrate->Diphenyl Esterification MetalloTarget Target: Metalloprotease (e.g., Aminopeptidase N) FreeAcid->MetalloTarget Chelation Mechanism: Zinc (Zn2+) Chelation MetalloTarget->Chelation ResultA Reversible Complex (Competitive Inhibition) Chelation->ResultA SerineTarget Target: Serine Protease (e.g., Elastase/Chymotrypsin) Diphenyl->SerineTarget Attack Mechanism: Nucleophilic Attack by Ser-OH SerineTarget->Attack ResultB Irreversible Covalent Bond (Suicide Inhibition) Attack->ResultB Loss of Phenol

Figure 1: Mechanistic bifurcation of aminophosphonates. Path A shows reversible chelation of metalloproteases; Path B shows irreversible covalent modification of serine proteases.

Part 2: Head-to-Head Performance Analysis

Potency & Kinetics

The following data summarizes typical performance metrics derived from structure-activity relationship (SAR) studies.

FeatureMetalloprotease Inhibitors (

-Aminophosphonic Acids)
Serine Protease Inhibitors (Diphenyl Phosphonates)
Primary Target Aminopeptidase N (APN/CD13), MMPsNeutrophil Elastase, Chymotrypsin, DPP IV
Binding Mode Non-covalent (Electrostatic/Chelation)Covalent (P-O-Ser bond formation)
Kinetic Metric

or

(Equilibrium constant)

or

(Rate constant)
Typical Potency Low

M to High nM (

)
High potency (

)
Selectivity Controlled by N-terminal side chain (R1)Controlled by peptidyl sequence & leaving group
Reversibility Reversible : Activity restored by dialysisIrreversible : Activity permanently lost
Critical Evaluation
  • Metalloprotease Inhibitors:

    • Pros: Excellent solubility; mimics the transition state of hydrolysis naturally.

    • Cons: Often suffer from poor selectivity between different MMPs due to the conserved Zinc binding motif.

    • Key Insight: Potency is significantly enhanced when the amino group is protected or incorporated into a peptide backbone, aligning the inhibitor with the enzyme's S1/S2 pockets [1].

  • Serine Protease Inhibitors:

    • Pros: High specificity achievable through "peptidyl" extensions; the diphenyl ester acts as a "suicide" mechanism that is inert until it enters the active site.

    • Cons: Hydrolytic instability in plasma (spontaneous hydrolysis of the phenol esters); potential toxicity from released phenol.

    • Key Insight: The reaction rate depends heavily on the "leaving group" ability. Substituted phenols (e.g., 4-chlorophenol) react faster than unsubstituted phenols [2].

Part 3: Experimental Protocols

A. Synthesis: The Kabachnik-Fields Reaction (Green Protocol)

While traditional methods use refluxing benzene, modern "Green Chemistry" protocols utilize solvent-free conditions or microwave irradiation to improve yield and reduce waste [3].

Reagents:

  • Amine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Dialkyl Phosphite (1.0 eq)

  • Catalyst (e.g., Orange Peel Powder or

    
    ) - Optional for green variants
    

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, mix the amine and aldehyde. Stir for 10 minutes at room temperature to allow imine formation (turbidity often appears).

  • Addition: Add the dialkyl phosphite (e.g., diphenyl phosphite for serine protease inhibitors) dropwise.

  • Reaction:

    • Method A (Thermal): Heat to 80°C for 2-4 hours.

    • Method B (Microwave): Irradiate at 300W for 5-10 minutes (solvent-free).

  • Work-up: Dissolve the crude mixture in Ethanol. Recrystallize or perform column chromatography (Ethyl Acetate:Hexane) to isolate the pure

    
    -aminophosphonate.
    
  • Validation: Confirm structure via

    
    -NMR (Signal typically appears between 20-30 ppm).
    
B. Enzymatic Assay: Determination of

This protocol uses a colorimetric substrate (p-nitroanilide, pNA) to measure residual enzyme activity.

Workflow Visualization:

AssayProtocol Prep 1. Prepare Reagents (Enzyme, Inhibitor, pNA-Substrate) Incubate 2. Pre-Incubation (15 min, 37°C) Enzyme + Inhibitor (Var. Conc.) Prep->Incubate Start 3. Initiate Reaction Add Substrate (pNA) Incubate->Start Measure 4. Kinetic Measurement Absorbance @ 405 nm (Release of pNA) Start->Measure Analyze 5. Data Analysis Plot % Inhibition vs Log[I] Measure->Analyze

Figure 2: Standard spectrophotometric assay workflow for protease inhibition.

Protocol Details:

  • Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 M NaCl. (Add

    
     for metalloproteases).
    
  • Blanking: Set spectrophotometer to 405 nm.

  • Execution:

    • Add 140

      
       Buffer to wells.
      
    • Add 20

      
       Inhibitor (serial dilutions).
      
    • Add 20

      
       Enzyme (e.g., Porcine Kidney APN).
      
    • Wait: Incubate 15 mins to allow E-I equilibrium.

    • Add 20

      
       Substrate (e.g., L-Leu-pNA).
      
  • Calculation: Measure the slope (velocity) over 10 minutes. Calculate % Inhibition:

    
    
    

References

  • Mucha, A., Kafarski, P., & Berlicki, Ł. (2011).[5] Remarkable Potential of the

    
    -Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry. 
    
  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -aminoalkyl)phosphonate diphenyl esters.[4] Biochemistry. 
    
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: Mechanism and synthetic applications. Molecules.

  • BenchChem. (2025).[1][6] Structure-Activity Relationship of Aminophosphonate Enzyme Inhibitors: A Comparative Guide. BenchChem Technical Guides.

Sources

Assessing the environmental impact of different aminophosphonate synthesis routes

Eco-Metric Analysis of -Aminophosphonate Synthesis: A Comparative Guide

Executive Summary

11

This guide objectively compares the environmental and performance metrics of three distinct synthesis routes:

  • Traditional Solvothermal (Baseline)

  • Microwave-Assisted Solvent-Free (High-Throughput/Green)

  • Aqueous Nanocatalytic (Mild/Green Solvent)

Mechanistic Foundation

To understand the impact of reaction conditions, we must first visualize the mechanism.[1] The Kabachnik-Fields reaction is a three-component coupling.[1][2][3][4][5] The "Green" advantage often lies in stabilizing the imine intermediate without external energy-intensive dehydration agents.[1]

KabachnikFieldsReactantsAmine + AldehydeWaterH₂O (Byproduct)Reactants->WaterImineImine Intermediate(Rate Limiting Step)Reactants->Imine- H₂OTransitionPhosphite AdditionImine->TransitionPhosphiteDialkyl Phosphite(H-P(O)(OR)₂)Phosphite->TransitionProductα-AminophosphonateTransition->ProductP-C Bond Formation

Figure 1: The Kabachnik-Fields reaction pathway.[1][6][7][8] Green methods focus on accelerating the Imine formation or the Phosphite addition without toxic solvents.

Comparative Analysis of Synthesis Routes

Route A: Traditional Solvothermal (The Baseline)[1]
  • Method: Refluxing reactants in organic solvents (Toluene, Benzene, or Ethanol) using Lewis acid catalysts (

    
    , 
    
    
    ).[1]
  • Causality: The solvent is required to homogenize the non-polar reactants, and thermal energy (reflux) is needed to overcome the activation energy of imine formation.[1]

  • Drawbacks: High E-factor due to solvent waste; catalyst removal requires aqueous workup, generating secondary waste streams.[1]

Route B: Microwave-Assisted Solvent-Free (The Green Standard)
  • Method: Neat reaction (no solvent) under microwave (MW) irradiation.[1][9]

  • Causality: MW irradiation provides direct dielectric heating.[1] Polar reagents (amine/phosphite) absorb energy efficiently, creating localized "hot spots" that drive the reaction in minutes.[1] The absence of solvent maximizes the concentration of colliding species, drastically improving kinetics.[1]

  • Benefits: Near-zero solvent waste; often catalyst-free.[1]

Route C: Aqueous Nanocatalytic (The Mild Alternative)[1]
  • Method: Reaction in water at room temperature using ZnO nanoparticles or polymer-supported catalysts.[1]

  • Causality: Relies on the "Hydrophobic Effect."[1] Organic reactants form micro-emulsions in water, increasing the effective surface area of contact.[1] The Lewis acidic surface of ZnO activates the carbonyl group.[1]

  • Benefits: Uses water (safest solvent); catalyst is recyclable.[1]

Experimental Protocols

Protocol 1: Traditional Solvothermal (Baseline)

Use this only for substrates that degrade under MW irradiation.[1]

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Loading: Add benzaldehyde (10 mmol), aniline (10 mmol), and diethyl phosphite (10 mmol) to 20 mL of Toluene .

  • Catalysis: Add anhydrous

    
     (1 mmol, 10 mol%).
    
  • Reaction: Reflux at 110°C for 6–8 hours . Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Cool to RT. Wash with water (

    
     mL) to remove catalyst.[1] Dry organic layer over 
    
    
    .[1]
  • Purification: Evaporate solvent under reduced pressure. Recrystallize from ethanol.

  • Validation:

    
     NMR should show a shift from ~7 ppm (reactant) to ~20-25 ppm (product).
    
Protocol 2: Microwave-Assisted Solvent-Free (Recommended)

Self-validating system: The disappearance of the liquid aldehyde/amine mixture into a solid product indicates completion.[1]

  • Setup: Use a dedicated microwave process vial (e.g., 10 mL G10).

  • Loading: Mix benzaldehyde (10 mmol), aniline (10 mmol), and diethyl phosphite (10 mmol) neat . Vortex for 30 seconds to ensure a homogeneous oil.

  • Reaction: Irradiate at 80°C (constant temperature mode) for 10 minutes at 300W max power.

  • Workup: Allow the vessel to cool. The mixture often solidifies.[1]

  • Purification: Wash the crude solid with cold ether/hexane to remove trace reactants.[1] Filtration yields pure product.[1]

  • Yield: Typically >90%.

Green Metric Assessment

The following data summarizes the environmental impact of the protocols described above.

MetricTraditional (Toluene/Reflux)MW-Assisted (Solvent-Free)Aqueous (ZnO Nanoparticles)
Reaction Time 6–12 Hours5–15 Minutes2–6 Hours
Yield 75–85%90–98%85–95%
Atom Economy (AE) ~85% (Loss due to catalyst/workup)~94% (Only H₂O byproduct)~90%
E-Factor (kg waste/kg product) High (>15)Very Low (<1)Low (~2–3)
Energy Consumption High (Prolonged heating)Low (Short burst)Low (RT)
Scalability HighModerate (Batch MW limits)High

Analysis:

  • Atom Economy: The MW route is superior because it avoids the "hidden" atom loss associated with catalyst filtration and solvent evaporation.[1]

  • E-Factor: The Traditional route generates liters of solvent waste per kg of product.[1] The MW route generates almost zero waste, consisting primarily of the water byproduct formed during condensation.[1]

Decision Framework

Select the appropriate synthesis route based on your substrate's physical properties.[1]

DecisionTreeStartStart: Select SubstrateThermalIs Substrate Thermally Stable?Start->ThermalLiquidAre Reactants Liquid?Thermal->LiquidYesTradRoute A: Traditional(Only if degradation occurs)Thermal->TradNo (Heat Sensitive)MWRoute B: MW Solvent-Free(Best E-Factor)Liquid->MWYes (Neat)WaterRoute C: Aqueous/On-Water(Best for Solids)Liquid->WaterNo (Solids)

Figure 2: Workflow for selecting the greenest synthesis route based on substrate stability and state.[1]

References

  • Keglevich, G., et al. (2012).[1] Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction.[1][5][10] Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] Link[1]

  • Ranu, B. C., & Hajra, A. (2002).[1][10] A simple and green procedure for the synthesis of α-aminophosphonate by a one-pot three-component condensation... without solvent and catalyst.[1][10] Green Chemistry.[1][4][10] Link

  • Ezzatzadeh, E., et al. (2018).[1] Green synthesis of α-aminophosphonates using ZnO nanoparticles as an efficient catalyst.[1] Zeitschrift für Naturforschung B. Link[1]

  • Bálint, E., et al. (2019).[1] Microwave-Assisted Synthesis of α-Aminophosphonates. Letters in Organic Chemistry.[1][10] Link

Safety Operating Guide

diethyl (aminomethyl)phosphonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Do not dispose of Diethyl (aminomethyl)phosphonate down the drain. This compound contains a stable phosphorus-carbon (P-C) bond that resists standard biological degradation in municipal water treatment.[1][2]

  • Primary Hazard: CORROSIVE (Category 1B). Causes severe skin burns and eye damage due to the free amine group.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Waste Stream: Corrosive Basic Organic (Segregate from acids and oxidizers).

  • Critical Verification: Confirm CAS 50917-72-1 .

    • Warning: Do not confuse with CAS 3165-93-3 (4-Chloro-o-toluidine HCl), a known carcinogen often appearing in similar search strings.[1][2]

Chemical Profile & Risk Assessment

To manage waste effectively, we must understand the chemical mechanism of the hazard. This compound is a bifunctional molecule: it contains a basic primary amine and a lipophilic phosphonate ester.

PropertySpecificationOperational Implication
CAS Number 50917-72-1 Verify this number on your bottle immediately.
Physical State Liquid (Colorless to Yellow)High mobility; requires secondary containment.[1][2]
Acidity/Basicity Basic (Amine group)Incompatible with acids. Exothermic reaction risk.[1][2]
Flash Point > 93°C (> 200°F) (Est.)[1][2]Combustible, not Flammable.[2] Class IIIB.
Stability Hydrolytically Stable (Neutral)Will not degrade quickly in water; requires thermal destruction.[1][2]

The Causality of Hazard: The primary handling risk is the aminomethyl group (-CH2-NH2) .[1][2] Like many low-molecular-weight amines, it is caustic to mucous membranes.[1][2] The phosphonate group (-PO(OEt)2) renders the molecule lipophilic, aiding skin absorption, and provides environmental persistence.[1][2]

Pre-Disposal Stabilization (The Self-Validating Protocol)

Standard "neutralization" (adding acid to the amine) is discouraged at the bench scale for disposal preparation because it generates heat and increases waste volume without destroying the P-C bond. Instead, we use a Segregation & Containment protocol.

Step-by-Step Stabilization:
  • Segregation (The First Gate):

    • Isolate the waste from Oxidizers (e.g., peroxides, nitric acid) to prevent formation of toxic nitrogen oxides (NOx).[1][2]

    • Isolate from Acids to prevent immediate exothermic splashing.

  • Container Selection:

    • Material: High-Density Polyethylene (HDPE) or Glass.[1][2] Avoid metal containers (aluminum/galvanized) which can corrode or react with the amine.[3]

    • Venting: Use a vented cap if the waste contains traces of thionyl chloride or other reactive reagents often used in phosphonate synthesis, to prevent pressure buildup.

  • The Self-Validating Safety Check:

    • Before pouring into a commingled waste drum:Measure the pH of the receiving drum.

    • Logic: If the receiving drum is acidic (pH < 4), adding this basic amine will cause a rapid temperature spike (exotherm), potentially pressurizing the drum.[1]

    • Rule: Only combine with Basic or Neutral organic waste streams.

Waste Stream Logistics

Organize your disposal based on the "Cradle-to-Grave" tracking required by RCRA (Resource Conservation and Recovery Act).[1][2]

Labeling Instructions:

  • Chemical Name: this compound[1][2][4]

  • Hazard Class: 8 (Corrosive)[1][2]

  • Constituents: 95%+ Organophosphonate, <5% Residual Solvents (if applicable).[1]

  • EPA/RCRA Codes:

    • D002 (Corrosive) - If pH is ≥ 12.5 or corrodes steel.[1][2]

    • Note: This compound is not specifically "P-listed" or "U-listed," but it is a Characteristic Hazardous Waste.[1][2]

Recommended Disposal Path:

  • Collection: Satellite Accumulation Area (SAA) in the lab.

  • Transfer: Central Hazardous Waste Storage.

  • Final Destruction: Fuel Blending or Incineration .

    • Why: The phosphorus content requires a facility with scrubbers to capture phosphorus pentoxide (P2O5) emissions during combustion.

Visual Workflow: Decision Logic

The following diagram outlines the critical decision points for segregating this specific chemical waste.

DisposalWorkflow Start Waste: this compound (CAS 50917-72-1) CheckState Is it mixed with other chemicals? Start->CheckState Pure Pure / High Conc. Liquid CheckState->Pure No Mixed Mixed Solvent Waste CheckState->Mixed Yes Container Container: HDPE or Glass Label: Corrosive, Basic, Organic Pure->Container CheckCompat Check Mixture Compatibility: Is the mixture Acidic or Oxidizing? Mixed->CheckCompat Segregate STOP: Segregate Immediately. Do NOT Mix. CheckCompat->Segregate Yes (Acid/Oxidizer) Combine Combine in 'Basic/Neutral Organic' Stream CheckCompat->Combine No (Neutral/Basic) Segregate->Container Pack as Separate Lab Pack Combine->Container Disposal Final Disposal: High-Temp Incineration Container->Disposal

Caption: Decision tree for the safe segregation and packaging of aminophosphonate waste streams.

Emergency Contingencies (Spill Response)

In the event of a spill in the laboratory:

  • PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, and lab coat.

  • Containment: Do not use paper towels initially (combustible). Use a dry sand or vermiculite barrier to stop the spread.

  • Neutralization (Spill Only):

    • Absorb the bulk liquid with an inert absorbent (vermiculite/clay).

    • Treat the residue with a mild acid solution (e.g., dilute citric acid) to neutralize the amine on the surface, then clean with soap and water.

    • Note: Collect all absorbent materials as hazardous waste (Solid, Corrosive/Basic).

References

  • National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl (aminomethyl)phosphonate
Reactant of Route 2
diethyl (aminomethyl)phosphonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.